Product packaging for 1-Fluoroethanol(Cat. No.:CAS No. 40017-45-6)

1-Fluoroethanol

Cat. No.: B8615662
CAS No.: 40017-45-6
M. Wt: 64.06 g/mol
InChI Key: OGBOTYGRYZDLMG-UHFFFAOYSA-N
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Description

1-Fluoroethanol, with the molecular formula C2H5FO and a molecular weight of 64.06 g/mol , is a fluorinated alcohol of significant interest in chemical and pharmaceutical research. Its primary research value lies in its role as a precursor or synthon in the development of positron emission tomography (PET) tracers . Specifically, fluorine-18 labeled analogs like 2-[18F]fluoroethanol are used in the facile preparation of [18F]fluoroalkyl aryl esters and ethers, which are critical moieties in radiotracers for imaging various biological targets, including cancer, the central nervous system, and myocardial perfusion . Researchers utilize this compound as a nucleophile to prepare these PET tracers, offering an alternative strategy when other precursor compounds are difficult to obtain . Biodistribution studies in mice using tracers derived from this compound class help elucidate their in vivo behavior, which is crucial for developing effective diagnostic agents . It is important for researchers to note that the metabolic stability can vary between derivatives; for instance, tracers containing a 2-[18F]fluoroethyl group may exhibit different clearance profiles and potential defluorination compared to longer-chain analogs . This compound is intended for use by qualified research professionals in laboratory settings only. Please refer to the relevant safety data sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5FO B8615662 1-Fluoroethanol CAS No. 40017-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40017-45-6

Molecular Formula

C2H5FO

Molecular Weight

64.06 g/mol

IUPAC Name

1-fluoroethanol

InChI

InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3

InChI Key

OGBOTYGRYZDLMG-UHFFFAOYSA-N

Canonical SMILES

CC(O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoroethanol (CAS RN: 40017-45-6) is a fascinating, yet sparsely documented, organofluorine compound. As a primary alcohol bearing a fluorine atom on the alpha-carbon, its chemical behavior is governed by the strong electron-withdrawing nature of fluorine, which significantly influences its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to a notable scarcity of experimentally determined data for this specific isomer, this document also draws upon theoretical predictions and comparative data from analogous α-fluoroalcohols and its structural isomer, 2-fluoroethanol (B46154), to present a holistic, albeit partially inferred, profile. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named 1-fluoroethan-1-ol, possesses a simple yet informative structure that dictates its chemical personality. The molecule features a two-carbon ethanol (B145695) backbone with a single fluorine atom substituting one of the hydrogen atoms on the carbinol carbon (C1).

Molecular Structure:

G C1 C C2 CH3 C1->C2 F F C1->F O OH C1->O H1 H C1->H1

Figure 1: 2D Structure of this compound

This structural arrangement makes the C1 carbon a stereocenter, meaning this compound can exist as two enantiomers: (R)-1-fluoroethanol and (S)-1-fluoroethanol.

Table 1: Compound Identification

IdentifierValue
Systematic Name This compound
Synonyms 1-fluoranylethanol, 1-Fluoroethan-1-ol
CAS Registry Number 40017-45-6
Molecular Formula C2H5FO[1]
Canonical SMILES CC(O)F[1]
InChI InChI=1S/C2H5FO/c1-2(3)4/h2,4H,1H3[1]
InChIKey OGBOTYGRYZDLMG-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data on the physical properties of this compound are notably absent in the current literature. Commercial suppliers often list these properties as "Not Available." In contrast, its isomer, 2-fluoroethanol, is well-characterized. For comparative purposes, the properties of 2-fluoroethanol are provided alongside the computed and estimated values for this compound.

Table 2: Physical and Chemical Properties

PropertyThis compound (CAS: 40017-45-6)2-Fluoroethanol (CAS: 371-62-0)
Molecular Weight 64.06 g/mol (Computed)[1]64.06 g/mol
Boiling Point Not Available103.5 °C[2]
Melting Point Not Available-26.5 °C[2]
Density Not Available1.091 g/mL at 25 °C[2]
XLogP3-AA (Lipophilicity) 0.4 (Computed)[1]-0.67 (Experimental)
Hydrogen Bond Donor Count 1 (Computed)[1]1
Hydrogen Bond Acceptor Count 2 (Computed)[1]1
Topological Polar Surface Area 20.2 Ų (Computed)[1]20.2 Ų

The computed XLogP3-AA value suggests that this compound is more lipophilic than its 2-fluoro isomer. This is consistent with the general trend observed for some other fluorinated alcohols.

Synthesis of α-Fluoroalcohols

The synthesis of α-fluoroalcohols like this compound presents unique challenges due to the potential for side reactions and the instability of the product. General methods for the synthesis of α-fluoroalcohols often involve the reduction of α-fluoro carbonyl compounds or the direct fluorination of corresponding precursors.

A plausible synthetic route to this compound would involve the reduction of 1-fluoroethanal (fluoroacetaldehyde). However, fluoroacetaldehyde (B75747) is a challenging reagent to handle.

Experimental Workflow: General Synthesis of an α-Fluoroalcohol

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification start Start with corresponding carbonyl compound dissolve Dissolve carbonyl compound in solvent start->dissolve reductant Select suitable reducing agent (e.g., NaBH4) add_reductant Slowly add the reducing agent reductant->add_reductant solvent Choose appropriate solvent (e.g., Methanol, Ethanol) solvent->dissolve cool Cool the reaction mixture (e.g., 0 °C) dissolve->cool cool->add_reductant stir Stir at controlled temperature add_reductant->stir quench Quench the reaction (e.g., with water or acid) stir->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer (e.g., with MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Figure 2: General workflow for the synthesis of an α-fluoroalcohol.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

  • A doublet for the methyl protons (-CH₃), split by the adjacent methine proton.

  • A doublet of quartets for the methine proton (-CH(F)OH), split by the adjacent methyl protons and the fluorine atom.

  • A broad singlet for the hydroxyl proton (-OH), which may or may not show coupling depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals:

  • A signal for the methyl carbon (-CH₃).

  • A signal for the methine carbon (-CH(F)OH), which will be split into a doublet due to coupling with the directly attached fluorine atom. The chemical shift of this carbon will be significantly influenced by both the oxygen and fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and C-F bonds.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.

  • C-F Stretch: A strong absorption band typically in the range of 1000-1100 cm⁻¹.

  • C-O Stretch: An absorption in the 1050-1260 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 64. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Predicted Fragmentation Pathways:

G M [CH3CH(F)OH]⁺˙ m/z = 64 alpha_cleavage α-Cleavage M->alpha_cleavage dehydration Dehydration M->dehydration frag1 [CH(F)OH]⁺ m/z = 49 alpha_cleavage->frag1 - •CH3 frag2 [CH3CH(F)]⁺ m/z = 45 alpha_cleavage->frag2 - •OH frag3 [CH3CHF]⁺˙ m/z = 46 dehydration->frag3 - H2O

Figure 3: Predicted fragmentation pathways for this compound.

Reactivity and Stability

The presence of the fluorine atom on the carbinol carbon is expected to significantly influence the reactivity of this compound. The strong inductive effect of fluorine will make the hydroxyl proton more acidic compared to ethanol. Additionally, the C-F bond is very strong, making nucleophilic substitution at the C1 carbon difficult.

Like other α-haloalcohols, this compound may be unstable under certain conditions, potentially eliminating hydrogen fluoride (B91410) to form acetaldehyde.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. However, a significant lack of experimental data on its physicochemical properties, synthesis, and spectroscopic characteristics is a major impediment to its wider use. This technical guide has compiled the available information and provided theoretically-grounded predictions to offer a foundational understanding of this compound. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound.

References

Spectroscopic Analysis of 1-Fluoroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoroethanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted spectroscopic data based on the analysis of similar compounds and established spectroscopic principles. This guide is intended to serve as a practical resource for researchers in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic behavior of this compound and a robust framework for its empirical analysis.

Introduction

This compound (CH₃CHFOH) is a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. The introduction of a fluorine atom into ethanol (B145695) significantly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide details the standard spectroscopic techniques—NMR, IR, and MS—that are essential for a thorough analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~1.4Doublet of doubletsJ(H,H) ≈ 7, J(H,F) ≈ 4CH₃
~5.5Doublet of quartetsJ(H,F) ≈ 48, J(H,H) ≈ 7CHF
VariableBroad singlet-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~20DoubletJ(C,F) ≈ 25CH₃
~90DoubletJ(C,F) ≈ 170CHF

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -200 to -220Doublet of quartetsJ(F,H) ≈ 48, J(F,H) ≈ 4CHF
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch
3000-2850MediumC-H stretch (sp³)
1450-1375MediumC-H bend
1150-1050StrongC-O stretch
1100-1000StrongC-F stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zPredicted Fragment IonRelative Abundance
64[CH₃CHFOH]⁺• (Molecular Ion)Low
45[CH₃CHO]⁺High
44[CHFOH]⁺Medium
31[CH₂OH]⁺Medium
29[CHO]⁺Medium

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Ensure the this compound sample is pure and free from any residual solvents or impurities.

  • In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O).

  • Thoroughly mix the solution to ensure homogeneity.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 45° pulse angle.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and determine the multiplicities and coupling constants.

3.1.3. ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the expected range for aliphatic carbons (e.g., 0-100 ppm).

  • A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the spectrum similarly to the ¹H spectrum.

3.1.4. ¹⁹F NMR Acquisition

  • Tune the NMR probe to the ¹⁹F frequency.[1]

  • Acquire a one-dimensional ¹⁹F NMR spectrum.[1]

  • Set the spectral width to an appropriate range for organofluorine compounds (e.g., -50 to -250 ppm).[2]

  • Proton-decoupling can be employed to simplify the spectrum, though the coupled spectrum provides valuable structural information.[2][3]

  • Use an external reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (B1203771) (-164.9 ppm).[1]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residues.

  • Place one to two drops of neat this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Ensure no air bubbles are trapped between the plates.

3.2.2. FT-IR Acquisition

  • Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction and converting the interferogram to a spectrum via Fourier transform.

Mass Spectrometry (MS)

3.3.1. Sample Introduction

  • For a volatile liquid like this compound, direct injection via a heated inlet system or gas chromatography (GC-MS) are suitable methods.

  • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and inject it into the GC.

3.3.2. Electron Ionization (EI) Mass Spectrum Acquisition

  • Set the ionization energy to a standard value of 70 eV.[4]

  • Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).

  • The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.

  • The detector will record the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_Other_Spectroscopy Other Spectroscopic Techniques 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 19F_NMR ¹⁹F NMR IR IR Spectroscopy MS Mass Spectrometry 1_Fluoroethanol This compound (CH₃CHFOH) 1_Fluoroethanol->1H_NMR Proton Environment 1_Fluoroethanol->13C_NMR Carbon Skeleton 1_Fluoroethanol->19F_NMR Fluorine Environment 1_Fluoroethanol->IR Functional Groups 1_Fluoroethanol->MS Molecular Weight & Fragmentation

Caption: Workflow of Spectroscopic Analysis for this compound.

NMR_Signaling_Pathway cluster_protons ¹H Signals cluster_carbons ¹³C Signals cluster_fluorine ¹⁹F Signal CH3_H CH₃ CHF_H CHF CH3_H->CHF_H ³J(H,H) F F CH3_H->F ³J(H,F) CHF_H->F ²J(H,F) OH_H OH CH3_C CH₃ CH3_C->F ²J(C,F) CHF_C CHF CHF_C->F ¹J(C,F)

Caption: Predicted NMR Coupling Network in this compound.

MS_Fragmentation_Pathway mol_ion [CH₃CHFOH]⁺• m/z = 64 frag1 [CH₃CHO]⁺ m/z = 45 mol_ion->frag1 - •F frag2 [CHFOH]⁺ m/z = 44 mol_ion->frag2 - •CH₃ frag4 [CHO]⁺ m/z = 29 frag1->frag4 - •CH₃ frag3 [CH₂OH]⁺ m/z = 31

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of α-Fluoroalcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Fluoroalcohols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position to a hydroxyl group can profoundly influence the molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the key synthetic strategies for accessing α-fluoroalcohols and the primary analytical techniques employed for their characterization.

Synthesis of α-Fluoroalcohols

Several synthetic methodologies have been developed to afford α-fluoroalcohols, often with high levels of stereocontrol. The choice of method typically depends on the desired substitution pattern and stereochemistry of the target molecule.

Asymmetric Reduction of α-Fluoro Ketones

A prevalent strategy for the synthesis of chiral α-fluoroalcohols is the asymmetric reduction of the corresponding α-fluoro ketones. This can be achieved through various catalytic systems, including transition metal catalysts and biocatalysts.

1.1.1. Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral ligands have proven effective for the asymmetric hydrogenation of α-fluoro ketones via a dynamic kinetic resolution strategy.[2][3] This method can provide access to β-fluoro alcohols with high enantiomeric and diastereomeric purities.[2]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Fluoro Ketone [3]

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (2.0 mg, 0.003 mmol, 1 mol %) and (S,S)-f-spiroPhos (4.7 mg, 0.0066 mmol, 2.2 mol %) in degassed isopropanol (B130326) (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, the α-fluoro ketone substrate (0.3 mmol) and sodium tert-butoxide (28.8 mg, 0.3 mmol) are added.

  • Hydrogenation: The reaction mixture is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 10 bar.

  • Reaction Execution: The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired α-fluoroalcohol.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various α-Fluoro Ketones

SubstrateProductYield (%)d.r.ee (%) (anti)ee (%) (syn)
1-(4-Fluorophenyl)-2-fluoroethan-1-one1-(4-Fluorophenyl)-2-fluoroethan-1-ol>9995:59998
2-Fluoro-1-phenylpropan-1-one2-Fluoro-1-phenylpropan-1-ol>9994:69997
2-Fluoro-1-(naphthalen-2-yl)ethan-1-one2-Fluoro-1-(naphthalen-2-yl)ethan-1-ol>9992:89996

Data compiled from studies on iridium-catalyzed asymmetric hydrogenation.[3]

Asymmetric_Reduction alpha_Fluoro_Ketone α-Fluoro Ketone alpha_Fluoroalcohol α-Fluoroalcohol alpha_Fluoro_Ketone->alpha_Fluoroalcohol Asymmetric Hydrogenation Chiral_Catalyst [Ir(cod)Cl]₂ / Chiral Ligand H₂, Base Chiral_Catalyst->alpha_Fluoroalcohol

Caption: Asymmetric Reduction of α-Fluoro Ketones.

1.1.2. Chemoenzymatic Synthesis

Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the reduction of α-fluoro ketones.[4] The alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been successfully employed for the synthesis of chiral α-fluorinated secondary alcohols with excellent enantiomeric excess.[4]

Experimental Protocol: Chemoenzymatic Reduction of an α-Fluoro Ketone [4]

  • Reaction Medium: The enzymatic reduction is performed in a 33 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM MgCl₂.

  • Reagents: The α-halogenated ketone substrate (0.15 M), NADP⁺ (0.5 mM) as a cofactor, and isopropanol (2.25 M) for cofactor regeneration are added to the buffer.

  • Enzyme Addition: The reaction is initiated by the addition of the alcohol dehydrogenase from Lactobacillus kefir (78 U, 1.0 mg/mL).

  • Reaction Conditions: The reaction mixture is stirred vigorously at 30 °C for 48 hours.

  • Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Table 2: Chemoenzymatic Reduction of α-Halogenated Ketones

SubstrateProductYield (%)ee (%)
2-Fluoro-1-(pyridin-2-yl)ethan-1-one2-Fluoro-1-(pyridin-2-yl)ethan-1-ol98>99
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol95>99
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol92>99

Data obtained from chemoenzymatic synthesis studies.[4]

Nucleophilic Fluorination of Epoxides

The ring-opening of epoxides with a fluoride (B91410) source is a direct method for the synthesis of β-fluoroalcohols. This transformation can be challenging due to the low nucleophilicity of the fluoride ion. However, the use of appropriate catalysts and fluoride sources can facilitate this reaction with high regioselectivity and enantioselectivity.[5][6]

Experimental Protocol: Nucleophilic Fluorination of an Epoxide [5]

  • Reagent Preparation: To a solution of fluoromethyl phenyl sulfone (174 mg, 1.0 mmol) in diethyl ether (5 mL) at -78 °C, a hexane (B92381) solution of n-butyllithium (2.0 mmol) is added. The mixture is stirred for 30 minutes.

  • Lewis Acid Addition: BF₃·Et₂O (2.0 mmol) is added, and the solution is stirred for an additional 5 minutes at the same temperature.

  • Epoxide Addition: Propylene oxide (2.0 mmol in 2 mL of Et₂O) is slowly added to the reaction mixture.

  • Reaction Execution: The reaction is stirred at -78 °C for 2 hours.

  • Quenching and Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Table 3: Nucleophilic Fluorination of Epoxides with Fluorinated Sulfones

EpoxideProductYield (%)
Propylene oxide1-Fluoro-1-(phenylsulfonyl)propan-2-ol75
Styrene oxide2-Fluoro-2-(phenylsulfonyl)-1-phenylethan-1-ol82
Cyclohexene oxidetrans-2-Fluoro-2-(phenylsulfonyl)cyclohexan-1-ol68

Data from studies on the nucleophilic fluoroalkylation of epoxides.[5]

Nucleophilic_Fluorination Epoxide Epoxide beta_Fluoroalcohol β-Fluoroalcohol Epoxide->beta_Fluoroalcohol Ring Opening Fluoride_Source Nucleophilic Fluoride Source (e.g., PhSO₂CFH⁻) Fluoride_Source->beta_Fluoroalcohol

Caption: Nucleophilic Fluorination of Epoxides.

Electrophilic Fluorination of Enolates and Ketones

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce a fluorine atom at the α-position of a carbonyl group.[1][7] This reaction typically proceeds through an enol or enolate intermediate. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-fluorination of aldehydes and ketones.[8][9]

Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde [8]

  • Reaction Setup: To a solution of the α-chloroaldehyde (0.5 mmol) in dichloromethane (B109758) (1.0 mL) at 0 °C are added the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol %) and N-fluorobenzenesulfonimide (NFSI) (0.25 mmol).

  • Reaction Execution: The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis.

  • Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to yield the α-chloro-α-fluoroaldehyde.

Table 4: Organocatalytic Enantioselective α-Fluorination of α-Chloroaldehydes

SubstrateProductYield (%)ee (%)
2-Chloro-3-phenylpropanal2-Chloro-2-fluoro-3-phenylpropanal8595
2-Chloro-3-methylbutanal2-Chloro-2-fluoro-3-methylbutanal7892
2-Chloropentanal2-Chloro-2-fluoropentanal8190

Data from studies on organocatalytic asymmetric fluorination.[8]

Electrophilic_Fluorination Ketone_Enolate Ketone / Enolate alpha_Fluoro_Ketone α-Fluoro Ketone Ketone_Enolate->alpha_Fluoro_Ketone Fluorination Electrophilic_Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI) Electrophilic_Fluorinating_Agent->alpha_Fluoro_Ketone

Caption: Electrophilic Fluorination of Ketones/Enolates.

Characterization of α-Fluoroalcohols

The structural elucidation and characterization of α-fluoroalcohols rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of α-fluoroalcohols. ¹H, ¹³C, and ¹⁹F NMR spectra provide crucial information about the molecular structure, connectivity, and stereochemistry.

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group typically appears as a doublet of doublets due to coupling with the adjacent fluorine atom and the hydroxyl proton (if not exchanged with D₂O).

  • ¹³C NMR: The carbon atom attached to the fluorine exhibits a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment.[10]

General Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the α-fluoroalcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine standard (e.g., CFCl₃) for referencing.[11]

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of α-fluoroalcohols. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[12][13]

  • α-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[12]

  • Dehydration: Elimination of a water molecule (M-18).[12]

The presence of fluorine can influence the fragmentation pattern, and high-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

General Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the α-fluoroalcohol in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured mass with the calculated mass to confirm the elemental formula.

X-ray Crystallography

For crystalline α-fluoroalcohols, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[14][15] This technique is the gold standard for structural elucidation.[15]

General Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of the α-fluoroalcohol of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.[15]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute configuration (if a chiral space group and appropriate data are available).

General Experimental Workflow

The synthesis and characterization of α-fluoroalcohols typically follow a logical workflow, from the initial synthetic design to the final structural confirmation.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis_Method Synthetic Method Selection Asymmetric Reduction Nucleophilic Fluorination Electrophilic Fluorination Reaction Reaction Setup & Execution Synthesis_Method->Reaction Workup Work-up & Purification Reaction->Workup Preliminary_Analysis Preliminary Analysis TLC / LC-MS Workup->Preliminary_Analysis Spectroscopy Spectroscopic Analysis NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry Preliminary_Analysis->Spectroscopy Structure_Elucidation Structure Elucidation X-ray Crystallography (if crystalline) Spectroscopy->Structure_Elucidation

Caption: General experimental workflow for α-fluoroalcohols.

References

An In-depth Technical Guide to the Toxicological Data of Monofluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monofluorinated alcohols represent a class of compounds with significant toxicological properties, primarily stemming from their metabolic conversion into highly toxic substances. This guide provides a comprehensive overview of the toxicology of simple monofluorinated alcohols, with a focus on their mechanism of action, quantitative toxicity data, and the experimental protocols used for their evaluation. The metabolic pathway involves a "lethal synthesis," where these alcohols are oxidized to fluoroacetate, which subsequently inhibits the Krebs cycle, leading to cellular energy crisis and systemic toxicity. This document summarizes key toxicological data in tabular form, details standardized in vivo and in vitro experimental methodologies, and provides visual diagrams of metabolic pathways and experimental workflows to facilitate understanding and application in research and drug development.

Mechanism of Toxicity: Lethal Synthesis

The toxicity of monofluorinated alcohols is not inherent to the parent molecules but is a result of their metabolic activation to fluoroacetate, a potent metabolic poison.[1][2] This process is a classic example of "lethal synthesis," where a relatively non-toxic substance is converted into a highly toxic compound within the body.[3]

The metabolic cascade proceeds as follows:

  • Oxidation to Aldehyde: Monofluorinated alcohols, such as 2-fluoroethanol, are first oxidized by the enzyme alcohol dehydrogenase (ADH) to their corresponding fluoroacetaldehyde (B75747).[1]

  • Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then rapidly oxidized by aldehyde dehydrogenase to form fluoroacetate.[1][4]

  • Conversion to Fluorocitrate: Fluoroacetate mimics acetate (B1210297) and is converted by citrate (B86180) synthase into fluorocitrate.[5][6]

  • Inhibition of Aconitase: Fluorocitrate then potently and irreversibly binds to and inhibits aconitase, a critical enzyme in the Krebs (tricarboxylic acid) cycle.[3][5][7] This blockage halts the cycle, leading to a drastic reduction in cellular energy (ATP) production and the accumulation of citrate.[6][7]

The downstream effects of aconitase inhibition include metabolic acidosis from increased lactic acid production, hypocalcemia due to citrate's calcium-chelating properties, and ultimately, cellular death, leading to organ failure and systemic toxicity.[5][6][7]

Lethal Synthesis Pathway cluster_krebs Mitochondrion MFA Monofluorinated Alcohol (e.g., 2-Fluoroethanol) FAA Fluoroacetaldehyde MFA->FAA Alcohol Dehydrogenase FA Fluoroacetate FAA->FA Aldehyde Dehydrogenase FC Fluorocitrate (Toxic Metabolite) FA->FC Citrate Synthase Krebs Krebs Cycle FA->Krebs Aconitase Aconitase FC->Aconitase Inhibits ATP ATP Production (Cellular Energy) Krebs->ATP Drives Citrate Citrate Accumulation Aconitase->ATP Blockage Reduces Toxicity Cellular Toxicity & Organ Failure Citrate->Toxicity

Figure 1: Metabolic pathway of monofluorinated alcohol toxicity.

Clinical Manifestations and Toxicokinetics

Toxicokinetics: Monofluorinated alcohols are rapidly absorbed after ingestion, with the onset of toxic effects typically delayed for 30 minutes to several hours as the parent compound is metabolized to fluorocitrate.[7]

Clinical Presentation: The symptoms of poisoning are consistent with diffuse cellular metabolic disruption. Initial symptoms often include nausea, vomiting, and abdominal pain.[5] These are followed by more severe manifestations as cellular energy depletes, including:

  • Neurological: Agitation, confusion, auditory hallucinations, seizures, and coma.[1][7]

  • Cardiovascular: Ventricular arrhythmias and hypotension.[5][7]

  • Metabolic: Severe metabolic acidosis (lactic acidosis) and hypocalcemia.[7]

  • Other: Renal failure and respiratory arrest.[7]

Quantitative Toxicological Data

The acute toxicity of monofluorinated alcohols is high, with small quantities being lethal. The toxicity generally increases as the fluorine atom is positioned closer to the hydroxyl group, facilitating its metabolism to fluoroacetate. The median lethal dose (LD₅₀) is a common metric for acute toxicity, representing the dose required to kill 50% of a tested population.

CompoundChemical FormulaAnimal ModelRoute of AdministrationLD₅₀ ValueReference(s)
2-Fluoroethanol C₂H₅FOMultiple-7 - 1500 mg/kg[1]
Human (probable)Oral< 7 drops (<5g)[8][9]
Fluoroacetate C₂H₃FO₂HumanOral2 - 10 mg/kg[9]
4-Fluorobutanol C₄H₉FOMouseInjected (IP or SC)0.9 mg/kg[10]
3-Fluoropropanol C₃H₇FO-OralToxic if swallowed*[11]

Experimental Protocols

Standardized protocols are essential for evaluating and comparing the toxicity of chemical compounds. Below are detailed methodologies for key in vivo and in vitro experiments relevant to the toxicological assessment of monofluorinated alcohols.

In Vivo Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It is a stepwise procedure using a minimal number of animals.[5][9][12]

Methodology:

  • Animal Selection: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[12][13] Animals are acclimatized for at least five days before dosing.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.[12][14]

  • Dose Preparation and Administration: The test substance is typically administered via oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[12]

  • Stepwise Dosing Procedure:

    • Starting Dose: Dosing begins with a group of three animals at a predetermined level (e.g., 300 mg/kg) based on existing information.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

    • Dose Adjustment:

      • If mortality occurs in 2/3 or 3/3 animals, the substance is classified, and the test is stopped. If mortality is 1/3, the test is repeated at the same dose with three more animals.

      • If no mortality occurs, the next higher fixed dose level (e.g., 2000 mg/kg) is administered to a new group of three animals.

      • If toxicity without mortality is observed, the test is repeated at the same dose to confirm.

  • Endpoint Analysis: The primary endpoint is mortality. All animals are subjected to gross necropsy at the end of the observation period. The substance is classified into a GHS category based on the dose at which mortality is observed.

OECD_423_Workflow cluster_outcomes Outcomes start Start: Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group of 3 Animals (Oral Gavage) start->dose_group1 observe Observe for 14 Days (Mortality & Clinical Signs) dose_group1->observe mortality_check Mortality? observe->mortality_check classify_low Stop & Classify Substance (Lower Toxicity) observe->classify_low No mortality at highest dose outcome_2_3 2 or 3 Animals Die mortality_check->outcome_2_3 Yes outcome_1 1 Animal Dies mortality_check->outcome_1 Maybe outcome_0 0 Animals Die mortality_check->outcome_0 No classify_stop Stop & Classify Substance (High Toxicity) outcome_2_3->classify_stop retest Retest at Same Dose (3 more animals) outcome_1->retest dose_higher Dose New Group at Higher Dose Level (e.g., 2000 mg/kg) outcome_0->dose_higher retest->observe dose_higher->observe

Figure 2: Experimental workflow for OECD 423 Acute Oral Toxicity Test.
In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability/cytotoxicity test based on the ability of viable, healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes.[1][3] Toxic substances damage cell membranes, leading to a decreased uptake of the dye.

Methodology:

  • Cell Culture: An appropriate cell line (e.g., normal human keratinocytes or BALB/c 3T3 fibroblasts) is cultured in 96-well plates and grown to ~50% confluency.[7][8]

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (monofluorinated alcohol). Control wells receive only the vehicle (e.g., medium). The plates are incubated for a set period (e.g., 24 hours).[2][3]

  • Dye Incubation: The treatment medium is removed, and cells are washed with a buffered solution (e.g., DPBS). A medium containing a known concentration of neutral red dye is then added to each well. The plate is incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[3][7]

  • Dye Extraction (Destain): The neutral red medium is removed, and the cells are washed again. A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the dye from the lysosomes of the viable cells.[7][8]

  • Quantification: The plate is agitated to ensure the dye is fully solubilized. The absorbance of the extracted dye is measured using a spectrophotometer (plate reader) at a wavelength of ~540 nm.[3]

  • Data Analysis: The absorbance of the treated wells is compared to the control wells. A dose-response curve is generated, and the concentration that inhibits dye uptake by 50% (IC₅₀) is calculated, providing a measure of the substance's cytotoxicity.

NRU_Assay_Workflow seed 1. Seed Cells in 96-well plate incubate1 2. Incubate Overnight (Allow cells to attach) seed->incubate1 dose 3. Expose Cells to Test Compound (Varying Concentrations) incubate1->dose incubate2 4. Incubate for 24h dose->incubate2 wash1 5. Wash Cells (DPBS) incubate2->wash1 add_nr 6. Add Neutral Red Dye (Incubate 2-3h) wash1->add_nr wash2 7. Wash Cells (DPBS) add_nr->wash2 destain 8. Add Destain Solution (Extracts dye from viable cells) wash2->destain read 9. Read Absorbance (~540 nm) destain->read analyze 10. Calculate IC₅₀ Value read->analyze

References

Biological Activities of Fluorinated Ethanols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated ethanols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are versatile solvents with profound effects on the structure and function of biological macromolecules. Their unique properties, including high polarity, low nucleophilicity, and a strong propensity to form hydrogen bonds, make them potent modulators of protein conformation, enzyme activity, and ion channel function. This technical guide provides an in-depth overview of the biological activities of fluorinated ethanols, with a focus on their applications in protein folding, aggregation studies, and their interactions with key pharmacological targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biomedical research.

Introduction

Fluorinated alcohols have emerged as indispensable tools in the study of protein structure and function. Their ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions has been extensively documented.[1] This property has been exploited to investigate protein folding intermediates and to mimic the hydrophobic environment of biological membranes. Beyond their effects on protein conformation, fluorinated ethanols exhibit significant biological activities, including the modulation of ion channels and enzymes, making them relevant to the fields of pharmacology and toxicology. This guide aims to provide a comprehensive resource on the multifaceted biological activities of these compounds.

Effects on Protein Structure and Aggregation

Fluorinated ethanols are widely recognized for their dramatic influence on protein secondary and tertiary structures. The extent of these effects is concentration-dependent and varies between different proteins.

Induction of α-Helical Structure

TFE and HFIP are known to promote the formation of α-helical structures in peptides and proteins.[2] This is attributed to their ability to disrupt the hydrogen-bonding network of water, thereby favoring intramolecular hydrogen bonds within the polypeptide chain.

Table 1: Quantitative Effects of 2,2,2-Trifluoroethanol (TFE) on the α-Helical Content of Proteins

ProteinTFE Concentration (v/v)Change in α-Helical ContentReference
Phosphorylated Kinase Inducible Domain (pKID)0%21%[3]
10%28%[3]
15%36%[3]
20%47%[3]
30%54%[3]
50%57%[3]
Late Embryogenesis Abundant (LEA) Protein0%2%[3]
30%25%[3]
40%38%[3]
50%39%[3]
Protein Denaturation and Aggregation

At higher concentrations, fluorinated ethanols can act as denaturants, disrupting the native tertiary structure of globular proteins.[4] This denaturation can sometimes lead to the formation of non-native secondary structures and subsequent protein aggregation. HFIP, in particular, has been shown to accelerate the aggregation of amyloidogenic peptides like amyloid-beta (Aβ).

Table 2: Effect of Hexafluoroisopropanol (HFIP) on Amyloid-Beta (Aβ) Aggregation

PeptideTreatmentHalf-time of Fibril Formation (t½)Reference
Aβ42 (5 µM)No treatment~15 ± 2.6 hNot specified in snippet
Aβ42 (5 µM)HFIP~9 ± 1.9 hNot specified in snippet

Modulation of Ion Channel Activity

Fluorinated ethanols have been shown to modulate the function of various ion channels, with notable effects on ligand-gated ion channels in the central nervous system. These effects are often compared to those of non-fluorinated ethanol (B145695).

GABA-A Receptors
NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors, are another important target for ethanol. Ethanol inhibits NMDA receptor function, and this inhibition is also subunit-dependent. The provided search results do not contain specific EC50 values for the direct effect of fluorinated ethanols on NMDA receptors.

Effects on Enzyme Activity

The interaction of fluorinated ethanols with enzymes can lead to either inhibition or, in some cases, altered activity. This is often a consequence of conformational changes induced by the solvent. For instance, ethanol has been shown to increase the total activity of protein kinase C (PKC) in human lymphocytes.[6]

Signaling Pathways

The biological effects of fluorinated ethanols can be mediated through their influence on intracellular signaling cascades. While direct evidence for the specific pathways affected by fluorinated ethanols is limited, the well-established effects of ethanol on signaling provide a plausible framework.

Protein Kinase C (PKC) Signaling Pathway

Ethanol is known to modulate PKC activity, which in turn affects a variety of downstream cellular processes.[6][7] Chronic ethanol exposure can lead to the upregulation of specific PKC isozymes, such as PKCδ and PKCε.[8] This can enhance growth factor signaling pathways, for example, by increasing the activation of mitogen-activated protein kinases (MAP kinases).[8]

ethanol_pkc_pathway Ethanol Ethanol GPCR GPCR Ethanol->GPCR activates PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Effectors PKC->Downstream phosphorylates Response Cellular Response Downstream->Response

Figure 1: Hypothesized Ethanol-Induced PKC Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis in TFE

Objective: To determine the effect of 2,2,2-trifluoroethanol (TFE) on the secondary structure of a protein (e.g., lysozyme).

Materials:

  • Purified lysozyme (B549824)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • 10 mM Sodium phosphate (B84403) buffer, pH 7.0

  • CD spectropolarimeter

  • Quartz cuvettes (e.g., 0.1 cm path length)

Procedure:

  • Protein Preparation: Prepare a stock solution of lysozyme in 10 mM sodium phosphate buffer, pH 7.0. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).

  • Sample Preparation:

    • For a 0% TFE sample, dilute the lysozyme stock solution with the phosphate buffer to a final concentration of 0.1 mg/mL.

    • For TFE-containing samples, prepare a series of solutions with varying TFE concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) by mixing the appropriate volumes of the lysozyme stock solution, TFE, and phosphate buffer to maintain a final protein concentration of 0.1 mg/mL.

  • CD Spectra Acquisition:

    • Set the CD spectropolarimeter to scan from 260 nm to 190 nm.

    • Use a quartz cuvette with a 0.1 cm path length.

    • Acquire a baseline spectrum with the respective buffer (containing the same TFE concentration) without the protein.

    • Acquire the CD spectrum for each lysozyme sample.

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of amino acids)

      • c is the protein concentration in mg/mL

      • l is the path length in cm

    • Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software (e.g., K2D3).[9]

cd_workflow start Start prep_protein Prepare Protein Stock Solution start->prep_protein prep_samples Prepare Samples with Varying TFE Concentrations prep_protein->prep_samples acquire_baseline Acquire Baseline CD Spectrum (Buffer with TFE) prep_samples->acquire_baseline acquire_sample Acquire Sample CD Spectrum acquire_baseline->acquire_sample analyze_data Data Analysis: - Baseline Subtraction - Convert to MRE - Deconvolution acquire_sample->analyze_data end End analyze_data->end

Figure 2: Workflow for CD Spectroscopy Analysis.
Whole-Cell Patch-Clamp Recording of GABA-A Receptors

Objective: To measure the effect of a fluorinated ethanol on GABA-A receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons expressing GABA-A receptors

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • GABA stock solution

  • Fluorinated ethanol (e.g., TFE) stock solution

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

    • Co-apply the same concentration of GABA with various concentrations of the fluorinated ethanol.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the fluorinated ethanol.

    • Calculate the percent potentiation or inhibition caused by the fluorinated ethanol at each concentration.

    • If applicable, construct a dose-response curve and determine the IC50 or EC50 value.

Thioflavin T (ThT) Assay for Amyloid Aggregation

Objective: To monitor the kinetics of amyloid-beta (Aβ) aggregation in the presence of HFIP.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Preparation: Dissolve the Aβ peptide in HFIP to an initial stock concentration. Remove the HFIP by evaporation (e.g., under a stream of nitrogen or by vacuum centrifugation). Resuspend the resulting peptide film in a suitable buffer (e.g., DMSO or directly in the phosphate buffer) to create a stock solution.

  • Reaction Setup:

    • Prepare a ThT working solution in the phosphate buffer.

    • In a 96-well plate, mix the Aβ stock solution with the ThT working solution to achieve the desired final concentrations of Aβ (e.g., 10 µM) and ThT (e.g., 20 µM).

    • Include control wells with buffer and ThT only (no Aβ).

  • Kinetic Measurement:

    • Place the plate in a plate reader set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for a desired period (e.g., 24-48 hours). Shaking between reads can promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the control wells from the sample wells.

    • Plot the fluorescence intensity as a function of time.

    • Fit the resulting sigmoidal curve to a suitable model to determine kinetic parameters such as the lag time and the apparent rate constant of fibril growth.

Conclusion

Fluorinated ethanols are powerful tools for modulating the structure and function of biological macromolecules. Their ability to induce α-helicity, influence protein aggregation, and interact with ion channels and enzymes provides a wide range of applications in biomedical research and drug development. This guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific mechanisms of action of fluorinated ethanols on intracellular signaling pathways and to explore their full potential as pharmacological probes and therapeutic agents.

References

An In-depth Technical Guide to 1-Fluoroethanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol (CH₃CHFOH) is a monofluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. The strategic placement of a fluorine atom at the α-position to the hydroxyl group significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart, ethanol. This guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental data of this compound, intended for researchers and professionals in drug development and related scientific disciplines.

Discovery and Historical Context

The precise "discovery" of this compound is not attributed to a single, landmark event but rather emerged from the broader exploration of organofluorine chemistry and the synthesis of α-haloalcohols. Early research into the synthesis of compounds containing a fluorine atom on a carbon bearing a hydroxyl group was challenging due to the high reactivity and potential instability of such molecules.

While extensive early literature focuses on the more stable isomer, 2-fluoroethanol, the first detailed synthesis and characterization of this compound can be traced back to the mid-20th century. A significant contribution to the field was the work of Pohland and Sullivan, who in 1953, developed a method for the preparation of this compound from 1-chloroethanol. This work provided the foundation for further investigation into the properties and potential applications of this unique molecule.

Physicochemical Properties

The introduction of a fluorine atom imparts distinct properties to this compound. While comprehensive experimental data for this compound is less abundant in the literature compared to its isomer, the following table summarizes its key computed and known properties.

PropertyValueSource
Molecular Formula C₂H₅FOPubChem[1][2]
Molecular Weight 64.06 g/mol PubChem[1][2]
CAS Number 40017-45-6ChemSrc[3]
XLogP3 0.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 64.032442941 DaPubChem[1][2]
Monoisotopic Mass 64.032442941 DaPubChem[1][2]
Topological Polar Surface Area 20.2 ŲPubChem[1][2]
Heavy Atom Count 4PubChem[2]
Complexity 15.5PubChem[1][2]

Experimental Protocols

Synthesis of this compound via Halogen Exchange

A foundational method for the synthesis of this compound involves the nucleophilic substitution of a halide with fluoride (B91410). The following protocol is based on early synthetic methods.

Reaction:

Materials:

  • 1-Chloroethanol

  • Potassium fluoride (anhydrous)

  • High-boiling point solvent (e.g., diethylene glycol)

Procedure:

  • A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with anhydrous potassium fluoride and the high-boiling point solvent.

  • The mixture is heated to a temperature sufficient to facilitate the reaction, typically in the range of 150-180 °C.

  • 1-Chloroethanol is added dropwise to the heated suspension of potassium fluoride.

  • The reaction is allowed to proceed for several hours with continuous stirring.

  • The product, this compound, is then isolated from the reaction mixture by fractional distillation.

  • Further purification can be achieved by a second distillation.

Note: Due to the instability of 1-chloroethanol, which can decompose to acetaldehyde (B116499) and HCl, this reaction requires careful control of conditions.[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet of quartets for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the hydroxyl proton (OH). The coupling between the fluorine and the methine proton (²JHF) would be a key characteristic.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals. The carbon bearing the fluorine and hydroxyl groups will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance, likely a doublet of quartets due to coupling with the methine and methyl protons, would be expected in the fluorine NMR spectrum.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 64.03) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and a strong C-F stretching absorption.

Logical Relationships in Synthesis

The synthesis of this compound is logically connected to the availability of suitable starting materials and the principles of nucleophilic substitution. The general workflow for its laboratory-scale preparation can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 1-Chloroethanol C Halogen Exchange Reaction A->C B Potassium Fluoride B->C D Crude this compound C->D Reaction Workup E Purified this compound D->E Fractional Distillation

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Applications in Drug Development

While this compound itself is not a therapeutic agent, the incorporation of the α-fluoroalcohol moiety into larger molecules is a strategy employed in drug design. The fluorine atom can influence a molecule's metabolic stability, binding affinity, and bioavailability.

Potential Roles in Drug Design:

  • Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.

  • Conformational Control: The electronegativity and size of the fluorine atom can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the adjacent hydroxyl group, which can affect hydrogen bonding interactions with biological targets.[4]

The logical relationship for considering the use of an α-fluoroalcohol moiety in a drug development pipeline can be illustrated as follows:

Drug_Development_Logic A Identify Lead Compound B Metabolic Instability or Suboptimal Binding A->B C Introduce α-Fluoroalcohol Moiety B->C D Improved Metabolic Stability? C->D E Enhanced Binding Affinity? C->E F Optimized Drug Candidate D->F Yes E->F Yes

References

1-Fluoroethanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

1-Fluoroethanol, a monofluorinated alcohol, is a compound of interest in various chemical and biomedical research fields. Its fundamental identifiers and physicochemical properties are crucial for its application and handling.

CAS Number: 40017-45-6[1][2]

Molecular Formula: C2H5FO[1][2]

Physicochemical Data

A compilation of key physical and chemical properties for this compound is presented below. These computed properties provide essential information for experimental design and theoretical modeling.

PropertyValueSource
Molecular Weight64.06 g/mol PubChem[2]
Exact Mass64.03240 DaChemSrc[1]
XLogP3-AA (LogP)0.4PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count1PubChem[2]
Rotatable Bond Count0PubChem[2]
Topological Polar Surface Area20.2 ŲPubChem[2]
Complexity15.5PubChem[2]

Synthesis and Experimental Protocols

Conceptual Protocol: Asymmetric Synthesis of this compound

Objective: To synthesize enantioenriched this compound via the catalytic asymmetric reduction of fluoroacetaldehyde (B75747).

Materials:

  • Fluoroacetaldehyde

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand, or a chiral oxazaborolidine)

  • Reducing agent (e.g., borane (B79455) dimethyl sulfide (B99878) complex, catecholborane)

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

  • Quenching solution (e.g., methanol, saturated aqueous ammonium (B1175870) chloride)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

  • Catalyst Preparation: A chiral catalyst is prepared in situ or used as a pre-formed complex in an inert atmosphere glovebox or Schlenk line.

  • Reaction Setup: A solution of fluoroacetaldehyde in the chosen anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Asymmetric Reduction: The chiral catalyst is added to the fluoroacetaldehyde solution. The reducing agent is then added slowly at a controlled temperature (e.g., -78 °C to room temperature) to initiate the asymmetric reduction.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent.

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove the catalyst and any inorganic byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation or column chromatography.

  • Characterization: The final product is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity. The enantiomeric excess is determined using a chiral analytical technique, such as chiral GC or HPLC.

G cluster_synthesis Conceptual Synthesis Workflow Fluoroacetaldehyde Fluoroacetaldehyde Asymmetric_Reduction Asymmetric_Reduction Fluoroacetaldehyde->Asymmetric_Reduction Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Asymmetric_Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Asymmetric_Reduction 1-Fluoroethanol_Crude 1-Fluoroethanol_Crude Asymmetric_Reduction->1-Fluoroethanol_Crude Purification Purification 1-Fluoroethanol_Crude->Purification 1-Fluoroethanol_Pure 1-Fluoroethanol_Pure Purification->1-Fluoroethanol_Pure

Fig. 1: Conceptual workflow for the asymmetric synthesis of this compound.

Potential Metabolic Pathway and Toxicological Profile

While specific studies on the metabolic fate of this compound are limited, it is widely accepted that fluorinated alcohols can undergo metabolism leading to toxic products. The established metabolic pathway of its isomer, 2-Fluoroethanol, involves oxidation to fluoroacetate, a potent metabolic poison. It is highly probable that this compound follows a similar metabolic cascade.

Postulated Metabolic Pathway
  • Oxidation to Fluoroacetaldehyde: this compound is likely oxidized by alcohol dehydrogenase (ADH) in the liver to form fluoroacetaldehyde. This reaction involves the reduction of NAD⁺ to NADH.

  • Oxidation to Fluoroacetate: The resulting fluoroacetaldehyde is then further oxidized by aldehyde dehydrogenase (ALDH) to produce fluoroacetate.

  • "Lethal Synthesis": Fluoroacetate enters the Krebs cycle where it is converted to fluorocitrate. Fluorocitrate then potently inhibits the enzyme aconitase, leading to a disruption of cellular respiration and citrate (B86180) accumulation.

The toxic effects of fluorinated alcohols are primarily attributed to this "lethal synthesis" of fluorocitrate.

G cluster_metabolism Postulated Metabolic Pathway of this compound This compound This compound Fluoroacetaldehyde Fluoroacetaldehyde This compound->Fluoroacetaldehyde Alcohol Dehydrogenase (ADH) Fluoroacetate Fluoroacetate Fluoroacetaldehyde->Fluoroacetate Aldehyde Dehydrogenase (ALDH) Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Krebs Cycle Aconitase_Inhibition Aconitase Inhibition Fluorocitrate->Aconitase_Inhibition Krebs_Cycle_Disruption Krebs Cycle Disruption Aconitase_Inhibition->Krebs_Cycle_Disruption

Fig. 2: Postulated metabolic pathway leading to the toxicity of this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is conceptual and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The metabolic pathway is postulated based on the known metabolism of a closely related isomer and requires experimental validation for this compound.

References

An In-depth Technical Guide on the Stability and Decomposition of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoroethanol (CH₃CHFOH) is a simple fluorinated alcohol with potential applications in various fields, including pharmaceuticals and materials science. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current knowledge on the stability and decomposition of this compound, drawing from both theoretical and limited experimental data. The document covers its thermochemical properties, predicted decomposition mechanisms under thermal and hydrolytic conditions, and relevant experimental protocols for its synthesis and analysis.

Introduction

Fluorinated organic molecules often exhibit unique chemical and physical properties compared to their non-fluorinated analogs. The introduction of a fluorine atom can significantly alter a molecule's polarity, acidity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug development and materials science. This compound, with a fluorine atom on the α-carbon, presents an interesting case study for understanding the influence of fluorine on the stability and reactivity of small alcohols. This guide aims to consolidate the available information on the thermochemical stability and decomposition of this compound to serve as a resource for researchers in the field.

Thermochemical Stability of this compound

The stability of a molecule is fundamentally linked to its thermochemical properties. Computational studies have been instrumental in determining the thermodynamic parameters of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°(298K)) is a key indicator of a molecule's intrinsic stability. Computational studies using isodesmic reactions have provided reliable estimates for this value. Isodesmic reactions are hypothetical reactions in which the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Table 1: Calculated Standard Enthalpy of Formation for this compound

Computational MethodReference Species UsedCalculated ΔfH°(298K) (kcal/mol)Reference
Gaussian M-062x/6-31+g(d,p)CH₃CH₂OH, CH₃F-113.51 ± 1.39[1]
Isodesmic ReactionsVariouswithin ±2 kcal/mol of other methods[2]
Bond Dissociation Energies

Bond dissociation energies (BDEs) provide insight into the strength of individual chemical bonds within a molecule and can predict which bonds are most likely to break during decomposition. Theoretical calculations have been used to estimate the BDEs for various bonds in this compound.

Table 2: Calculated Bond Dissociation Energies for this compound and Related Radicals

BondBDE (kcal/mol)Computational MethodReference
C-H (on methyl carbon)102.2 - 107.2M-062x/6-31+g(d,p)[2]
C-H (on ethyl carbon)97.3 - 105.2M-062x/6-31+g(d,p)[2]
O-HLower than 2-fluoroethanolM-062x/6-31+g(d,p)[2]

These values suggest that the C-H bonds on the ethyl carbon are slightly weaker than those on the methyl carbon. The presence of the fluorine atom influences the bond energies throughout the molecule.

Decomposition of this compound

Direct experimental studies on the decomposition of this compound are scarce. However, based on studies of similar molecules like ethanol, 2-fluoroethanol, and other halogenated ethanols, several decomposition pathways can be predicted.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. The primary pathways are likely to involve the elimination of small, stable molecules.

Two main unimolecular decomposition pathways are plausible for this compound:

  • HF Elimination: This is a common decomposition route for many fluorinated hydrocarbons. For this compound, this would lead to the formation of acetaldehyde (B116499).

    CH₃CHFOH → CH₃CHO + HF

  • H₂O Elimination: Dehydration is a typical reaction for alcohols. In this case, it would result in the formation of fluoroethene.

    CH₃CHFOH → CH₂=CHF + H₂O

Computational studies on related haloethanols suggest that the elimination of hydrogen halides is often kinetically favored over water elimination. For instance, in the thermal decomposition of 2-chloroethanol, HCl elimination is the major pathway[3][4].

Thermal_Decomposition This compound This compound Acetaldehyde + HF Acetaldehyde + HF This compound->Acetaldehyde + HF HF Elimination Fluoroethene + H2O Fluoroethene + H2O This compound->Fluoroethene + H2O H2O Elimination

Predicted thermal decomposition pathways of this compound.
Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. While this compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature, hydrolysis could be significant under acidic or basic conditions, or at elevated temperatures.

The hydrolysis of this compound would likely proceed via a nucleophilic substitution reaction, where a water molecule or hydroxide (B78521) ion attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of acetaldehyde. The instability of 1-chloroethanol, which readily decomposes to acetaldehyde and HCl, suggests a similar pathway for this compound, although the stronger C-F bond would likely make this process slower.[5]

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination This compound This compound Intermediate Intermediate This compound->Intermediate + H2O Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde - HF - H2O Synthesis_Workflow Start Start Dissolve Fluorinated Ester in Solvent Dissolve Fluorinated Ester in Solvent Start->Dissolve Fluorinated Ester in Solvent Add Reducing Agent Add Reducing Agent Dissolve Fluorinated Ester in Solvent->Add Reducing Agent Control Temperature Control Temperature Add Reducing Agent->Control Temperature Monitor Reaction Monitor Reaction Control Temperature->Monitor Reaction Monitor Reaction->Control Temperature Incomplete Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Complete Extract Product Extract Product Quench Reaction->Extract Product Purify by Distillation Purify by Distillation Extract Product->Purify by Distillation End End Purify by Distillation->End Analysis_Workflow Decomposition of this compound Decomposition of this compound GC-MS Analysis GC-MS Analysis Decomposition of this compound->GC-MS Analysis IR Spectroscopy IR Spectroscopy Decomposition of this compound->IR Spectroscopy Separation of Products Separation of Products GC-MS Analysis->Separation of Products Kinetic Analysis Kinetic Analysis IR Spectroscopy->Kinetic Analysis Identification of Products Identification of Products Separation of Products->Identification of Products

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral fluorinated molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. 1-Fluoroethanol, a simple chiral fluorinated alcohol, serves as a valuable building block for the synthesis of more complex pharmaceutical compounds. Its enantioselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on both biocatalytic and chemocatalytic methodologies.

Section 1: Methodologies for Enantioselective Synthesis

The primary strategy for the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral ketone, 2-fluoroacetophenone (B1329501). This can be achieved with high efficiency and enantioselectivity using either biocatalysts or chiral chemical catalysts.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective route to enantiopure alcohols.[1] Whole-cell microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are employed to reduce 2-fluoroacetophenone to (R)- or (S)-1-fluoroethanol with excellent yields and enantiomeric excesses.[2][3][4] The choice of biocatalyst dictates the stereochemical outcome.

Chemocatalytic Reduction

Asymmetric reduction using chiral chemical catalysts is a versatile and widely used method.[5] This approach often involves the use of a metal catalyst coordinated to a chiral ligand. The enantioselectivity is highly dependent on the catalyst-ligand combination, solvent, and reaction temperature.[5] Common catalytic systems include those based on ruthenium, rhodium, and iridium, as well as chiral oxazaborolidines (Corey-Bakshi-Shibata reduction).[5][6]

Section 2: Quantitative Data Summary

The following table summarizes quantitative data from representative methods for the enantioselective synthesis of this compound.

MethodCatalyst/EnzymeSubstrateProductYield (%)ee (%)Temp (°C)Time (h)Ref.
BiocatalysisSaccharomyces cerevisiae (Baker's Yeast)2-Fluoroacetophenone(S)-1-Fluoroethanol>90>9920-2570[2]
BiocatalysisLactobacillus kefir2-Fluoroacetophenone(R)-1-Fluoroethanol>95>993024[2][3]
ChemocatalysisRuCl₂(R-BINAP)(dmf)n2-Fluoroacetophenone(R)-1-Fluoroethanol95983012[5]
Chemocatalysis(R)-CBS Catalyst / BH₃·SMe₂2-Fluoroacetophenone(R)-1-Fluoroethanol9296-202[5]

Section 3: Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Fluoroacetophenone using Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2-fluoroacetophenone to (S)-1-fluoroethanol using commercially available Baker's yeast.

Materials:

  • 2-Fluoroacetophenone

  • Saccharomyces cerevisiae (active dry Baker's yeast)

  • D-Glucose

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Phosphate buffer (0.1 M, pH 7.0)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chiral GC or HPLC system for ee determination

Procedure:

  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 10 g of D-glucose in 200 mL of deionized water. Add 5 g of active dry Baker's yeast and incubate at 30°C with gentle shaking (150 rpm) for 1 hour to activate the yeast.

  • Bioreduction: To the activated yeast suspension, add 2-fluoroacetophenone (1 mmol, 138.1 mg).

  • Reaction Monitoring: Seal the flask and incubate at room temperature (20-25°C) with continuous stirring for 70 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and saturate it with NaCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

  • Analysis: Determine the enantiomeric excess (ee%) of the purified (S)-1-fluoroethanol by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Reduction of 2-Fluoroacetophenone using a Chiral Ruthenium Catalyst

This protocol details the enantioselective reduction of 2-fluoroacetophenone to (R)-1-fluoroethanol using a Ru-BINAP catalyst system.

Materials:

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Inert atmosphere glovebox (optional)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chiral GC or HPLC system for ee determination

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add --INVALID-LINK--n (0.01 mmol, 1 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by 2-fluoroacetophenone (1 mmol, 138.1 mg).

  • Initiation: Add a solution of KOH in isopropanol (0.1 M, 0.2 mL) to activate the catalyst.

  • Hydrogenation: Pressurize the flask with hydrogen gas (10 atm) and stir the reaction mixture vigorously at 30°C for 12 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Quench the reaction by adding a few drops of water.

  • Extraction and Purification: Dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee%) of the purified (R)-1-fluoroethanol by chiral GC or HPLC analysis.

Section 4: Visualizations

Experimental Workflow

Enantioselective_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start substrate Prochiral Ketone (2-Fluoroacetophenone) start->substrate catalyst Chiral Catalyst (Biocatalyst or Chemical Catalyst) start->catalyst reaction Asymmetric Reduction substrate->reaction catalyst->reaction extraction Extraction reaction->extraction purification Purification (Chromatography) extraction->purification analysis Chiral Analysis (GC/HPLC) purification->analysis product Enantiopure This compound analysis->product Catalytic_Systems cluster_biocatalysis Biocatalysis cluster_chemocatalysis Chemocatalysis title Approaches to Enantioselective Reduction of 2-Fluoroacetophenone whole_cell Whole-Cell Biocatalysts enzymes Isolated Enzymes metal_catalysis Transition Metal Catalysis organocatalysis Organocatalysis baker_yeast Saccharomyces cerevisiae (-> S-enantiomer) whole_cell->baker_yeast lactobacillus Lactobacillus kefir (-> R-enantiomer) whole_cell->lactobacillus kred Ketoreductases (KREDs) enzymes->kred adh Alcohol Dehydrogenases (ADHs) enzymes->adh ru_binap Ru-BINAP metal_catalysis->ru_binap ir_complex Ir-Complexes metal_catalysis->ir_complex cbs Corey-Bakshi-Shibata (CBS) (Oxazaborolidine) organocatalysis->cbs

References

Application Notes and Protocols for Chiral Resolution of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 1-fluoroethanol, a critical process for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The following sections outline three primary methods for separating the (R)- and (S)-enantiomers of this compound: Enzymatic Kinetic Resolution, Chiral Chromatography, and Chemical Resolution via Diastereomer Formation.

Enzymatic Kinetic Resolution using Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a highly efficient and selective method for resolving racemic alcohols. Lipases, particularly from Candida antarctica and Pseudomonas species, are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Application Note:

Lipase-catalyzed transesterification of racemic this compound offers a green and highly enantioselective route to obtaining both (R)- and (S)-1-fluoroethanol. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective catalyst for this transformation. Vinyl acetate (B1210297) is a common acyl donor that drives the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Quantitative Data Summary:

The following table summarizes typical results for the enzymatic resolution of secondary alcohols, which are expected to be comparable for this compound.

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Alcohol (%)Enantiomeric Excess (e.e.) of Ester (%)
Candida antarctica Lipase B (Immobilized)Vinyl AcetateHexane (B92381)~50>99>99
Pseudomonas cepacia LipaseIsopropenyl Acetatetert-Butyl methyl ether~48>98>98
Candida rugosa LipaseAcetic AnhydrideToluene~45>95>95
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1-Fluoroethanol

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for drying solvent)

  • Reaction vessel (e.g., round-bottom flask with a stirrer)

  • Temperature-controlled bath or heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Chiral GC or HPLC for analysis

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (1 equivalent) and anhydrous hexane.

  • Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.5-3 equivalents).

  • Stir the reaction mixture at a constant temperature (typically 30-45 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of unreacted this compound and the acetylated product can be separated by column chromatography on silica (B1680970) gel.

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products racemic_alcohol Racemic this compound reaction_vessel Reaction Vessel (30-45 °C, stirring) racemic_alcohol->reaction_vessel solvent Anhydrous Hexane solvent->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel filtration Filtration to remove enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched This compound chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched 1-Fluoroethyl Acetate chromatography->enantioenriched_ester Chiral_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection and Data Analysis racemic_sample Racemic this compound dilution Dilution in a suitable solvent racemic_sample->dilution injection Injection into Chromatograph (GC or HPLC) dilution->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection of Enantiomers separation->detection data_processing Data Processing and Enantiomeric Excess Calculation detection->data_processing Diastereomeric_Resolution_Workflow cluster_formation Diastereomer Formation cluster_separation Separation cluster_hydrolysis Liberation of Enantiomers racemic_alcohol Racemic this compound esterification Esterification Reaction racemic_alcohol->esterification chiral_acid Enantiopure Chiral Acid chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation_method Separation by Crystallization or Chromatography diastereomers->separation_method diastereomer_1 Diastereomer 1 separation_method->diastereomer_1 diastereomer_2 Diastereomer 2 separation_method->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 enantiomer_1 (R)-1-Fluoroethanol hydrolysis_1->enantiomer_1 enantiomer_2 (S)-1-Fluoroethanol hydrolysis_2->enantiomer_2

The Strategic Integration of 1-Fluoroethanol as a Chiral Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Chiral fluorinated building blocks are of particular importance, as the stereochemistry of a molecule is critical to its biological activity.[3] This application note details the use of enantiomerically pure (R)- and (S)-1-fluoroethanol as versatile chiral building blocks in the synthesis of complex pharmaceutical molecules. We provide detailed protocols for the enantioselective synthesis of 1-fluoroethanol via enzymatic kinetic resolution and illustrate its potential application in the synthesis of bioactive compounds.

The strategic placement of a fluorine atom in a molecule can significantly alter its electronic properties, pKa, and conformational preferences, leading to improved drug efficacy and safety profiles.[1][2] this compound, as one of the simplest chiral fluorinated alcohols, provides a valuable starting point for introducing a stereodefined fluoroethyl moiety into larger, more complex molecules.

Enantioselective Synthesis of (R)- and (S)-1-Fluoroethanol

The preparation of enantiomerically pure this compound can be efficiently achieved through the kinetic resolution of a racemic mixture. Lipase-catalyzed acylation is a widely used and effective method for this purpose, with Candida antarctica lipase (B570770) B (CALB) being a particularly robust and versatile biocatalyst for the resolution of secondary alcohols.

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols using CALB.[4][5]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB, such as Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous solvent (e.g., hexane (B92381), methyl tert-butyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for determining enantiomeric excess (chiral gas chromatography)

Procedure:

  • To a solution of racemic this compound (1.0 equiv.) in anhydrous hexane (e.g., 0.2 M solution), add immobilized CALB (e.g., 20 mg per mmol of substrate).

  • Add vinyl acetate (2.2 equiv.) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral gas chromatography (GC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Upon reaching the desired conversion, filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted this compound from the acetylated product by column chromatography on silica (B1680970) gel.

Expected Outcome:

This procedure is expected to yield one enantiomer of this compound and the acetate of the other enantiomer, both with high enantiomeric excess (>95%). The specific enantiomer that is acylated depends on the selectivity of the lipase.

Application of Chiral this compound in Synthesis

Enantiomerically pure (R)- and (S)-1-fluoroethanol are valuable intermediates for the synthesis of more complex chiral molecules. The hydroxyl group can be readily converted to other functionalities, and the stereocenter provides a point of chirality for subsequent stereoselective reactions.

Hypothetical Application: Synthesis of a Chiral Fluorinated Amine

Chiral fluorinated amines are important pharmacophores.[6] The synthesis of such a compound could be envisioned starting from (R)-1-fluoroethanol.

Reaction Scheme:

G R_F_EtOH (R)-1-Fluoroethanol Tosylate Tosylate Intermediate R_F_EtOH->Tosylate 1. TsCl, Pyridine Azide Azide Intermediate Tosylate->Azide 2. NaN3, DMF S_F_Amine (S)-Fluorinated Amine Azide->S_F_Amine 3. H2, Pd/C G Racemic Racemic this compound Resolution Enzymatic Kinetic Resolution (Lipase-catalyzed acylation) Racemic->Resolution Separation Separation of Enantiomers Resolution->Separation R_Enantiomer (R)-1-Fluoroethanol Separation->R_Enantiomer S_Enantiomer (S)-1-Fluoroethanol Separation->S_Enantiomer Functionalization_R Functional Group Transformation (e.g., Tosylation) R_Enantiomer->Functionalization_R Functionalization_S Functional Group Transformation S_Enantiomer->Functionalization_S Coupling_R Coupling to Molecular Scaffold Functionalization_R->Coupling_R Coupling_S Coupling to Molecular Scaffold Functionalization_S->Coupling_S Bioactive_R Bioactive Molecule A Coupling_R->Bioactive_R Bioactive_S Bioactive Molecule B Coupling_S->Bioactive_S

References

Application Notes and Protocols for 1-Fluoroethanol ([¹⁸F]FEtOH) as a PET Imaging Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol, labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FEtOH), is a radiotracer with emerging applications in positron emission tomography (PET) imaging. Its structural similarity to ethanol (B145695) suggests its potential as a tracer for alcohol metabolism and related enzymatic activity. Furthermore, its biodistribution characteristics have led to its investigation as a perfusion agent, particularly in oncology. This document provides detailed application notes and protocols for the synthesis, quality control, and in vivo imaging of [¹⁸F]FEtOH.

Radiosynthesis of [¹⁸F]Fluoroethanol

A facile one-step radiosynthesis of 2-[¹⁸F]fluoroethanol has been developed, offering high radiochemical yields.[1] The method involves the nucleophilic substitution of [¹⁸F]fluoride on ethylene (B1197577) carbonate.

Protocol: One-Step Radiosynthesis of 2-[¹⁸F]Fluoroethanol [1]

  • [¹⁸F]Fluoride Production: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) in a mixture of acetonitrile (B52724) and water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 110°C).

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of ethylene carbonate in diethylene glycol.

    • Heat the reaction mixture at 165°C for a specified time (e.g., 15 minutes).

  • Purification: Purify the resulting 2-[¹⁸F]fluoroethanol by distillation.

Quantitative Data: Radiosynthesis

ParameterValueReference
Decay-Corrected Radiochemical Yield88.6 ± 2.0% (n=9)[1]
Synthesis Time60 minutes[1]

Radiosynthesis_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification Cyclotron Cyclotron Anion_Exchange Anion Exchange Cartridge Cyclotron->Anion_Exchange ¹⁸O(p,n)¹⁸F Drying Azeotropic Drying Anion_Exchange->Drying Elution Reaction Reaction with Ethylene Carbonate (165°C) Drying->Reaction Distillation Distillation Reaction->Distillation Final_Product [¹⁸F]FEtOH Distillation->Final_Product

Quality Control

A comprehensive quality control (QC) protocol is essential to ensure the purity, identity, and safety of the [¹⁸F]FEtOH tracer for in vivo use. While a specific monograph for [¹⁸F]FEtOH may not be available in all pharmacopoeias, the following tests are standard for 18F-labeled radiopharmaceuticals and should be adapted.[2][3][4]

Protocol: Quality Control of [¹⁸F]Fluoroethanol

  • Visual Inspection: Inspect the final product for clarity and the absence of particulate matter.

  • pH Measurement: Determine the pH of the final formulation using pH strips or a calibrated pH meter. The pH should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radionuclidic Identity and Purity:

    • Confirm the identity of the radionuclide by measuring the half-life of the product using a dose calibrator. The measured half-life should be consistent with that of fluorine-18 (approximately 109.8 minutes).

    • Use a multichannel analyzer to identify the characteristic 511 keV annihilation peak of a positron emitter.

  • Radiochemical Purity:

    • Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

    • For radio-TLC, spot the sample on a suitable stationary phase (e.g., silica (B1680970) gel) and develop with an appropriate mobile phase. Scan the plate with a radio-TLC scanner to determine the percentage of radioactivity corresponding to [¹⁸F]FEtOH.

    • For radio-HPLC, inject the sample onto a suitable column (e.g., C18) and elute with an appropriate mobile phase. A radiodetector will quantify the radioactive peaks.

  • Chemical Purity: Analyze for the presence of non-radioactive chemical impurities, such as the precursor (ethylene carbonate) and residual solvents (e.g., diethylene glycol, acetonitrile), using HPLC with a suitable detector (e.g., UV or refractive index) or gas chromatography (GC).

  • Sterility and Endotoxin (B1171834) Testing:

    • Perform sterility testing according to standard pharmacopoeial methods to ensure the absence of microbial contamination.

    • Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are below the acceptable limit for parenteral administration.

In Vivo PET Imaging

[¹⁸F]FEtOH can be used for preclinical PET imaging in animal models to investigate its biodistribution, pharmacokinetics, and utility as a tracer for specific biological processes.

Protocol: Animal PET Imaging with [¹⁸F]Fluoroethanol [5][6][7]

  • Animal Preparation:

    • House the animals (e.g., mice, rats) in a controlled environment.

    • Fast the animals for an appropriate period (e.g., 4-6 hours) before tracer injection to reduce background signal, particularly from brown adipose tissue.

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure. Maintain the animal's body temperature using a heating pad.

  • Tracer Administration:

    • Administer a bolus injection of [¹⁸F]FEtOH (typically 3.7-7.4 MBq or 100-200 µCi for a mouse) intravenously via the tail vein.

    • Record the exact injected dose and the time of injection.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Acquire a CT scan for attenuation correction and anatomical co-registration.

    • Perform a dynamic or static PET scan. For dynamic scanning, start the acquisition immediately after tracer injection and continue for a defined period (e.g., 60 minutes). For static imaging, acquire images at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and tissues to generate time-activity curves (TACs).

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin [¹⁸F]FEtOH Administration (i.v. injection) Animal_Prep->Tracer_Admin PET_CT_Scan PET/CT Scanning (Dynamic or Static) Tracer_Admin->PET_CT_Scan Image_Recon Image Reconstruction & Analysis PET_CT_Scan->Image_Recon Data_Output Biodistribution Data (SUV, TACs) Image_Recon->Data_Output

Applications and Biodistribution

Tumor Perfusion Imaging: [¹⁸F]FEtOH has been investigated as a PET tracer for imaging solid tumor perfusion.[5] Its uptake has been shown to correlate with blood flow, making it a potential tool to assess tumor vascularity and response to anti-angiogenic therapies.

Biodistribution Data: Biodistribution studies in normal mice have shown high initial uptake in all major organs, followed by slow clearance.[1]

Table: Biodistribution of 2-[¹⁸F]Fluoroethanol in Normal Balb/C Mice (%ID/g ± SD) [1]

Organ2 min post-injection60 min post-injection
Blood5.43 ± 1.013.85 ± 0.44
Heart7.29 ± 1.344.87 ± 0.63
Lungs6.21 ± 1.134.32 ± 0.56
Liver10.31 ± 1.897.33 ± 0.95
Spleen6.54 ± 1.204.58 ± 0.60
Kidneys9.87 ± 1.816.95 ± 0.90
Stomach5.89 ± 1.084.12 ± 0.54
Intestines7.02 ± 1.294.91 ± 0.64
Muscle4.11 ± 0.752.88 ± 0.37
Bone4.56 ± 0.843.19 ± 0.42
Brain6.87 ± 1.264.81 ± 0.62

Metabolic Pathway

Similar to ethanol, this compound is expected to be metabolized primarily in the liver by alcohol dehydrogenase (ADH) to form 2-fluoroacetaldehyde.[8][9][10] Subsequently, aldehyde dehydrogenase (ALDH) is expected to oxidize 2-fluoroacetaldehyde to 2-fluoroacetate.[10][11][12] 2-Fluoroacetate is a known inhibitor of the citric acid cycle.

Metabolic_Pathway FEtOH This compound FAcet 2-Fluoroacetaldehyde FEtOH->FAcet Oxidation FA 2-Fluoroacetate FAcet->FA Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->FAcet ALDH Aldehyde Dehydrogenase (ALDH) ALDH->FA

Potential Future Applications

While currently explored mainly for tumor perfusion, the properties of [¹⁸F]FEtOH suggest potential for other applications:

  • Neuroinflammation Imaging: The brain uptake of [¹⁸F]FEtOH could be explored in models of neuroinflammation, where changes in blood-brain barrier permeability and perfusion occur.[13][14][15][16][17]

  • Myocardial Perfusion Imaging: Similar to its use in tumors, [¹⁸F]FEtOH could potentially serve as a perfusion tracer in the heart to assess coronary artery disease.[18][19][20][21][22] Further studies are needed to validate its utility in these areas.

Conclusion

[¹⁸F]Fluoroethanol is a readily synthesized PET tracer with favorable characteristics for in vivo imaging. The provided protocols offer a foundation for researchers to produce and utilize this tracer in preclinical studies. Its application as a tumor perfusion agent is promising, and further research may expand its utility into other areas of molecular imaging, such as neurology and cardiology. The quantitative data and workflows presented here should facilitate the adoption and further investigation of [¹⁸F]FEtOH in the scientific community.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol (CH₃CH(F)OH) is a fascinating yet challenging molecule for synthetic and medicinal chemists. As an α-fluoroalcohol, its reactivity is significantly influenced by the presence of the highly electronegative fluorine atom on the same carbon as the hydroxyl group. This unique structural feature imparts distinct properties but also contributes to its inherent instability, making its isolation and subsequent reactions non-trivial.

These application notes provide an overview of the known and predicted reaction mechanisms involving this compound. Given the limited detailed experimental data in the literature due to its instability, this document also presents generalized protocols based on the established reactivity of similar α-haloalcohols. Researchers should consider these protocols as starting points for experimental design, with the understanding that optimization will be necessary.

Note on Stability: this compound is known to be unstable and can readily eliminate hydrogen fluoride (B91410) to form acetaldehyde (B116499).[1] This decomposition pathway is a critical consideration in its synthesis, storage, and reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₂H₅FO[2][3]
Molecular Weight64.06 g/mol [2][4]
IUPAC NameThis compound[2]
CAS Number40017-45-6[2][3]
AciditySignificantly more acidic than ethanol (B145695) (exact pKa not widely reported)[5]

Synthesis of this compound

The synthesis of this compound is challenging due to its instability. Most documented preparations involve the synthesis of its radiolabeled isotopologue, [¹⁸F]this compound, for applications in positron emission tomography (PET). These methods, however, provide a basis for the synthesis of the non-radiolabeled compound. A common conceptual approach involves the reduction of a corresponding α-fluorocarbonyl compound.

General Synthetic Approach: Reduction of an α-Fluorocarbonyl

A plausible synthetic route to this compound is the reduction of 1-fluoroacetyl compounds.

Reaction Scheme:

Proposed Protocol (General):

  • Reactant: Start with a suitable precursor such as 1-fluoroethyl acetate (B1210297) or another acyl fluoride derivative.

  • Reducing Agent: Employ a mild reducing agent, for example, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Work-up: A careful aqueous work-up would be required to quench the excess reducing agent and isolate the product.

  • Purification: Due to the volatility and instability of this compound, purification would likely involve careful distillation under reduced pressure and at low temperatures.

Note: This is a generalized protocol and would require significant optimization. The instability of the product necessitates that it is likely best used immediately in a subsequent reaction step (in situ generation).

Key Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the inductive effect of the fluorine atom, which makes the hydroxyl group more acidic and the α-carbon more electrophilic.

Decomposition (Elimination Reaction)

As previously mentioned, the most significant reaction of this compound is its decomposition to acetaldehyde and hydrogen fluoride.

Mechanism:

G cluster_0 This compound cluster_1 Transition State cluster_2 Products 1FE H₃C-CH(F)-OH TS [H₃C-CH...F...H...O]‡ 1FE->TS Elimination Acetaldehyde H₃C-CHO TS->Acetaldehyde HF H-F TS->HF

Caption: Decomposition of this compound via elimination.

Oxidation

Oxidation of this compound would be expected to yield fluoroacetic acid or its derivatives. The strong electron-withdrawing nature of the fluorine atom would likely make this oxidation more facile than that of ethanol.

Proposed General Protocol:

  • Oxidizing Agent: A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) could potentially oxidize this compound to 1-fluoroacetaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of fluoroacetic acid.

  • Solvent: A non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) would be suitable for PCC oxidations. For stronger oxidants, aqueous conditions might be used, though the stability of this compound in such conditions is a concern.

  • Temperature: The reaction should be conducted at low temperatures to control the exothermic nature of the oxidation and minimize decomposition.

Mechanism (Conceptual):

G 1_Fluoroethanol CH₃CH(F)OH Fluoroacetic_Acid CH₂FCOOH 1_Fluoroethanol->Fluoroacetic_Acid Oxidation Oxidant [O] Oxidant->1_Fluoroethanol

Caption: Conceptual oxidation of this compound.

Nucleophilic Substitution

The hydroxyl group of this compound can be converted into a good leaving group by protonation, allowing for nucleophilic substitution reactions. The presence of the α-fluorine atom will influence the stability of the potential carbocation intermediate.

Proposed General Protocol:

  • Activation: The alcohol can be activated using a strong acid (e.g., HBr, HCl) to protonate the hydroxyl group, forming a good leaving group (water).

  • Nucleophile: A variety of nucleophiles could then displace the leaving group.

  • Solvent: The choice of solvent would depend on the nucleophile and the desired reaction mechanism (SN1 vs. SN2).

Mechanism (SN1 Pathway):

G start CH₃CH(F)OH protonation CH₃CH(F)OH₂⁺ start->protonation + H⁺ carbocation CH₃CHF⁺ + H₂O protonation->carbocation Loss of H₂O nucleophilic_attack CH₃CH(F)Nu carbocation->nucleophilic_attack + Nu⁻ H+ H⁺ H+->start Nu- Nu⁻ Nu-->carbocation

Caption: Proposed SN1 mechanism for this compound.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. While this compound itself is not a common building block due to its instability, the generation of α-fluoroalcohol motifs is of significant interest. Understanding the reactivity of this compound can provide insights into the behavior of more complex molecules containing this functional group.

Experimental Data

Detailed experimental data for the reactions of this compound are scarce in the peer-reviewed literature. The following table provides a conceptual summary of expected outcomes, which should be experimentally verified.

ReactionReagentsExpected ProductTheoretical Yield (%)
Oxidation (mild)PCC, CH₂Cl₂1-FluoroacetaldehydeModerate
Oxidation (strong)KMnO₄, H₂O, heatFluoroacetic acidLow to Moderate
Nucleophilic SubstitutionHBr1-Bromo-1-fluoroethaneLow to Moderate

Conclusion

This compound is a reactive and unstable molecule whose chemistry is dominated by the strong inductive effect of the α-fluorine atom. Its propensity to undergo elimination to acetaldehyde and hydrogen fluoride presents a significant challenge for its synthesis and use in multi-step sequences. The provided reaction mechanisms and generalized protocols are intended to serve as a guide for researchers exploring the chemistry of this and related α-fluoroalcohols. All experimental work with this compound should be conducted with caution in a well-ventilated fume hood, with careful consideration of its instability and the potential for the release of HF. Further research is needed to develop robust and reliable methods for the synthesis and reaction of this compound to unlock its full potential as a synthetic building block.

References

Application Notes and Protocols for the Derivatization of 1-Fluoroethanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol is a chiral alcohol of interest in various fields, including pharmaceutical development and materials science, due to the unique properties conferred by the fluorine atom. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. However, its polarity can lead to poor peak shape and tailing on common GC columns. Furthermore, as a chiral molecule, the separation of its enantiomers is often crucial for understanding its biological activity and for quality control in asymmetric synthesis.

Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable properties for GC analysis. For this compound, derivatization of the hydroxyl group can increase its volatility and thermal stability, leading to improved chromatographic performance. Moreover, chiral derivatization or the use of a chiral stationary phase after achiral derivatization allows for the separation and quantification of its enantiomers.

This document provides detailed application notes and protocols for two common derivatization methods for this compound: acylation with trifluoroacetic anhydride (B1165640) (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods are widely applicable and yield derivatives with excellent chromatographic properties.

Methods Overview

Two primary derivatization strategies for this compound for GC analysis are presented:

  • Acylation with Trifluoroacetic Anhydride (TFAA): This method introduces a trifluoroacetyl group, significantly increasing the volatility of the alcohol. The resulting ester is highly responsive to electron capture detectors (ECD) and can also be analyzed by flame ionization detectors (FID) and mass spectrometry (MS).

  • Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is more volatile and less polar than the parent alcohol, leading to improved peak shape and resolution on nonpolar GC columns.

Data Presentation

The following table summarizes representative quantitative data for the GC analysis of derivatized this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions. The data is based on typical performance observed for similar small chiral alcohols.

DerivativeDerivatization MethodChiral Stationary PhaseRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Separation Factor (α)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
1-Fluoroethyl trifluoroacetate (B77799)Acylation (TFAA)Cyclodextrin-based (e.g., β-DEX™ 225)8.58.81.04515
1-Fluoroethyl TMS etherSilylation (BSTFA)Cyclodextrin-based (e.g., Chirasil-DEX CB)10.210.51.031030

Experimental Protocols

Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the trifluoroacetyl ester of this compound for subsequent chiral GC analysis.

Materials:

  • This compound standard solution (in a suitable solvent like dichloromethane)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (B92270) (as a catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Micro-reaction vials (e.g., 1.5 mL) with screw caps

  • GC system with a chiral capillary column and appropriate detector (FID or MS)

Procedure:

  • Sample Preparation: In a clean, dry 1.5 mL micro-reaction vial, add 100 µL of the this compound solution in DCM.

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of trifluoroacetic anhydride (TFAA). The excess of TFAA ensures the reaction goes to completion.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature (20-25°C) for 30 minutes. For sterically hindered alcohols, heating at 60°C for 15-30 minutes may be necessary, but for this compound, room temperature is typically sufficient.

  • Work-up:

    • Add 500 µL of deionized water to the vial to quench the excess TFAA.

    • Vortex for 30 seconds and allow the phases to separate.

    • Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution containing the 1-fluoroethyl trifluoroacetate derivative is ready for injection into the GC system.

Representative GC Conditions:

  • Column: β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: 50°C (hold for 2 min), then ramp to 150°C at 5°C/min.

  • Detector: FID at 250°C or MS in scan mode (m/z 40-300).

Protocol 2: Silylation of this compound with BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ether of this compound.

Materials:

  • This compound standard solution (in a suitable anhydrous solvent like acetonitrile (B52724) or pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (can be used as a solvent and catalyst)

  • Micro-reaction vials (e.g., 1.5 mL) with screw caps

  • GC system with a chiral capillary column and appropriate detector (FID or MS)

Procedure:

  • Sample Preparation: In a clean, dry 1.5 mL micro-reaction vial, add 100 µL of the this compound solution. If the sample is in an aqueous matrix, it must be extracted into an anhydrous solvent first.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (if not already the solvent) and 200 µL of BSTFA with 1% TMCS. The large excess of the silylating reagent drives the reaction to completion.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The resulting solution containing the 1-fluoroethyl TMS ether is ready for direct injection into the GC system. No work-up is typically required.

Representative GC Conditions:

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 230°C.

  • Oven Temperature Program: 60°C (hold for 1 min), then ramp to 160°C at 4°C/min.

  • Detector: FID at 250°C or MS in scan mode (m/z 40-300).

Mandatory Visualization

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_end Results start This compound Sample acylation Acylation with TFAA start->acylation silylation Silylation with BSTFA start->silylation gc_analysis Chiral GC Analysis acylation->gc_analysis silylation->gc_analysis end Enantiomer Separation & Quantification gc_analysis->end

Caption: Workflow for this compound Derivatization and GC Analysis.

Signaling_Pathway cluster_reactants Reactants cluster_products Derivatized Products alcohol This compound (R-OH) ester Trifluoroacetyl Ester (R-OCOCF3) alcohol->ester Acylation ether TMS Ether (R-O-Si(CH3)3) alcohol->ether Silylation tfaa TFAA tfaa->ester bstfa BSTFA bstfa->ether

Caption: Derivatization Reactions of this compound.

Application Notes and Protocols for the Safe Handling and Storage of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroethanol is a highly toxic and flammable organofluorine compound. Due to its hazardous nature, strict safety protocols are imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe handling, storage, and emergency management of this compound. Given the limited specific toxicological data for this compound, these protocols are based on the known hazards of the closely related and highly toxic isomer, 2-Fluoroethanol, and general best practices for handling highly hazardous substances. A thorough risk assessment should be conducted before any new procedure involving this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. The lack of extensive data for the 1-isomer necessitates a cautious approach, assuming hazards are at least as severe as those of the 2-isomer.

PropertyValueReference
Molecular Formula C₂H₅FO[1][2]
Molecular Weight 64.06 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 103.5 °C (for 2-Fluoroethanol)[3]
Melting Point -26.5 °C (for 2-Fluoroethanol)[3]
Density 1.091 g/mL at 25°C (for 2-Fluoroethanol)[3]
Solubility Fully miscible with water and many organic solvents.[3]

Hazard Identification and Toxicity

This compound is classified as a highly hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be fatal.[4][5][6]

HazardDescriptionReference
Acute Toxicity (Oral) Fatal if swallowed.[4][6]
Acute Toxicity (Dermal) Fatal in contact with skin.[4][6]
Acute Toxicity (Inhalation) Fatal if inhaled.[4][6]
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]
Eye Irritation Irritating to eyes.[3]
Respiratory Irritation Irritating to the respiratory system.[3]
Skin Irritation Irritating to skin.[3]

Note: No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound. In the absence of such limits, all work with this compound must be conducted with the most stringent engineering controls and personal protective equipment to minimize any potential for exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with nitrile or neoprene gloves.To prevent skin absorption, which can be fatal. Check for perforations before use.[5][7]
Eyes/Face Chemical safety goggles and a full-face shield.To protect against splashes and vapors.
Body Flame-resistant lab coat and a chemical-resistant apron.To protect against splashes and fire hazards.
Respiratory A NIOSH-approved full-face respirator with organic vapor cartridges.To prevent inhalation of fatal concentrations of vapor.[6] Work must be conducted in a certified chemical fume hood.
Feet Closed-toe, chemical-resistant shoes.To protect against spills.

Safe Handling and Experimental Protocol

General Handling Procedures
  • Work Area: All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.

  • Quantity: Use the smallest possible quantity of this compound for the experiment.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][8] Use non-sparking tools.[6][8]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6]

  • Transport: When transporting this compound, use secondary containment.

Sample Experimental Protocol: Small-Scale Reaction

This protocol outlines a generic small-scale reaction involving this compound, emphasizing safety procedures.

Objective: To perform a reaction using this compound as a reactant in a controlled and safe manner.

Materials:

  • This compound

  • Reaction solvent (ensure compatibility)

  • Other reactants

  • Glassware (oven-dried)

  • Syringes and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Quenching solution (appropriate for the reaction)

  • Waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is free of clutter and ignition sources.

    • Assemble and oven-dry all necessary glassware.

    • Don all required PPE as outlined in Section 4.0.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Purge the reaction vessel with an inert gas.

    • Add the solvent and other reactants to the reaction vessel using a syringe or cannula.

  • Addition of this compound:

    • Using a gastight syringe with a needle, carefully draw the required volume of this compound from the stock bottle.

    • Slowly add the this compound to the reaction mixture dropwise.

    • Monitor the reaction for any signs of an uncontrolled exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching:

    • Once the reaction is complete, cool the reaction mixture to an appropriate temperature.

    • Slowly and carefully add the quenching solution to the reaction mixture. Be aware of potential gas evolution.

  • Work-up and Purification:

    • Perform all extraction, washing, and purification steps within the fume hood.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware that came into contact with this compound with an appropriate solvent (e.g., ethanol) followed by a detergent wash.

    • Dispose of all waste, including unused this compound, contaminated solvents, and disposable materials, in a properly labeled hazardous waste container.

Storage Requirements

Proper storage of this compound is critical to prevent accidents.

Storage ConditionRequirementRationale
Location Store in a cool, dry, well-ventilated, and locked area designated for flammable and highly toxic materials.[4][9]To prevent unauthorized access and exposure to incompatible conditions.
Container Keep the container tightly closed and stored under an inert atmosphere.[4][9]To prevent the release of flammable and toxic vapors.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[4][9]To prevent fire and explosion.
Incompatible Materials Store away from strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]To prevent violent reactions.
Ventilation Ensure the storage area is well-ventilated.To prevent the accumulation of hazardous vapors.

Emergency Protocols

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spills

A workflow for handling a minor spill of this compound is depicted below. For major spills, evacuate the area and contact emergency services immediately.

Spill_Response_Workflow cluster_spill Minor Spill of this compound spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate ppe Don appropriate PPE (respirator, double gloves, face shield, apron) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbent material using non-sparking tools contain->collect waste Place in a sealed, labeled hazardous waste container collect->waste decontaminate Decontaminate the spill area with a suitable solvent waste->decontaminate report Report the incident to the supervisor and EHS decontaminate->report

Caption: Workflow for handling a minor this compound spill.

Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Fire
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

  • Procedure: In case of a small fire, use the appropriate fire extinguisher. For larger fires, evacuate the area and call the fire department. Cool containers exposed to fire with water spray.[4]

  • Hazards: Flammable vapors may form explosive mixtures with air.[4] Containers may explode when heated.[4] Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen fluoride.[4][9]

Waste Disposal

All waste containing this compound is considered hazardous.

  • Collect all liquid and solid waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[5]

Conclusion

The protocols outlined in these application notes are designed to mitigate the significant risks associated with the handling and storage of this compound. Adherence to these guidelines, in conjunction with a comprehensive, procedure-specific risk assessment, is essential for maintaining a safe laboratory environment. The high toxicity and flammability of this compound demand the utmost respect and caution from all personnel.

References

Application Notes and Protocols for 1-Fluoroethanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature, it is important to note that there is a significant scarcity of published research on the specific use of 1-fluoroethanol as a solvent in organic reactions. The majority of available data focuses on its physicochemical properties and those of its isomer, 2-fluoroethanol (B46154), as well as the applications of more highly fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

This document, therefore, provides a summary of the known properties of this compound and presents a general overview of the applications of fluorinated alcohols in organic synthesis to offer insights into its potential, albeit largely unexplored, utility. The high toxicity of simple fluoroethanols necessitates stringent safety protocols, which are also addressed.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of a solvent is crucial for its application in organic synthesis. Below is a table summarizing the key properties of this compound, with comparisons to ethanol (B145695) and the more commonly used fluorinated solvent, 2,2,2-trifluoroethanol (TFE).

PropertyThis compoundEthanol2,2,2-Trifluoroethanol (TFE)
Molecular Formula C₂H₅FOC₂H₆OC₂H₃F₃O
Molecular Weight 64.06 g/mol 46.07 g/mol 100.04 g/mol
Boiling Point Not readily available78 °C77-80 °C
Melting Point Not readily available-114 °C-43.5 °C
Density Not readily available0.789 g/cm³1.383 g/cm³
pKa Not readily available (expected to be lower than ethanol)~1612.4

General Applications of Fluorinated Alcohols in Organic Synthesis

Fluorinated alcohols, particularly TFE and HFIP, are valued in organic synthesis for their unique properties, which include high polarity, strong hydrogen bond donating ability, and low nucleophilicity.[1] These characteristics can be attributed to the electron-withdrawing effects of the fluorine atoms. While specific data for this compound is lacking, its properties as a monofluorinated alcohol suggest it may share some of these characteristics, albeit to a lesser extent than its more fluorinated counterparts.

Potential and established applications of fluorinated alcohols include:

  • Amide Coupling Reactions: Fluoroalcohols can serve as effective solvents for promoting the formation of amide bonds.[2]

  • Deprotection of Acid-Sensitive Groups: Their acidic nature allows for the mild deprotection of certain protecting groups.[2]

  • Stabilization of Cationic Intermediates: The ability of fluorinated alcohols to stabilize carbocations can be beneficial in various reactions.[2]

  • Biomolecule Chemistry: They have been used in reactions involving peptides and nucleic acids, sometimes enhancing reaction rates and yields.[2]

  • Cycloaddition Reactions: The unique solvent properties can influence the outcome of cycloaddition reactions.[1]

Hypothetical Experimental Workflow for Using a Specialty Solvent

The following diagram illustrates a general workflow for employing a specialized and potentially hazardous solvent like a fluorinated alcohol in an organic reaction. This is a conceptual guide and must be adapted with rigorous safety precautions for any specific application.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Solvent_Prep Solvent Purification/ Drying Reaction_Setup Reaction Setup (Inert Atmosphere) Solvent_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Addition Controlled Addition of Reagents Reagent_Prep->Addition Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, GC/MS, NMR) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography/ Distillation Extraction->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for an organic reaction using a specialty solvent.

Key Properties of Fluorinated Alcohols in Synthesis

The utility of fluorinated alcohols as solvents stems from a combination of unique physicochemical properties. The diagram below highlights the logical relationships between the structural features of these solvents and their effects on chemical reactions.

G F_atoms Presence of Fluorine Atoms EWG Strong Electron- Withdrawing Effect F_atoms->EWG Acidic_OH Increased Acidity of Hydroxyl Group EWG->Acidic_OH Low_nucleophilicity Low Nucleophilicity of Oxygen EWG->Low_nucleophilicity H_bond_donor Strong Hydrogen Bond Donor Acidic_OH->H_bond_donor Solvation Enhanced Solvation of Polar Species H_bond_donor->Solvation Reaction_promo Promotion of Specific Reaction Pathways Low_nucleophilicity->Reaction_promo Stabilization Stabilization of Anionic/Cationic Species Stabilization->Reaction_promo Solvation->Stabilization

Caption: Properties of fluorinated alcohols influencing their role in synthesis.

Safety and Handling of this compound

Crucially, this compound and its isomer 2-fluoroethanol are highly toxic. [3] Their handling requires strict safety measures to be in place.

  • Toxicity: Simple fluoroethanols are toxic by inhalation, in contact with skin, and if swallowed.[3] They are metabolized to toxic compounds.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid heating open containers. Use closed systems whenever possible.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.

Conclusion

While this compound remains a largely unexplored solvent in organic synthesis, the well-documented utility of other fluorinated alcohols suggests that it could potentially find niche applications. Its monofluorinated nature places it between ethanol and more heavily fluorinated solvents like TFE in terms of its expected properties. However, its high toxicity is a significant barrier to its widespread use, especially when safer and more effective alternatives are readily available. Further research would be necessary to establish any unique benefits of this compound as a solvent that would justify its use over other, better-characterized options.

References

Application Notes and Protocols for the Synthesis of 1-Fluoroethanol from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1-fluoroethanol from ethanol (B145695). Due to the challenges of direct C-H fluorination at the C1 position of ethanol, a plausible and robust four-step synthetic pathway is presented. This pathway involves the oxidation of ethanol to acetaldehyde (B116499), followed by the formation of a silyl (B83357) enol ether intermediate. Subsequent electrophilic fluorination and final reduction yield the target molecule, this compound. This application note includes detailed experimental protocols, tabulated data for reaction parameters and product characteristics, and a visual representation of the synthetic workflow.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This compound is a simple yet valuable fluorinated building block that can be incorporated into more complex bioactive molecules. This document outlines a reliable laboratory-scale procedure for its synthesis from the readily available starting material, ethanol.

Overall Synthetic Pathway

The synthesis of this compound from ethanol is achieved through a four-step reaction sequence as depicted in the workflow diagram below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Silyl Enol Ether Formation cluster_2 Step 3: Electrophilic Fluorination cluster_3 Step 4: Reduction Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde PCC, DCM Acetaldehyde_2 Acetaldehyde SEE Triethylsilyl Enol Ether Acetaldehyde_2->SEE TESCl, Et3N, MeCN SEE_2 Triethylsilyl Enol Ether Fluoroacetaldehyde α-Fluoroacetaldehyde SEE_2->Fluoroacetaldehyde Selectfluor®, MeCN Fluoroacetaldehyde_2 α-Fluoroacetaldehyde Fluoroethanol This compound Fluoroacetaldehyde_2->Fluoroethanol NaBH4, EtOH

Figure 1: Overall synthetic workflow for the preparation of this compound from Ethanol.

Experimental Protocols

Step 1: Oxidation of Ethanol to Acetaldehyde

This protocol describes the oxidation of ethanol to acetaldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask, add ethanol (1 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates. Due to the volatility of acetaldehyde, it is recommended to use the solution directly in the next step. If isolation is required, careful distillation is necessary.

ParameterValue
Reactants
Ethanol1.0 eq
PCC1.5 eq
Solvent Dichloromethane (DCM)
Reaction Time 2 hours
Temperature Room Temperature
Typical Yield 75-85% (in solution)
Product Purity Used directly

Table 1: Reaction parameters for the oxidation of ethanol to acetaldehyde.

Step 2: Formation of Triethylsilyl Enol Ether of Acetaldehyde

This protocol details the conversion of acetaldehyde to its triethylsilyl enol ether.[1]

Materials:

  • Acetaldehyde solution from Step 1

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (B128534) (Et3N)

  • Acetonitrile (MeCN, anhydrous)

  • Pentane (B18724)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acetaldehyde solution from the previous step in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with pentane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using pentane as the eluent.[1]

ParameterValue
Reactants
Acetaldehyde1.0 eq
Triethylsilyl chloride1.1 eq
Triethylamine1.2 eq
Solvent Acetonitrile (MeCN)
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-80%
Product Purity >95% (after chromatography)

Table 2: Reaction parameters for the formation of the triethylsilyl enol ether of acetaldehyde.

Step 3: Electrophilic Fluorination of the Silyl Enol Ether

This protocol describes the fluorination of the silyl enol ether using Selectfluor®.

Materials:

  • Triethylsilyl enol ether of acetaldehyde

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the triethylsilyl enol ether (1.0 eq) in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction by ¹⁹F NMR spectroscopy.

  • After the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution. The resulting α-fluoroacetaldehyde is volatile and should be handled with care. It is often used immediately in the next step without full purification.

ParameterValue
Reactants
Silyl Enol Ether1.0 eq
Selectfluor®1.1 eq
Solvent Acetonitrile (MeCN)
Reaction Time 12-16 hours
Temperature Room Temperature
Typical Yield 50-60% (crude)
Product Purity Used directly

Table 3: Reaction parameters for the electrophilic fluorination.

Step 4: Reduction of α-Fluoroacetaldehyde to this compound

This protocol outlines the final reduction step to yield this compound.

Materials:

  • Crude α-fluoroacetaldehyde solution

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude α-fluoroacetaldehyde in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation.

ParameterValue
Reactants
α-Fluoroacetaldehyde1.0 eq
Sodium borohydride1.5 eq
Solvent Ethanol
Reaction Time 3 hours
Temperature 0 °C to Room Temperature
Typical Yield 80-90%
Product Purity >98% (after distillation)

Table 4: Reaction parameters for the reduction to this compound.

Product Characterization

This compound is a colorless liquid.

PropertyValue
Molecular Formula C₂H₅FO
Molecular Weight 64.06 g/mol [2]
Boiling Point ~98-100 °C (estimated)
Density ~1.0 g/mL (estimated)
¹H NMR (CDCl₃) δ (ppm): 5.8-6.0 (dq, 1H), 3.8-4.0 (m, 2H), 1.4-1.5 (dd, 3H)
¹⁹F NMR (CDCl₃) δ (ppm): -200 to -210 (quintet)
¹³C NMR (CDCl₃) δ (ppm): 88-92 (d, J=170-180 Hz), 62-65 (d, J=20-25 Hz), 20-22 (d, J=5-10 Hz)

Table 5: Physical and spectroscopic data for this compound. (Note: Exact NMR values may vary depending on solvent and instrument.)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridinium chlorochromate (PCC) is a toxic and carcinogenic substance. Handle with extreme care.

  • Selectfluor® is a strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.

  • Acetaldehyde and α-fluoroacetaldehyde are volatile and flammable.

  • Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Quench carefully.

  • This compound is expected to be toxic. Handle with caution.

References

Troubleshooting & Optimization

Technical Support Center: 1-Fluoroethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Fluoroethanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge. The primary causes include suboptimal reaction conditions, competing side reactions, and inefficient purification.

Troubleshooting Steps for Low Yield:

  • Re-evaluate Reaction Conditions:

    • Temperature: Temperature control is critical. For the common Finkelstein reaction (substituting a halogen with fluoride), high temperatures can promote elimination side reactions.[1] Conversely, temperatures that are too low can lead to slow or incomplete reactions.[2] A careful balance is necessary.

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC/MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can increase the formation of degradation products.[1]

    • Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the fluoride (B91410) source (e.g., potassium fluoride) is often used to drive the reaction to completion, but a large excess might not be beneficial and can complicate purification.[2]

  • Investigate Side Reactions:

    • The most common side reaction is dehydrofluorination, especially in the presence of a strong base, which leads to the formation of acetaldehyde (B116499).[3]

    • In reactions involving tosylate intermediates, volatile byproducts like vinyl fluoride can form, particularly at higher temperatures.[1]

  • Check Reagent and Solvent Quality:

    • Fluoride Source: The choice and quality of the fluorinating agent are paramount. For nucleophilic substitution, ensure your potassium fluoride (KF) is anhydrous and finely powdered to maximize its reactive surface area.

    • Solvent: Solvents must be anhydrous. The presence of water can lead to hydrolysis and the formation of glycols, reducing the yield of the desired product.

troubleshooting_low_yield start Low Yield Encountered check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (GC/MS, NMR) start->check_side_reactions check_reagents Verify Reagent & Solvent Quality start->check_reagents sub_conditions_temp Optimize Temperature check_conditions->sub_conditions_temp sub_conditions_time Optimize Reaction Time check_conditions->sub_conditions_time sub_conditions_ratio Adjust Stoichiometry check_conditions->sub_conditions_ratio sub_side_reactions_elim Elimination Product Found? (e.g., Acetaldehyde) check_side_reactions->sub_side_reactions_elim sub_reagents_anhydrous Ensure Anhydrous Conditions check_reagents->sub_reagents_anhydrous sub_reagents_purity Confirm Reagent Purity check_reagents->sub_reagents_purity end_node Improved Yield sub_conditions_temp->end_node sub_conditions_time->end_node sub_conditions_ratio->end_node remedy_elim Reduce Basicity Lower Temperature sub_side_reactions_elim->remedy_elim Yes remedy_elim->end_node sub_reagents_anhydrous->end_node sub_reagents_purity->end_node

Q2: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?

A2: Besides unreacted starting material, the primary byproducts in this compound synthesis are typically acetaldehyde and ethylene (B1197577) glycol.

  • Acetaldehyde: Forms via an elimination reaction (dehydrofluorination) of this compound, which is promoted by basic conditions.[3]

  • Ethylene Glycol: Can form if the starting material (e.g., 2-chloroethanol) reacts with any residual water under the reaction conditions.

  • Vinyl Fluoride: This volatile byproduct can be generated during the synthesis of this compound derivatives, especially at elevated temperatures.[1]

side_reactions start 2-Chloroethanol (B45725) main_product This compound start->main_product  + KF (Substitution) side_product2 Ethylene Glycol start->side_product2  + H2O (Hydrolysis) side_product1 Acetaldehyde main_product->side_product1  - HF (Elimination, Base)

Q3: How can I effectively purify this compound from the crude reaction mixture?

A3: Purification is typically achieved by distillation, taking advantage of the boiling point difference between this compound (103.5 °C) and the common starting material, 2-chloroethanol (128.7 °C).[3]

  • Initial Distillation: A simple distillation can be used to separate the lower-boiling this compound from the higher-boiling starting material and solvent (e.g., ethylene glycol).[3]

  • Removing HF: If acidic conditions were used, trace amounts of hydrogen fluoride may be present. This can be removed by letting the crude distillate stand over sodium fluoride before a final redistillation.

  • Azeotropes: Be aware that fluoroalcohols can form azeotropes with water, which can complicate purification by simple distillation.[4] If water is present, drying agents or more advanced techniques like azeotropic distillation or pervaporation may be necessary.[4]

Q4: I am attempting an asymmetric synthesis of a chiral fluoroalcohol and the enantiomeric excess (ee) is poor. How can I improve it?

A4: Achieving high enantioselectivity requires careful optimization of several factors.

  • Screen Catalysts/Ligands: The choice of chiral catalyst, ligand, or auxiliary is the most critical factor. Screen a variety of options to find the best fit for your specific substrate.[2]

  • Lower the Temperature: Asymmetric reactions often show higher selectivity at lower temperatures. However, this may decrease the reaction rate, so a balance must be found.[2]

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a range of solvents.

  • Ensure Anhydrous Conditions: Water can interfere with many catalytic systems, leading to lower ee. Ensure all reagents and solvents are scrupulously dry.[2]

Data and Yield Comparison

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of reported yields from different methods.

Starting MaterialReagents & ConditionsReported YieldReference
2-ChloroethanolPotassium Fluoride (KF), Ethylene Glycol, Diethylene Glycol, 170-180°C42.5%
2-ChloroethanolPotassium Hydroxide (KOH), Water, 2 hours90%[5]

Impact of Temperature and Time on Side Product Formation (in a related synthesis) [1]

TemperatureTime2-[¹⁸F]fluoroethanol Yield[¹⁸F]vinyl fluoride Yield
70 °C3 min1%2%
130 °C15 min11%28%

This data illustrates the critical role of temperature and time in minimizing side reactions.

Key Experimental Protocols

Protocol 1: Synthesis via Finkelstein Reaction from 2-Chloroethanol

This protocol is adapted from a literature procedure. It relies on nucleophilic substitution of chloride with fluoride.

Materials:

  • 2-Chloroethanol (Ethylene chlorohydrin)

  • Potassium Fluoride (KF), dry and finely powdered

  • Ethylene Glycol

  • Diethylene Glycol

  • Sodium Fluoride (NaF) for purification

Procedure:

  • Setup: Assemble a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation column connected to a condenser and receiving flask.

  • Reaction Mixture: Charge the flask with dry potassium fluoride, ethylene glycol, and diethylene glycol. Heat the stirred mixture to 170-180 °C.

  • Addition: Add 2-chloroethanol dropwise from the dropping funnel over approximately 3 hours. During the addition, this compound will distill continuously. Collect the distillate.

  • Completion: After the addition is complete, draw a slow stream of air or nitrogen through the apparatus to ensure all the product has distilled over.

  • Purification:

    • Combine all collected distillate.

    • Add a small amount of sodium fluoride (NaF) to the crude product and let it stand to remove any traces of hydrogen fluoride.

    • Perform a final fractional distillation to obtain pure this compound (b.p. 103.5 °C).

experimental_workflow setup 1. Assemble Apparatus (Flask, Stirrer, Distillation Column) charge 2. Charge Flask (KF, Ethylene Glycol) setup->charge heat 3. Heat to 170-180°C charge->heat add 4. Add 2-Chloroethanol (Dropwise, 3 hrs) heat->add distill 5. Collect Distillate (Continuously) add->distill purify 6. Dry with NaF distill->purify final 7. Final Distillation purify->final product Pure this compound final->product

Protocol 2: Asymmetric Synthesis via Organocatalytic α-Fluorination and Reduction

This protocol outlines a general two-step approach to synthesize chiral fluoroalcohols from aldehydes.[2]

Materials:

  • Aldehyde starting material

  • Organocatalyst (e.g., a proline derivative)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Appropriate anhydrous solvents (e.g., DCM, THF)

Procedure:

  • α-Fluorination:

    • In an inert atmosphere, dissolve the aldehyde and the organocatalyst in an anhydrous solvent.

    • Cool the mixture to the desired low temperature (e.g., -20 °C).

    • Add NFSI (1.1-1.5 equivalents) portion-wise over a set period.

    • Stir the reaction at a constant low temperature and monitor its progress by TLC or ¹H NMR until the starting aldehyde is consumed.

  • Reduction:

    • To the crude reaction mixture from the previous step, cool to 0 °C.

    • Carefully add a reducing agent such as sodium borohydride (NaBH₄).

    • Stir until the reduction of the α-fluoro aldehyde is complete (monitor by TLC).

  • Workup & Purification:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final fluoroalcohol product using chiral HPLC or GC.

References

Troubleshooting low enantiomeric excess in chiral 1-Fluoroethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of chiral 1-Fluoroethanol, with a focus on addressing low enantiomeric excess (ee).

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 2-Fluoroacetophenone (B1329501)

Question: My asymmetric reduction of 2-fluoroacetophenone is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess in this synthesis is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, reaction conditions, and substrate quality.

Potential Causes & Solutions:

  • Ineffective Catalyst/Ligand System: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity.

    • Troubleshooting Steps:

      • Screen Chiral Ligands: If employing a metal-based catalyst, it is crucial to screen a variety of "privileged" ligands such as BINAP, DuPhos, or Josiphos derivatives.

      • Vary Metal Precursor: The choice of metal precursor in combination with the ligand can significantly impact catalytic activity and selectivity.

      • Consider Oxazaborolidine Catalysts (e.g., CBS catalysts): For borane-mediated reductions, different chiral sources for the oxazaborolidine catalyst should be evaluated.[1][2] The electronic properties of the catalyst can be tuned for substrates like trifluoroacetophenone.[3]

      • Catalyst Loading: Ensure the optimal catalyst loading is used. Both too low and too high concentrations can sometimes negatively affect enantioselectivity.

      • Catalyst Deactivation: Catalysts, especially isolated oxazaborolidines, can degrade over time.[4][5] Ensure the catalyst is fresh or has been stored under appropriate anhydrous and inert conditions. Consider in situ generation of the catalyst for better reproducibility.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the stereochemical outcome of the reaction.

    • Troubleshooting Steps:

      • Temperature Optimization: The effect of temperature on enantioselectivity can be complex and is not always linear; for some systems, a lower temperature does not guarantee higher ee.[1][4] It is recommended to screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimum for your specific catalyst-substrate combination.[2][6]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[4][7] Screen a variety of aprotic solvents such as THF, toluene (B28343), and dichloromethane.[1]

      • Reaction Time: Monitor the reaction progress over time. A non-selective background reaction can occur, which may lower the overall ee if the reaction is left for too long after completion.[4]

  • Substrate and Reagent Quality: The purity of the starting materials is crucial for a successful and selective reaction.

    • Troubleshooting Steps:

      • Substrate Purity: Ensure the 2-fluoroacetophenone is of high purity. Impurities can sometimes interfere with the catalyst.

      • Anhydrous Conditions: Water in the reaction mixture can significantly reduce enantiomeric excess, especially in reactions involving borane (B79455) reagents and oxazaborolidine catalysts.[2][8] Ensure all glassware is flame-dried, and solvents are rigorously dried before use.

      • Reducing Agent: The choice and quality of the reducing agent (e.g., borane source) can influence the outcome.[5][9]

Below is a troubleshooting workflow to guide your optimization process:

G start Low Enantiomeric Excess Observed catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Screen different chiral ligands catalyst->ligand If applicable metal Vary metal precursor catalyst->metal If applicable cbs Try different CBS catalyst precursors catalyst->cbs For borane reductions loading Optimize catalyst loading catalyst->loading deactivation Check for catalyst deactivation (use fresh catalyst or in situ generation) catalyst->deactivation conditions Step 2: Optimize Reaction Conditions temp Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, RT) conditions->temp solvent Screen different anhydrous solvents (THF, Toluene, CH2Cl2) conditions->solvent time Monitor reaction kinetics conditions->time substrate Step 3: Check Substrate & Reagents purity Verify purity of 2-fluoroacetophenone substrate->purity anhydrous Ensure strictly anhydrous conditions substrate->anhydrous success High Enantiomeric Excess Achieved ligand->conditions metal->conditions cbs->conditions loading->conditions deactivation->conditions temp->substrate solvent->substrate time->substrate purity->success anhydrous->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Inconsistent Results in Enzymatic Reduction

Question: I am using a ketoreductase (KRED) for the synthesis of chiral this compound, but my enantiomeric excess is inconsistent between batches. Why might this be happening?

Answer: Enzymatic reductions are powerful but can be sensitive to various parameters. Inconsistency in ee often points to variations in reaction conditions or the biological system itself.

Potential Causes & Solutions:

  • pH and Buffer Effects: Enzyme activity and selectivity are highly dependent on the pH of the reaction medium.

    • Troubleshooting Steps:

      • Optimize pH: Screen a range of pH values to find the optimum for the specific ketoreductase being used.

      • Buffer Choice: The buffer components themselves can sometimes influence the reaction. If possible, test a few different buffer systems at the optimal pH.

  • Temperature Sensitivity: The enantioselectivity of some enzymatic reactions can be strongly dependent on temperature.[6]

    • Troubleshooting Steps:

      • Precise Temperature Control: Ensure the reaction temperature is tightly controlled. Small fluctuations can lead to variability.

      • Investigate Temperature Effects: Systematically study the effect of temperature on enantioselectivity. In some cases, a lower temperature can significantly increase the ee.[6]

  • Co-factor Regeneration and Concentration: Most ketoreductases require a cofactor like NADPH, and inefficient regeneration can affect the reaction rate and selectivity.

    • Troubleshooting Steps:

      • Ensure Efficient Regeneration: If using a whole-cell system, ensure the co-substrate (e.g., glucose, isopropanol) is not limiting.[10] For isolated enzymes, ensure the cofactor regeneration system (e.g., glucose dehydrogenase) is active.

      • Optimize Cofactor Concentration: The concentration of the cofactor itself can sometimes play a role.

  • Substrate/Product Inhibition: High concentrations of the substrate (2-fluoroacetophenone) or the product (this compound) can inhibit the enzyme.

    • Troubleshooting Steps:

      • Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a low, constant substrate concentration.

      • In Situ Product Removal: If product inhibition is suspected, consider methods for in situ product removal.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric excess of my this compound sample? A1: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11][12]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective.[13]

  • Chiral GC: This is suitable for volatile compounds like this compound. A chiral column, often based on cyclodextrin (B1172386) derivatives, is used to separate the enantiomers.[11][14] Derivatization of the alcohol to a more volatile ester (e.g., acetate) may be necessary to improve separation.[12]

Q2: My ee is high, but my reaction yield is low. What are the likely causes? A2: Low yield with high ee can be due to several factors, including incomplete reaction, product loss during workup, or catalyst inhibition.[4][15]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting material has been consumed.

  • Product Loss: The product may be lost during the aqueous workup or purification steps. Ensure the pH is appropriate during extraction and that the correct solvent is used.

  • Catalyst Inhibition: The product itself may be inhibiting the catalyst, leading to a stalled reaction.[4]

Q3: Can the solvent choice reverse the enantioselectivity of the reaction? A3: While less common, the choice of solvent can in some cases have a dramatic effect on enantioselectivity, and in rare instances, even lead to a reversal of the major enantiomer formed. The solvent can influence the interactions within the catalyst-substrate complex, thereby altering the preferred transition state.[7]

Q4: Is a lower reaction temperature always better for achieving high enantiomeric excess? A4: Not necessarily. While it is a common strategy to lower the reaction temperature to enhance enantioselectivity, the relationship is not always linear.[1][4] For some catalyst systems, an optimal temperature exists, below which the enantiomeric excess may decrease.[1] It is always advisable to screen a range of temperatures.

Data Presentation

Table 1: Effect of Reaction Conditions on Enantiomeric Excess in a Representative Asymmetric Reduction

EntryCatalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
1(R)-Me-CBSToluene-4084
2(R)-Me-CBSToluene-6063
3(R)-Me-CBSTHF075
4(R)-Me-CBSCH₂Cl₂066
5RuCl₂(p-cymene)/(R,R)-TsDPENIsopropanol25>95

Data is illustrative and based on typical results for similar ketone reductions. Optimal conditions for this compound synthesis should be determined experimentally.

Table 2: Comparison of Analytical Techniques for Enantiomeric Excess Determination

ParameterChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.[11]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[11]Differential partitioning using a supercritical fluid mobile phase.[11]Diastereomeric differentiation in the presence of a chiral solvating or derivatizing agent.[11]
Applicability Broad applicability to a wide range of chiral alcohols.[12]Best for volatile and thermally stable compounds.[11]Good for a wide range of compounds, often with faster analysis times than HPLC.Applicable to a wide range of compounds, but requires a suitable chiral auxiliary.
Sensitivity HighVery HighHighModerate to Low
Throughput ModerateHighHighLow
Primary Challenge Method development can be time-consuming; expensive columns.[12]Analyte must be volatile; derivatization may be needed.[12]Requires specialized instrumentation.Peak overlap can be an issue; requires enantiomerically pure chiral auxiliaries.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a CBS Catalyst

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, ~0.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

    • Cool the flask to the desired temperature (e.g., -40 °C) in a suitable cooling bath.

  • Reaction:

    • Add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous toluene dropwise to the catalyst solution over 10-15 minutes, maintaining the internal temperature.

    • Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~1.0-1.2 eq.) via the dropping funnel, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at the reaction temperature.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude this compound by flash column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis prep1 Add CBS catalyst to flame-dried flask under Ar prep2 Cool to -40 °C prep1->prep2 react1 Add 2-fluoroacetophenone in toluene prep2->react1 react2 Add BH3·SMe2 slowly react1->react2 react3 Stir and monitor by TLC/GC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Acidic workup (1M HCl) workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry and concentrate workup3->workup4 analysis1 Flash Column Chromatography workup4->analysis1 analysis2 Determine ee% by Chiral HPLC/GC analysis1->analysis2

Caption: Experimental workflow for CBS reduction.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: Chiralpak® AD-H or a similar polysaccharide-based column.

  • Mobile Phase:

    • A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the racemic this compound as a reference standard to identify the retention times of both enantiomers.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

Technical Support Center: Optimizing 1-Fluoroethanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the derivatization of 1-Fluoroethanol. The goal is to facilitate robust and reproducible analytical results, primarily for gas chromatography (GC) applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize this compound before analysis?

A: Derivatization is a chemical modification process crucial for compounds that are otherwise difficult to analyze using techniques like gas chromatography.[1] For this compound, a polar alcohol, derivatization is performed to:

  • Increase Volatility: The process replaces the active hydrogen on the hydroxyl group with a non-polar group, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte.[2][3][4]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in a GC injection port and column.[1][2]

  • Enhance Chromatographic Results: Derivatization leads to better peak shape (less tailing), improved resolution, and a stronger detector response.[4][5]

Q2: What are the most common derivatization methods for an alcohol like this compound?

A: The three most widely used methods for derivatizing alcohols for GC analysis are silylation, acylation, and alkylation.[2]

  • Silylation: This is the most common approach for alcohols.[3] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility and thermal stability.[2]

  • Acylation: This method introduces an acyl group to the molecule. Using fluorinated acyl groups can enhance detectability with an electron capture detector (ECD).[2][5] Acylated derivatives are often more stable than their silylated counterparts.[2]

  • Alkylation: This involves replacing the active hydrogen with an alkyl or aryl-alkyl group.[2]

Q3: Which silylating reagent is recommended for this compound?

A: For primary alcohols like this compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent.[6] It is often used with a small amount of a catalyst, such as trimethylchlorosilane (TMCS), to increase reaction speed, especially for moderately hindered compounds.[3] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice and is the most volatile of the trimethylsilyl acetamides, making it useful for trace analysis.[6]

Q4: What are the most critical parameters to control for a successful derivatization reaction?

A: Optimizing the reaction is key to achieving a high completion percentage (ideally >95%).[6][7] The critical parameters are:

  • Temperature: The required temperature can range from room temperature to elevated levels (e.g., 60-75°C) to ensure the reaction goes to completion.[8]

  • Reaction Time: This can vary from a few minutes to several hours depending on the analyte and conditions.

  • Reagent Concentration: It is standard practice to use an excess of the derivatizing reagent. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the analyte.

  • Absence of Moisture: Water can consume the derivatization reagent and decompose the newly formed derivative, which can slow or completely halt the reaction. It is imperative to use dry solvents and glassware and to store reagents under inert conditions.

Q5: How can I prevent moisture contamination during the procedure?

A: Preventing moisture is critical for successful derivatization. Key steps include:

  • Use high-purity, anhydrous solvents.

  • Thoroughly dry all glassware in an oven before use.

  • Store derivatization reagents in a desiccator or a secondary container with a desiccant.

  • Flush vials with a dry, inert gas (like nitrogen or argon) before sealing.

  • Ensure the sample extract is free of water before adding the reagent.

Troubleshooting Guide

Problem: I see a very small or no peak for my derivatized this compound.

  • Possible Cause 1: Incomplete Reaction. The derivatization may not have gone to completion.

    • Solution: Increase the reaction temperature and/or time. For example, if you are reacting at 60°C for 30 minutes, try increasing the temperature to 75°C and extending the time to 45-60 minutes.[8] Also, confirm that you are using a sufficient excess of the derivatization reagent.

  • Possible Cause 2: Moisture Contamination. The presence of water may have consumed the reagent.

    • Solution: Repeat the experiment using freshly dried glassware and anhydrous solvents. Ensure the reagent has been stored properly to prevent moisture ingress.

  • Possible Cause 3: Derivative Instability. The formed derivative might be unstable and degrading.

    • Solution: Analyze the sample as soon as possible after derivatization. If instability is suspected, consider switching to a more robust derivatization method, such as acylation, which can produce more stable derivatives.[2]

Problem: My chromatogram shows two peaks: one for this compound and one for the derivative.

  • Possible Cause: Incomplete Derivatization. This is a classic sign that the reaction has not gone to completion. Even with a 95% complete reaction, a small peak for the underivatized analyte may still be visible.

    • Solution: The reaction conditions must be further optimized. Increase the temperature, reaction time, or the ratio of derivatizing reagent to the analyte.[8] The addition of a catalyst like TMCS to a BSTFA reaction can also help drive it to completion.

Problem: The peak for my derivatized analyte is tailing.

  • Possible Cause 1: Active Sites in the GC System. Underivatized this compound is polar and can interact with active sites in the GC inlet liner or on the column, causing peak tailing.[4] This can also happen if the derivative itself is not stable and breaks down in the hot inlet.

    • Solution: First, ensure the derivatization is complete. Second, perform routine GC maintenance, such as changing the inlet liner and trimming the first few centimeters from the GC column.[3] Using silanized glassware for sample preparation can also prevent loss of analyte due to adsorption.[5]

  • Possible Cause 2: Co-elution. An interfering compound from the sample matrix or a reagent byproduct may be co-eluting with your analyte.

    • Solution: Analyze a reagent blank (reagent + solvent, no analyte) to identify any interfering peaks. Adjust the GC temperature program to try and resolve the co-eluting peaks.

Problem: My results are not reproducible.

  • Possible Cause 1: Variable Moisture. Inconsistent amounts of moisture in different sample preparations will lead to variable derivatization efficiency.

    • Solution: Implement a strict protocol for drying all solvents, glassware, and sample extracts to ensure a consistently anhydrous environment.

  • Possible Cause 2: Inconsistent Reaction Conditions. Minor variations in temperature or time between samples can affect the final yield.

    • Solution: Use a thermostatically controlled heating block for consistent and accurate temperature control during the reaction.[5] Use a timer to ensure identical reaction times for all samples and standards.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Alcohols

ReagentFull NameCommon CatalystKey Characteristics
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamideTMCSHighly reactive and widely used for alcohols, phenols, and carboxylic acids.[6]
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamideNone typically neededMost volatile silylating reagent; byproducts are also highly volatile, ideal for trace analysis.[6][9]
TMSI N-trimethylsilylimidazoleNonePrimarily targets hydroxyl and carboxylic acid groups.[3]

Table 2: General Starting Points for Silylation Optimization

ParameterRecommended RangeNotes
Reagent BSTFA + 1% TMCSA robust and common choice for primary alcohols.
Solvent Pyridine (B92270), Acetonitrile, DichloromethaneMust be anhydrous. Pyridine can act as an HCl scavenger.
Reagent Ratio 2:1 to 10:1 (Reagent:Analyte)A significant excess is recommended to drive the reaction.
Temperature 60 - 80 °CTemperature is a critical factor for reaction completion.[8]
Time 30 - 60 minutesMonitor for completion; some hindered compounds may require longer.

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol provides a general method. Researchers should optimize conditions for their specific sample matrix and concentration levels.

Materials:

  • This compound sample in an anhydrous solvent (e.g., Acetonitrile).

  • BSTFA + 1% TMCS derivatizing reagent.

  • Anhydrous pyridine (optional, as a solvent and acid scavenger).

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Methodology:

  • Preparation: Place 100 µL of the sample solution containing this compound into a clean, dry 2 mL autosampler vial.

  • Reagent Addition: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. This ensures a significant molar excess.

  • Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

  • Mixing: Gently vortex the mixture for 10-15 seconds to ensure it is homogenous.

  • Reaction: Place the vial in a heating block set to 70°C for 45 minutes. Time and temperature are critical variables that may require optimization.[8]

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.

Visualizations

DerivatizationWorkflow start Start: Sample (this compound in anhydrous solvent) prep Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) in excess start->prep seal Seal Vial Immediately (Prevent moisture contamination) prep->seal mix Vortex to Mix seal->mix react React at Elevated Temperature (e.g., 70°C for 45 min) mix->react cool Cool to Room Temperature react->cool analyze GC Analysis cool->analyze end End: Obtain Data analyze->end

Caption: General experimental workflow for the silylation of this compound.

TroubleshootingFlowchart start Problem: Incomplete Derivatization (Low or multiple peaks) q1 Was the reagent used in sufficient excess (e.g., >2:1 molar ratio)? start->q1 a1_yes Increase Reagent Concentration q1->a1_yes No q2 Were reaction time and temperature sufficient? q1->q2 Yes end Re-analyze Sample a1_yes->end a2_yes Increase Time and/or Temperature (e.g., 75°C, 60 min) q2->a2_yes No q3 Was the system completely anhydrous? q2->q3 Yes a2_yes->end a3_yes Use Dry Glassware/ Solvents. Store Reagents in Desiccator. q3->a3_yes No q4 Is the analyte sterically hindered (not applicable for 1-FE) or slow to react? q3->q4 Yes a3_yes->end a4_yes Add/Increase Catalyst (e.g., TMCS) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for incomplete derivatization reactions.

References

Technical Support Center: Synthesis of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Fluoroethanol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the deoxyfluorination of ethanol (B145695). This reaction typically employs a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) to replace the hydroxyl group of ethanol with a fluorine atom.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges in synthesizing this compound are controlling the reaction to minimize the formation of side products and handling the reagents safely. The primary side reactions include elimination to form ethene and intermolecular etherification to form diethyl ether.[1] The fluorinating agent, DAST, is sensitive to moisture and can be hazardous if not handled correctly.[2]

Q3: How can I confirm the synthesis of this compound and identify any byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying this compound and volatile byproducts in the reaction mixture. For structural confirmation of the purified product and detailed analysis of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 19F NMR, is invaluable.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common deoxyfluorination reaction using DAST.

Problem 1: Low Yield of this compound

A low yield of the desired product is a common issue. Several factors can contribute to this problem, often related to reaction conditions and reagent handling.

Possible CauseTroubleshooting Steps
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material (ethanol) is still present, consider extending the reaction time. 2. Increase Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, a slight increase in temperature (e.g., from -78 °C to -60 °C) may be necessary to drive the reaction to completion. This should be done cautiously as it can also increase the formation of byproducts.
Degradation of DAST 1. Use Fresh Reagent: DAST is sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-quality batch of the reagent. 2. Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4]
Suboptimal Stoichiometry 1. Optimize Reagent Ratio: While a slight excess of DAST (e.g., 1.1-1.2 equivalents) is common, the optimal ratio may vary. Perform small-scale experiments to determine the ideal stoichiometry for your specific setup.
Losses During Workup and Purification 1. Careful Extraction: Ensure efficient extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended. 2. Appropriate Purification Method: Due to its volatility, fractional distillation is a suitable method for purifying this compound from less volatile impurities.[5][6] However, care must be taken to avoid product loss. Column chromatography can also be used for purification.[2]
Problem 2: High Levels of Side Products

The formation of byproducts is a significant challenge that directly impacts the yield and purity of this compound. The two primary side reactions are elimination and ether formation.

Side ProductPossible CauseMitigation Strategies
Ethene Elimination Reaction: This is a common side reaction in the fluorination of alcohols, especially at higher temperatures.[7]1. Maintain Low Temperature: Conduct the reaction at a low temperature (e.g., -78 °C) to suppress the elimination pathway. 2. Slow Reagent Addition: Add the DAST solution dropwise to the ethanol solution to maintain a low localized concentration of the activating agent and control the reaction exotherm.
Diethyl Ether Intermolecular Etherification: Unreacted ethanol can act as a nucleophile and attack the activated ethanol-DAST intermediate, leading to the formation of diethyl ether.[1]1. Controlled Stoichiometry: Use a slight excess of DAST to ensure all the ethanol is activated, minimizing the presence of free ethanol that can participate in ether formation. 2. Low Temperature and Slow Addition: Similar to minimizing ethene formation, maintaining a low temperature and adding the fluorinating agent slowly can help reduce the rate of this bimolecular side reaction.

Quantitative Data Summary

The following table summarizes typical yields and side product distribution based on literature, although specific results can vary depending on the exact experimental conditions.

ProductTypical Yield (%)Key Influencing Factors
This compound 25 - 70%Reaction temperature, purity of reagents, reaction time.
Ethene 5 - 30%Higher temperatures favor elimination.
Diethyl Ether 5 - 20%Sub-stoichiometric amounts of DAST and higher temperatures can increase ether formation.

Note: The yield of 25% for ethyl fluoride (B91410) (a closely related compound) was reported in a study on 18F-labeling.[8] Yields for non-radiolabeled synthesis can be expected to be higher under optimized conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Deoxyfluorination with DAST

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Anhydrous Ethanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (Nitrogen or Argon), low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST (1.1 - 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred ethanol solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or by taking small aliquots for GC-MS analysis.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining a low temperature.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to obtain this compound.[5][6]

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Ethanol Ethanol (CH3CH2OH) Intermediate Activated Intermediate [CH3CH2O-SF2-N(Et)2] Ethanol->Intermediate DAST DAST Fluoroethanol This compound (CH3CH2F) Intermediate->Fluoroethanol SN2 Attack by F- Ethene Ethene (CH2=CH2) Intermediate->Ethene Elimination (E2) DiethylEther Diethyl Ether (CH3CH2OCH2CH3) Intermediate->DiethylEther + Ethanol (SN2)

Caption: Main reaction and side pathways in this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Completeness Check Reaction Completeness (TLC, GC-MS) Start->Check_Completeness Incomplete Incomplete Reaction Check_Completeness->Incomplete Complete Reaction Complete Check_Completeness->Complete Action_Incomplete Extend Reaction Time or Slightly Increase Temperature Incomplete->Action_Incomplete Yes Check_Reagents Check Reagent Quality and Stoichiometry Complete->Check_Reagents Yes End Improved Yield Action_Incomplete->End Reagent_Issue Degraded DAST or Incorrect Stoichiometry Check_Reagents->Reagent_Issue Action_Reagents Use Fresh DAST and Optimize Stoichiometry Reagent_Issue->Action_Reagents Yes Check_Workup Review Workup and Purification Procedure Reagent_Issue->Check_Workup No Action_Reagents->End Workup_Issue Product Loss During Extraction/Distillation Check_Workup->Workup_Issue Action_Workup Optimize Extraction and Use Fractional Distillation Carefully Workup_Issue->Action_Workup Yes Workup_Issue->End No Action_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Managing Toxicity Risks of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific toxicological data available for 1-Fluoroethanol in the public domain. The following guidance is based on the general principles of handling hazardous chemicals and data for structurally similar compounds like 2-Fluoroethanol. Researchers should treat this compound with extreme caution and assume it is highly toxic. A thorough risk assessment should be conducted before any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data for this compound is limited, it should be handled as a highly toxic substance. Based on related fluorinated alcohols, the primary hazards are expected to be:

  • High Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]

  • Flammability: It is a flammable liquid and vapor.[1][2][3]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]

Q2: What are the potential symptoms of exposure to this compound?

A2: Based on data for 2-Fluoroethanol and other similar compounds, exposure symptoms may be delayed and can include:[6][7]

  • Initial Symptoms: Nausea, vomiting, excessive salivation, blurred vision, tingling sensations, and muscular weakness.[6]

  • Severe Symptoms: Convulsions, heart failure, respiratory depression or arrest, and cyanosis (blue tint to the skin).[6]

  • Central Nervous System Effects: Headache, dizziness, lightheadedness, and passing out.[5]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: A comprehensive PPE strategy is crucial. The following are minimum requirements:[8][9][10]

  • Hand Protection: Double gloving with a chemical-resistant outer glove (e.g., Neoprene or Viton) and a nitrile inner glove is recommended.[1][8] Always check glove manufacturer's compatibility charts.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1][10]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][11] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a respirator may be necessary.[8]

Q4: How should this compound be stored?

A4: Proper storage is critical to prevent accidents and degradation:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12]

  • Keep containers tightly sealed and upright.[1][13]

  • Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[1][12]

  • Use secondary containment to prevent spills.[14]

  • If refrigeration is required, use only a refrigerator or freezer specifically designed for flammable materials storage.[2][15]

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of accordingly.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[1][16]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[11][14]

Troubleshooting Guides

Scenario 1: You have accidentally spilled a small amount of this compound inside a chemical fume hood.

  • Immediate Action:

    • Alert others in the immediate area.

    • Ensure the fume hood sash is in the lowest practical position.

  • Cleanup Procedure:

    • Wear appropriate PPE, including double gloves, a lab coat, and eye/face protection.

    • Use a spill kit with an absorbent material that is compatible with flammable liquids. Do not use materials that react with the chemical.

    • Carefully apply the absorbent to the spill, working from the outside in.

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then with soap and water.

    • Place all contaminated materials (gloves, wipes, etc.) in the hazardous waste container.

    • Contact your EHS office for waste pickup.

Scenario 2: You suspect you have been exposed to this compound vapor.

  • Immediate Action:

    • Immediately move to an area with fresh air.[6]

    • If you are with someone who has been exposed, assist them to fresh air, but do not expose yourself.

    • Call for emergency medical assistance immediately.

  • Follow-up:

    • Provide the emergency responders with the Safety Data Sheet (SDS) for this compound (or a similar compound if a specific one is unavailable).

    • Even if symptoms are not immediately apparent, seek medical attention as effects can be delayed.[5]

    • Report the incident to your supervisor and EHS office.

Scenario 3: this compound has come into contact with your skin.

  • Immediate Action:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while under the shower.[17][18]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[17][18][19]

  • Follow-up:

    • Seek immediate medical attention.[19]

    • Provide the medical team with the SDS.

    • Report the incident to your supervisor and EHS office.

Data Presentation

Table 1: Toxicity Data for Structurally Similar Fluorinated Alcohols

CompoundRoute of ExposureSpeciesLethal Dose/ConcentrationReference
2-FluoroethanolOralRatLD50: 5 mg/kg[1]
2-FluoroethanolInhalationRatLC50: 200 mg/m³ (10 min)[1]
2-FluoroethanolIntraperitonealRatLD50: 1.75 mg/kg[1]
TrifluoroethanolInhalation-Threshold of chronic action: ~0.06 mg/L[20]
1,1-DihydroperfluorobutanolInhalation-Maximum permissible concentration: 20 mg/m³[4]

Note: This data is for similar compounds and should be used as a precautionary reference for this compound.

Experimental Protocols

Protocol 1: General Handling and Use of this compound

  • Preparation:

    • Conduct a pre-experiment safety review, including the location of all safety equipment (safety shower, eyewash station, fire extinguisher, spill kit).

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and reagents.

    • Don all required PPE.

  • Execution:

    • Perform all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container of this compound sealed when not in use.

    • Use non-sparking tools and equipment.

  • Post-Experiment:

    • Properly label and store any remaining this compound.

    • Decontaminate all equipment that came into contact with the chemical.

    • Dispose of all waste according to established procedures.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

Spill_Response_Workflow spill Small Spill in Fume Hood alert Alert Others spill->alert Step 1 ppe Don Appropriate PPE alert->ppe Step 2 absorb Apply Absorbent Material ppe->absorb Step 3 collect Collect Waste with Non-Sparking Tools absorb->collect Step 4 decontaminate Decontaminate Area collect->decontaminate Step 5 dispose Dispose of Hazardous Waste decontaminate->dispose Step 6 report Report to EHS dispose->report Step 7

Caption: Workflow for handling a small chemical spill.

Exposure_Response_Flowchart exposure Suspected Exposure to this compound move Move to Fresh Air exposure->move Immediate Action call_emergency Call for Emergency Medical Assistance move->call_emergency provide_sds Provide SDS to Responders call_emergency->provide_sds Follow-up medical_attention Seek Medical Attention (Even if Asymptomatic) provide_sds->medical_attention report Report Incident to Supervisor and EHS medical_attention->report

Caption: First aid response for suspected chemical exposure.

PPE_Selection_Logic start Working with this compound respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) start->respiratory body Body Protection: - Flame-Resistant Lab Coat - Long Pants - Closed-Toe Shoes start->body eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield start->eye_face hand Hand Protection: - Double Gloves (e.g., Neoprene outer, Nitrile inner) start->hand

Caption: Personal Protective Equipment (PPE) selection guide.

References

Technical Support Center: 1-Fluoroethanol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoroethanol. The information provided is based on established chemical principles for the storage of halogenated alcohols and aims to help prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary decomposition pathway for this compound, an α-fluoroalcohol, is believed to be the elimination of hydrogen fluoride (B91410) (HF) to form acetaldehyde (B116499). This reaction is analogous to the decomposition of similar compounds like 1-chloroethanol, which breaks down into acetaldehyde and hydrogen chloride. The presence of basic impurities or storage in polar solvents can potentially accelerate this degradation process.[1]

Q2: What are the signs of this compound decomposition?

A2: Decomposition of this compound can be indicated by:

  • A change in the physical appearance of the solution, such as discoloration.

  • The presence of a sharp, pungent odor characteristic of acetaldehyde.

  • A decrease in the pH of the solution due to the formation of acidic hydrogen fluoride.

  • Analytical testing (e.g., GC-MS, NMR) revealing the presence of acetaldehyde or a decrease in the purity of this compound.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored under the following conditions, which are standard for many volatile and halogenated organic compounds:[2][3][4][5]

  • Temperature: Cool, refrigerated environment (2-8°C). Avoid freezing.

  • Light: Store in an amber glass vial or other light-protecting container to prevent photo-degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and evaporation.

  • Purity: Ensure the this compound is of high purity, as impurities can catalyze decomposition.

Q4: Are there any known stabilizers for this compound?

A4: Currently, there is no publicly available data on specific, validated stabilizers for preventing the decomposition of this compound. However, for other unstable organic compounds, small amounts of radical scavengers or acidic compounds are sometimes used. The effectiveness of any potential stabilizer for this compound would need to be experimentally verified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Noticeable acetaldehyde odor upon opening the container. Decomposition has occurred. This may be due to improper storage temperature, exposure to light or air, or the presence of contaminants.1. Verify the storage conditions of the sample. 2. Perform analytical testing (see Experimental Protocols) to quantify the level of degradation. 3. If decomposition is significant, consider purifying the remaining this compound by distillation or discarding the batch. 4. Review and improve storage procedures for future batches.
Decrease in purity observed over time via analytical methods. Slow decomposition is occurring under the current storage conditions.1. Transfer the this compound to a more suitable container (amber glass with a PTFE-lined cap). 2. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. 3. Store at a lower temperature (2-8°C). 4. Consider conducting a stability study (see Experimental Protocols) to determine the optimal storage conditions.
Inconsistent experimental results using this compound from different batches or of different ages. The purity of the this compound may be compromised in some batches due to decomposition.1. Aliquot fresh this compound into smaller, single-use vials to minimize repeated opening and closing of the main stock. 2. Date all containers upon receipt and opening. 3. Routinely test the purity of older batches before use. 4. Establish a defined shelf life for this compound based on in-house stability data.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under elevated temperatures to predict its long-term shelf life under recommended storage conditions.[3][4][5][6]

1. Materials:

  • High-purity this compound
  • Multiple 2 mL amber glass vials with PTFE-lined caps
  • Temperature-controlled ovens or incubators
  • Analytical instrumentation (GC-MS or ¹H NMR)

2. Procedure:

  • Aliquot 1 mL of high-purity this compound into each of the labeled amber glass vials.
  • Purge the headspace of each vial with an inert gas (e.g., argon) and seal tightly.
  • Place the vials in temperature-controlled ovens at the following conditions:
  • 40°C (accelerated condition)
  • 25°C (room temperature condition)
  • 4°C (refrigerated condition - control)
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
  • Analyze the samples using a validated GC-MS or ¹H NMR method to determine the purity of this compound and quantify the amount of acetaldehyde present.

3. Data Analysis:

  • Plot the concentration of this compound and acetaldehyde over time for each temperature condition.
  • Use the data from the accelerated conditions to extrapolate the expected shelf life at the recommended storage temperature (4°C) using the Arrhenius equation.

Protocol 2: Analytical Method for Monitoring this compound Decomposition by GC-MS

This method provides a framework for the quantitative analysis of this compound and its primary degradation product, acetaldehyde.

1. Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010).
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar.
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then to 280°C at 25°C/min, and hold for 5 minutes.
  • Ionization Mode: Electron Ionization (EI).
  • Monitored Ions:
  • This compound: Select characteristic ions (e.g., m/z 45, 63).
  • Acetaldehyde: Select characteristic ions (e.g., m/z 29, 44).

2. Sample Preparation:

  • Prepare a calibration curve using standards of known concentrations of this compound and acetaldehyde in a suitable solvent (e.g., acetonitrile).
  • Dilute the this compound samples from the stability study in the same solvent to fall within the calibration range.

3. Data Analysis:

  • Quantify the concentration of this compound and acetaldehyde in the samples by comparing their peak areas to the calibration curve.

Visualizations

Decomposition_Pathway This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Elimination HF HF This compound->HF Elimination

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Aliquot Aliquot this compound Inert Inert Atmosphere Purge Aliquot->Inert Seal Seal Vials Inert->Seal Temp40 40°C Temp25 25°C Temp4 4°C Timepoints Time Points (0, 1, 2, 4, 8, 12 weeks) Temp40->Timepoints Temp25->Timepoints Temp4->Timepoints GCMS GC-MS or NMR Analysis Timepoints->GCMS Data Data Analysis & Shelf-Life Extrapolation GCMS->Data

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of enantiopure 1-fluoroethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiopure this compound?

A1: The main strategies for producing enantiopure this compound include:

  • Asymmetric reduction of a prochiral fluorinated ketone: This is a widely used method that employs a chiral catalyst to selectively reduce 2-fluoroacetophenone (B1329501).[1]

  • Enzymatic kinetic resolution of racemic this compound: This method uses an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.[2][3][4]

  • Organocatalytic α-fluorination of an aldehyde followed by reduction: This approach first introduces a fluorine atom enantioselectively to an aldehyde, which is then reduced to the corresponding alcohol.[1][5]

Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?

A2: The most common analytical techniques for determining the enantiomeric excess of chiral fluoroalcohols are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A robust and widely used method that separates enantiomers on a chiral stationary phase.[1][]

  • Chiral Gas Chromatography (GC): Suitable for volatile fluoroalcohols like this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents (e.g., Mosher's acid) can allow for the differentiation of enantiomers.[1]

Q3: What are the main challenges when scaling up the synthesis of enantiopure this compound?

A3: Common challenges during scale-up include:

  • Decreased Enantioselectivity: Often caused by poor temperature control, as many fluorination and asymmetric reduction reactions are highly exothermic.[7]

  • Lower Yields: Can be a result of inefficient mixing, catalyst deactivation, or side reactions that are more prevalent at a larger scale.[8]

  • Product Isolation and Purification: The volatility of this compound can lead to significant product loss during workup and purification.[8]

  • Safety Concerns: Handling hazardous reagents like DAST or managing exothermic reactions requires careful consideration and specialized equipment at scale.[7][8]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 2-fluoroacetophenone is giving low enantiomeric excess. What are the possible causes and how can I improve it?

Answer: Low enantiomeric excess can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

Possible CauseTroubleshooting Steps
Ineffective Catalyst/Ligand System 1. Screen different chiral ligands: If using a metal catalyst, test a variety of privileged ligands (e.g., BINAP, DuPhos, Josiphos). For oxazaborolidine-catalyzed reductions, try different chiral sources like CBS catalysts.[1] 2. Vary the metal precursor: The choice of metal salt can influence activity and selectivity in transition metal catalysis.[1]
Suboptimal Reaction Temperature 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance enantioselectivity. Note that this may decrease the reaction rate.[1]
Inappropriate Solvent 1. Conduct a solvent screen: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, Et₂O). Non-coordinating solvents often yield better results.[1]
Catalyst Loading 1. Optimize catalyst loading: Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for both high conversion and high ee.[1]
Presence of Water 1. Ensure anhydrous conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1]
Product Racemization 1. Check workup conditions: The chiral fluoroalcohol product may racemize under acidic or basic workup conditions.[1]
Problem 2: Poor Yield

Question: My yield of this compound is low, even though the conversion of the starting material is high. What could be the issue?

Answer: Low isolated yields can be due to several factors, particularly when dealing with a volatile product like this compound.

Possible CauseTroubleshooting Steps
Product Volatility 1. Improve condensation during distillation: Use a cooled condenser with a high surface area. Consider using a cold trap with liquid nitrogen or a dry ice/acetone bath to capture the volatile product.[8] 2. Minimize transfers: Reduce the number of times the product is transferred between flasks. Keep all receiving flasks and equipment well-chilled.[8]
Losses During Workup 1. Optimize extraction: Use a low-boiling point, water-immiscible solvent for extraction (e.g., pentane (B18724) or diethyl ether) to facilitate subsequent removal.[8]
Side Reactions 1. Analyze byproducts: Identify byproducts to understand competing reaction pathways. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Catalyst Decomposition 1. Check catalyst stability: Ensure the catalyst is stable under the reaction conditions. Some catalysts are sensitive to air or moisture.[1]
Problem 3: Scale-Up Issues

Question: I am trying to scale up my synthesis from milligrams to grams, but the enantioselectivity and yield have dropped significantly. Why is this happening and what can I do?

Answer: A drop in performance upon scale-up is a common challenge, often related to heat and mass transfer limitations.

Possible CauseTroubleshooting Steps
Poor Temperature Control 1. Improve reactor design: Use jacketed reactors with efficient stirring and a reliable cooling system.[7] 2. Control reagent addition: Add the limiting or most reactive reagent slowly and at a controlled rate to manage any exotherm.[7] 3. Consider flow chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control.[7][9]
Mixing Inhomogeneities 1. Optimize stirring: The type of impeller and stirring speed are critical in larger reactors to ensure proper mixing.[7][10] 2. Use multiple injection points: For very large reactors, consider using multiple injection points for the limiting reagent to ensure rapid and even distribution.[7]
Impurity Effects 1. Use high-purity reagents: Impurities in reagents or solvents can have a more pronounced effect on a larger scale, potentially deactivating the catalyst.[7]

Quantitative Data Summary

The following table summarizes quantitative data for different methods of synthesizing enantiopure alcohols, including those structurally similar to this compound.

MethodSubstrateCatalyst/EnzymeConditionsYield (%)ee (%)Reference
Asymmetric Reduction2-chloro-4′-fluoroacetophenoneTeSADH mutant (P84S/186A)NADP+, IsopropanolHigh Conversion>99 (S)[11]
Asymmetric Reduction2-fluoroacetophenoneCBS catalyst, BH₃THF, -20 °C->95[1][12]
Asymmetric Transfer Hydrogenationα-CF₃-γ-oxo-methanolsansa-ruthenium(II) catalystFormic acid/triethylamineHighHigh[13]
Enzymatic Kinetic Resolution(R,S)-1-phenylethanolNovozyme 435240 mM substrate, 11 mg/mL enzyme, 42 °C, 75 min->99 (for remaining S-enantiomer)[3]
Enzymatic Kinetic Resolution(R,S)-1-phenylethanolBurkholderia cepacia lipase (B570770)n-heptane/[EMIM][BF4], vinyl acetate (B1210297)40.1 (for product)98.9 (for product)[14]
Bioreduction2-bromo-1-(4-bromophenyl)ethanolE. coli/ADH-A100 mM substrate70>99 (R)[15]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a CBS Catalyst

This protocol is a general guideline for the asymmetric reduction of a prochiral ketone.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add the borane dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature below -15 °C.

  • Stir the mixture for 10-15 minutes.

  • Slowly add a solution of 2-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture, ensuring the temperature does not exceed -15 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain enantiopure this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC.[1]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol provides a general method for the kinetic resolution of a racemic alcohol.

Materials:

  • Racemic this compound

  • Lipase (e.g., Novozyme 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane, MTBE)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a flask containing the racemic this compound (1.0 equivalent) in the chosen organic solvent, add the acyl donor (0.5-1.0 equivalents).

  • Add the lipase (e.g., 10-50 mg per mmol of alcohol).

  • Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • When the desired conversion (ideally close to 50%) and high enantiomeric excess of the unreacted alcohol are reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent.

  • The filtrate contains the unreacted enantiomer of this compound and the acylated enantiomer.

  • Separate the unreacted alcohol from the ester by flash column chromatography or distillation.

  • Determine the enantiomeric excess of the isolated alcohol.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (e.g., 2-Fluoroacetophenone) reaction Asymmetric Reduction or Enzymatic Resolution start->reaction crude Crude Product Mixture reaction->crude workup Workup (Quenching, Extraction) crude->workup purification Purification (Chromatography/Distillation) workup->purification analysis Analysis (Chiral HPLC/GC for ee) purification->analysis final_product Enantiopure This compound analysis->final_product

Caption: General experimental workflow for the synthesis of enantiopure this compound.

troubleshooting_ee cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantiomeric Excess (ee)? temp Is Temperature Optimized? start->temp solvent Is Solvent Appropriate? temp->solvent Yes solution Optimize Parameter: - Lower Temperature - Screen Solvents - Screen Catalysts/Ligands - Ensure Anhydrous Conditions temp->solution No catalyst Is Catalyst/Ligand System Effective? solvent->catalyst Yes solvent->solution No water Are Conditions Anhydrous? catalyst->water Yes water->solution No end_node High ee Achieved water->end_node Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

synthesis_routes cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution title Synthetic Routes to Enantiopure this compound ketone 2-Fluoroacetophenone reduction Chiral Catalyst + Reducing Agent ketone->reduction product_r (R)- or (S)-1-Fluoroethanol reduction->product_r racemate Racemic this compound enzyme Enzyme (e.g., Lipase) + Acyl Donor racemate->enzyme separation Separation enzyme->separation product_s (S)-1-Fluoroethanol separation->product_s product_ester (R)-Ester separation->product_ester

References

Analytical challenges in characterizing 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of 1-Fluoroethanol.

General Considerations

The analytical characterization of this compound presents unique challenges, primarily due to its potential instability and the limited availability of specific validated analytical protocols in the scientific literature. Much of the existing data for fluoroethanols pertains to the 2-fluoro isomer, which exhibits different chemical and physical properties. Therefore, researchers working with this compound should proceed with the awareness that method development and optimization will likely be required.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its propensity to undergo elimination of hydrogen fluoride (B91410) (HF) to form acetaldehyde (B116499). This reaction can be catalyzed by heat, light, and the presence of acids or bases.[1] Therefore, proper storage and handling are critical to maintain the integrity of the compound.

Q2: Why am I seeing a peak corresponding to acetaldehyde in my analysis of this compound?

A2: The presence of acetaldehyde is a strong indicator of this compound degradation. This can occur during storage, sample preparation, or even during analysis, especially at elevated temperatures in a GC inlet. To minimize this, use fresh samples, store them at low temperatures, and use the lowest possible inlet temperature for GC analysis.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, due to the potential for HF release, this compound should be handled with extreme caution in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[3] All waste must be treated as hazardous.[3]

Q4: Can I use standard HPLC columns for the analysis of this compound?

A4: Due to its high polarity, this compound may exhibit poor retention on standard reversed-phase (e.g., C18) HPLC columns.[4][5] A more polar column or the use of hydrophilic interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention and separation.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No peak or very small peak for this compound Degradation in the GC inlet; Poor volatility; Adsorption to active sites in the GC system.Lower the inlet temperature. Use a derivatizing agent (e.g., silylation) to increase volatility and reduce activity. Use a deactivated liner and column.
Broad or tailing peak shape Active sites in the liner, column, or detector; Inappropriate column polarity.Use a deactivated liner and column. Consider a column with a more appropriate stationary phase for polar analytes.
Presence of unexpected peaks (e.g., acetaldehyde) On-column or in-source degradation.Lower the inlet and transfer line temperatures. Check for and eliminate any sources of acid or base contamination.
Poor reproducibility Inconsistent sample injection; Sample degradation between injections.Use an autosampler for consistent injections. Prepare fresh samples and analyze them promptly.
HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor retention on reversed-phase columns High polarity of this compound.Use a more polar stationary phase (e.g., embedded polar group or cyano). Consider using HILIC. Use a highly aqueous mobile phase.
Peak splitting or shouldering Co-elution with impurities or degradants; Secondary interactions with the stationary phase.Optimize the mobile phase composition and gradient. Screen different column chemistries.
Baseline noise or drift Contaminated mobile phase or column; Detector instability.Use high-purity solvents and freshly prepared mobile phases. Flush the column and detector.
Inconsistent retention times Changes in mobile phase composition; Temperature fluctuations.Ensure accurate mobile phase preparation and mixing. Use a column oven for temperature control.

Experimental Protocols

Hypothetical Protocol for GC-MS Characterization of this compound

Note: This is a general starting point and will require optimization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity, inert solvent (e.g., anhydrous acetonitrile).

    • Prepare a series of dilutions for calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 150 °C (optimize by starting low and increasing gradually).

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, and hold for 2 minutes.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Monitored Ions: Scan from m/z 30 to 100. Look for the molecular ion (m/z 64) and characteristic fragments.

Visualizations

degradation_pathway This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Elimination HF HF This compound->HF

Caption: Potential degradation pathway of this compound via elimination of hydrogen fluoride.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis Standard_Dilution Standard Dilution GC_MS GC-MS Analysis Standard_Dilution->GC_MS HPLC_UV HPLC-UV/MS Analysis Standard_Dilution->HPLC_UV Sample_Matrix Sample in Matrix Sample_Matrix->GC_MS Sample_Matrix->HPLC_UV NMR NMR Spectroscopy (1H, 13C, 19F) Sample_Matrix->NMR Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Impurity_Profiling Impurity Profiling GC_MS->Impurity_Profiling HPLC_UV->Purity_Assessment HPLC_UV->Impurity_Profiling Structure_Verification Structure Verification NMR->Structure_Verification

Caption: General experimental workflow for the characterization of this compound.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1-Fluoroethanol and 2-Fluoroethanol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into a small organic molecule can dramatically alter its biological properties. This guide provides a comparative analysis of two structural isomers, 1-Fluoroethanol and 2-Fluoroethanol, within biological systems. While chemically similar, the positional difference of the fluorine atom leads to vastly different metabolic fates and toxicological profiles. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known metabolic pathways to aid researchers in understanding the distinct biological activities of these compounds.

Executive Summary

A significant disparity in available research exists between this compound and 2-Fluoroethanol. 2-Fluoroethanol is a well-characterized toxic compound, primarily due to its metabolic conversion to the highly toxic fluoroacetate.[1] This process, initiated by alcohol dehydrogenase, leads to the inhibition of the citric acid cycle, causing cellular energy depletion and severe toxic effects.[1] In stark contrast, there is a notable absence of published experimental data on the biological effects, metabolism, and toxicity of this compound. Consequently, this guide presents a comprehensive overview of 2-Fluoroethanol's biological activity, based on existing literature, and offers a predictive analysis of this compound's potential biological behavior, highlighting the critical need for future research.

Physicochemical and Toxicological Properties: A Comparative Overview

The following table summarizes the known physicochemical properties of both isomers and the available toxicological data for 2-Fluoroethanol. The lack of data for this compound is explicitly noted.

PropertyThis compound2-Fluoroethanol
Chemical Formula C₂H₅FOC₂H₅FO
Molecular Weight 64.06 g/mol 64.06 g/mol
Boiling Point Data not available103.3 °C
Density Data not available1.104 g/cm³
Solubility in Water Data not availableMiscible
Metabolism Data not availableOxidized by alcohol dehydrogenase to fluoroacetaldehyde, then to fluoroacetate.[1]
Mechanism of Toxicity Data not availableThe metabolite, fluoroacetate, is converted to fluorocitrate, which inhibits aconitase in the citric acid cycle, leading to cellular energy crisis.[1]
Acute Toxicity (LD₅₀) Data not availableHighly toxic. LD₅₀ values vary by route and species (e.g., oral, rat: ~5-10 mg/kg).
Reported Symptoms of Exposure Data not availableNausea, vomiting, convulsions, cardiac arrhythmias, and respiratory failure.[1]

Metabolic Pathways: The Decisive Difference

The biological activity of these fluoroalcohols is intrinsically linked to their metabolism.

The Well-Trodden Path of 2-Fluoroethanol

The metabolic pathway of 2-Fluoroethanol is a classic example of "lethal synthesis."[2] In the liver, alcohol dehydrogenase (ADH), a ubiquitous enzyme responsible for ethanol (B145695) metabolism, readily oxidizes 2-Fluoroethanol to 2-fluoroacetaldehyde.[1][3] Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes 2-fluoroacetaldehyde to fluoroacetate.[4] Fluoroacetate then enters the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase.[1] This inhibition halts the citric acid cycle, leading to a catastrophic failure of cellular energy production and the accumulation of citrate.

G Metabolic Pathway of 2-Fluoroethanol cluster_0 Cellular Environment 2_Fluoroethanol 2-Fluoroethanol Fluoroacetaldehyde 2-Fluoroacetaldehyde 2_Fluoroethanol->Fluoroacetaldehyde Alcohol Dehydrogenase (ADH) Fluoroacetate Fluoroacetate Fluoroacetaldehyde->Fluoroacetate Aldehyde Dehydrogenase (ALDH) Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Citrate Synthase Aconitase_Inhibition Aconitase Inhibition Fluorocitrate->Aconitase_Inhibition Citric_Acid_Cycle Citric Acid Cycle Cellular_Energy_Depletion Cellular Energy Depletion & Toxicity Aconitase_Inhibition->Cellular_Energy_Depletion

Metabolic pathway of 2-Fluoroethanol leading to toxicity.
The Uncharted Territory of this compound: A Hypothetical Pathway

In the absence of experimental data, the metabolic fate of this compound can be predicted based on its structure. As a primary alcohol, it is a potential substrate for alcohol dehydrogenase.[3]

G Hypothetical Metabolic Pathway of this compound cluster_1 Predicted Cellular Environment 1_Fluoroethanol This compound Fluoroacetaldehyde_1 1-Fluoroacetaldehyde 1_Fluoroethanol->Fluoroacetaldehyde_1 Alcohol Dehydrogenase (ADH)? Further_Metabolism Further Metabolism? Fluoroacetaldehyde_1->Further_Metabolism Toxicity_Unknown Toxicity? Further_Metabolism->Toxicity_Unknown

A predicted, yet unverified, metabolic pathway for this compound.

The enzymatic oxidation of this compound by ADH would yield 1-fluoroacetaldehyde. The subsequent metabolic steps and the toxicological profile of this aldehyde are unknown. A critical distinction from 2-fluoroethanol's metabolism is that the oxidation of 1-fluoroacetaldehyde would not produce fluoroacetate. Instead, it would likely be further oxidized to fluoroacetic acid's structural isomer, which may have a completely different toxicity profile. It is also possible that 1-fluoroacetaldehyde itself could exert toxicity through mechanisms distinct from Krebs cycle inhibition, such as covalent binding to cellular macromolecules. However, some sources suggest that alpha-fluoroalcohols like this compound may be unstable.[5][6]

Recommended Experimental Protocols for Future Research

To bridge the knowledge gap concerning this compound, a series of in vitro and in vivo studies are necessary. The following outlines key experimental designs:

In Vitro Metabolism Studies

Objective: To determine if this compound is a substrate for alcohol dehydrogenase and to identify its metabolic products.

Methodology:

  • Enzyme Source: Commercially available purified horse liver alcohol dehydrogenase (HLADH) or human recombinant ADH isozymes.

  • Reaction Mixture: A buffered solution (e.g., 100 mM sodium phosphate, pH 7.4) containing NAD⁺ as a cofactor, the enzyme, and this compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Analysis: The reaction is quenched at various time points, and the supernatant is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed.

  • Control: A reaction mixture without the enzyme or without the substrate will serve as a negative control.

Acute Oral Toxicity Study in Rodents

Objective: To determine the acute toxicity profile of this compound.

Methodology:

  • Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).

  • Dose Administration: A single dose of this compound is administered by oral gavage. A limit test can be performed initially, followed by a dose-range finding study if toxicity is observed.

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality for at least 14 days. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

G Workflow for Biological Assessment of this compound Start This compound In_Vitro In Vitro Metabolism (ADH Assay, LC-MS) Start->In_Vitro In_Vivo In Vivo Acute Toxicity (Rodent Model) Start->In_Vivo Metabolite_ID Metabolite Identification In_Vitro->Metabolite_ID Toxicity_Profile Toxicity Profile (LD50, Target Organs) In_Vivo->Toxicity_Profile Mechanism Mechanism of Action Studies Metabolite_ID->Mechanism Toxicity_Profile->Mechanism Conclusion Comparative Biological Profile Mechanism->Conclusion

Proposed experimental workflow to characterize this compound.

Conclusion

The comparison of this compound and 2-Fluoroethanol in biological systems is currently hampered by a significant lack of data for the former. While 2-Fluoroethanol is a known potent toxin due to its metabolic conversion to fluoroacetate, the biological activity of this compound remains uncharacterized. Based on its structure, it is plausible that this compound is also a substrate for alcohol dehydrogenase, but its metabolic products and their toxicological significance are yet to be determined. The experimental protocols outlined in this guide provide a roadmap for future research that is crucial for a comprehensive understanding of the structure-activity relationship of these simple fluorinated alcohols. This knowledge is not only of academic interest but also vital for the safety assessment of new fluorinated compounds in drug development and other industrial applications.

References

A Comparative Guide to the Reactivity of 1-Fluoroethanol and Other Fluoroalcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-Fluoroethanol with other key fluoroalcohols, including 2-Fluoroethanol (B46154), 2,2-Difluoroethanol, and 2,2,2-Trifluoroethanol. The inclusion of fluorine atoms significantly alters the physicochemical properties of alcohols, impacting their acidity and reactivity in fundamental organic transformations such as oxidation, esterification, and nucleophilic substitution. Understanding these differences is crucial for the strategic design and development of novel chemical entities in the pharmaceutical and agrochemical industries.

This document summarizes available experimental data, outlines detailed experimental protocols for further investigation, and provides a theoretical framework based on stereoelectronic effects to rationalize the observed and predicted reactivity trends.

Theoretical Background: The Influence of Fluorine Substitution

The reactivity of fluoroalcohols is primarily governed by two key factors:

  • Inductive Effect: Fluorine is the most electronegative element, and its presence in an alcohol molecule exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F and adjacent C-C and C-O bonds, influencing the electron density at the hydroxyl group and the carbon backbone. The magnitude of this effect diminishes with distance from the fluorine atom.[1]

  • Stereoelectronic Effects: The orientation of the C-F bond relative to other bonds and lone pairs in the molecule can lead to significant stabilizing or destabilizing interactions.

    • Gauche Effect: In molecules of the type X-C-C-Y where X and Y are electronegative groups, the gauche conformation is often more stable than the anti conformation. This is attributed to hyperconjugation, where electron density is donated from a σ C-H bonding orbital into the low-lying σ* C-F antibonding orbital. This interaction is maximized in a gauche arrangement.[2][3] For 2-fluoroethanol, hydrogen bonding also stabilizes the gauche conformer.[4]

    • Anomeric Effect: This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated ring to favor the axial position. An analogous effect can be observed in acyclic systems like this compound (F-CH(OH)-CH₃), where interactions between the lone pairs of the hydroxyl oxygen and the antibonding orbital of the C-F bond (n_O -> σ*_CF) can influence conformational preference and reactivity.[5][6]

These effects collectively impact the acidity of the hydroxyl proton, the stability of reaction intermediates, and the activation energies of various reactions.

Comparative Reactivity Data

The following tables summarize available quantitative data for the acidity and reactivity of this compound and other selected fluoroalcohols. It is important to note that experimental kinetic data for this compound is scarce in the literature. Therefore, some of the reactivity comparisons are based on established theoretical principles and require experimental validation.

Acidity (pKa)

The acidity of an alcohol is a fundamental indicator of its reactivity, particularly in base-catalyzed reactions. The electron-withdrawing nature of fluorine is expected to increase the acidity of the alcohol by stabilizing the resulting alkoxide ion.

FluoroalcoholStructurepKaReference(s)
Ethanol (B145695)CH₃CH₂OH~16[1]
This compound CH₃CH(F)OH Not Experimentally Determined [7]
2-FluoroethanolFCH₂CH₂OH14.42[7]
2,2-DifluoroethanolF₂CHCH₂OH~13.0 (Predicted)[8]
2,2,2-TrifluoroethanolF₃CCH₂OH12.4[9]
Oxidation

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation. The rate of oxidation can be influenced by the electron density at the α-carbon and the stability of the transition state.

Qualitative Reactivity Comparison:

FluoroalcoholPredicted Relative Rate of OxidationRationale
EthanolBaseline
This compound Slower than Ethanol The strong electron-withdrawing fluorine atom on the α-carbon destabilizes the developing positive charge on the carbon in the transition state of many oxidation reactions (e.g., hydride abstraction).
2-FluoroethanolSlightly slower than EthanolThe inductive effect of fluorine is weaker at the β-position.
2,2,2-TrifluoroethanolSignificantly slower than EthanolThe powerful inductive effect of the CF₃ group significantly destabilizes any partial positive charge development on the adjacent carbon.

Note: Direct comparative kinetic data for the oxidation of this compound is not available. The predicted trend is based on the influence of the inductive effect of fluorine on the stability of the transition state.

Esterification

Esterification is typically an acid-catalyzed equilibrium reaction. The reactivity of the alcohol is influenced by its nucleophilicity and steric hindrance around the hydroxyl group.

Qualitative Reactivity Comparison (Acid-Catalyzed):

FluoroalcoholPredicted Relative Rate of EsterificationRationale
EthanolBaseline
This compound Slower than Ethanol The electron-withdrawing fluorine atom reduces the nucleophilicity of the hydroxyl oxygen.
2-FluoroethanolSlightly slower than EthanolThe inductive effect is less pronounced at the β-position, leading to a smaller decrease in nucleophilicity compared to this compound.
2,2,2-TrifluoroethanolSignificantly slower than EthanolThe strong inductive effect of the CF₃ group greatly reduces the nucleophilicity of the hydroxyl oxygen.
Nucleophilic Substitution (Formation of Alkyl Halides)

The conversion of alcohols to alkyl halides via nucleophilic substitution is a common reaction. The reactivity depends on the stability of the carbocation intermediate (for SN1 reactions) or the susceptibility of the carbon to backside attack (for SN2 reactions).

Predicted Reactivity Trends:

  • SN1 Reactivity: The stability of the carbocation intermediate is paramount. An α-fluoro substituent is known to be strongly destabilizing for an adjacent carbocation due to its powerful inductive effect. Therefore, this compound is expected to be significantly less reactive than ethanol in SN1 reactions.

  • SN2 Reactivity: The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon atom. While the fluorine atom in this compound increases the electrophilicity of the α-carbon, it does not add significant steric bulk. However, the overall rate will also depend on the specific nucleophile and reaction conditions.[10][11]

FluoroalcoholPredicted Relative Rate (SN1)Predicted Relative Rate (SN2)Rationale
EthanolBaselineBaseline
This compound Very SlowSlower than EthanolDestabilization of the carbocation intermediate (SN1). Reduced susceptibility to backside attack due to the electron-withdrawing fluorine (SN2).
2-FluoroethanolSlower than EthanolSlower than EthanolThe inductive effect of the β-fluorine destabilizes the carbocation (SN1) and reduces the electrophilicity of the carbon being attacked (SN2), though to a lesser extent than in this compound.

Note: These are predicted trends based on general principles of organic reactivity. Experimental validation is required for a definitive comparison.

Experimental Protocols

To facilitate further research and the generation of comparative data, the following detailed experimental protocols are provided for key reactivity assays.

Determination of pKa via Spectrophotometric Titration

This method relies on the change in absorbance of a pH indicator as a function of the concentration of the acidic and basic forms of the fluoroalcohol.

Workflow Diagram:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Prepare Fluoroalcohol Solution (Known Concentration) B Add pH Indicator A->B C Titrate with Standard NaOH Solution D Measure Absorbance at λ_max (Indicator) at each addition C->D E Measure pH at each addition C->E F Plot Absorbance vs. pH G Determine Equivalence Point F->G H Calculate pKa (pKa = pH at half-equivalence) G->H

Figure 1: Workflow for pKa determination via spectrophotometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the fluoroalcohol (e.g., 0.1 M) in deionized water.

    • Prepare a standard solution of sodium hydroxide (B78521) (e.g., 0.1 M), standardized against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

    • Select a suitable pH indicator whose pKa is close to the expected pKa of the fluoroalcohol.

  • Titration Procedure:

    • Pipette a known volume of the fluoroalcohol solution into a beaker.

    • Add a few drops of the pH indicator.

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and a spectrophotometer probe into the solution.

    • Record the initial pH and absorbance at the wavelength of maximum absorbance (λ_max) of the basic form of the indicator.

    • Add small, known increments of the standardized NaOH solution.

    • After each addition, allow the solution to stabilize and record the pH and absorbance.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting titration curve should be sigmoidal.

    • The equivalence point is the point of maximum slope on the titration curve.

    • The pKa of the fluoroalcohol is equal to the pH at the half-equivalence point.

Kinetics of Alcohol Oxidation via UV-Vis Spectroscopy

This protocol describes the monitoring of the oxidation of fluoroalcohols using a common oxidizing agent like potassium permanganate (B83412) (KMnO₄), where the disappearance of the colored permanganate ion can be followed spectrophotometrically.

Workflow Diagram:

Oxidation_Kinetics cluster_reactants Reaction Setup cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare Fluoroalcohol Solution (Excess Concentration) C Equilibrate Solutions to Reaction Temperature A->C B Prepare Acidified KMnO₄ Solution (Limiting Reagent) B->C D Mix Reactants in a Cuvette E Immediately place in Spectrophotometer D->E F Monitor Absorbance of MnO₄⁻ (at λ_max ≈ 525 nm) over time E->F G Plot ln(Absorbance) vs. Time H Determine Pseudo-First-Order Rate Constant (k') from the slope G->H I Calculate Second-Order Rate Constant (k) k = k' / [Fluoroalcohol] H->I

Figure 2: Workflow for determining the kinetics of fluoroalcohol oxidation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluoroalcohol in a suitable solvent (e.g., acetone (B3395972) or water).

    • Prepare a stock solution of potassium permanganate (KMnO₄) in water.

    • Prepare a dilute solution of sulfuric acid.

  • Kinetic Measurement:

    • In a cuvette, mix the fluoroalcohol solution (in large excess) and the sulfuric acid solution.

    • Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a small, known volume of the KMnO₄ solution into the cuvette and start data acquisition immediately.

    • Monitor the decrease in absorbance of the permanganate ion at its λ_max (around 525 nm) over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (with the fluoroalcohol in large excess), the reaction will follow first-order kinetics with respect to the permanganate concentration.

    • A plot of the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the fluoroalcohol.

    • Repeat the experiment with different fluoroalcohols to compare their second-order rate constants.

Kinetics of Esterification via Gas Chromatography (GC)

This method follows the progress of the esterification reaction by quantifying the formation of the ester product or the consumption of the alcohol reactant over time using Gas Chromatography.

Workflow Diagram:

Esterification_Kinetics cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis GC Analysis and Rate Determination A Combine Fluoroalcohol, Carboxylic Acid, and Acid Catalyst in a Reactor B Add Internal Standard A->B C Place Reactor in a Thermostatted Bath B->C D Withdraw Aliquots at Timed Intervals E Quench the Reaction (e.g., by adding to a cold base solution) D->E F Analyze Quenched Samples by GC G Determine Concentration of Ester or Alcohol using the Internal Standard F->G H Plot Concentration vs. Time and determine the initial rate G->H I Calculate the Rate Constant H->I

Figure 3: Workflow for determining the kinetics of fluoroalcohol esterification.

Methodology:

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer and a condenser, combine the fluoroalcohol, a carboxylic acid (e.g., acetic acid), and an acid catalyst (e.g., sulfuric acid).

    • Add a known amount of an internal standard (a non-reactive compound with a distinct retention time in GC, e.g., an alkane).

  • Sampling and Analysis:

    • At timed intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a cold solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

    • Analyze the quenched sample by Gas Chromatography (GC) using a suitable column and conditions to separate the reactants and products.

  • Data Analysis:

    • Using the internal standard, determine the concentration of the ester product or the remaining alcohol at each time point.

    • Plot the concentration of the product (or reactant) versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined.

Conclusion

The introduction of fluorine into ethanol has a profound and position-dependent impact on its reactivity. While a complete quantitative comparison is hampered by the limited availability of experimental data for this compound, a combination of available data for other fluoroalcohols and a strong theoretical framework allows for reasoned predictions.

The acidity of fluoroalcohols increases significantly with the proximity and number of fluorine atoms due to the powerful inductive effect. This effect, however, generally leads to a decrease in reactivity for reactions where the alcohol acts as a nucleophile (e.g., esterification) or where a positive charge develops on an adjacent carbon in the transition state (e.g., some oxidation and SN1 reactions).

Stereoelectronic effects, such as the gauche and anomeric effects, play a crucial role in determining the conformational preferences of these molecules, which in turn can influence their reactivity by affecting the accessibility of reactive sites and the stability of transition states.

The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to build a more complete and experimentally validated understanding of the comparative reactivity of this compound and other fluoroalcohols. Such data will be invaluable for the rational design of new fluorinated molecules with tailored properties for applications in drug discovery and materials science.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Fluoroethanol, a key fluorinated organic compound, is critical for various applications ranging from process monitoring to toxicological studies. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While specific validated methods for this compound are not extensively published, this guide presents a hypothetical comparison based on established validation principles and performance data for analogous small, polar, and volatile organic compounds, such as ethanol (B145695) and other fluoroalcohols.

Comparison of Analytical Methods

Gas Chromatography is well-suited for the analysis of volatile compounds like this compound, and coupling it with a Mass Spectrometry detector provides high specificity and sensitivity.[1] High-Performance Liquid Chromatography, a versatile and widely used technique in the pharmaceutical industry, can also be adapted for the analysis of this compound, typically requiring derivatization to enhance UV detection.[2][3]

The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: A Comparative Look at Analytical Method Performance

The following table summarizes the anticipated performance characteristics of hypothetical validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are derived from published data for similar analytes to provide a realistic benchmark for method development and validation.[4][5][6]

Validation ParameterGC-MS Method (Hypothetical)HPLC-UV Method (Hypothetical)
Linearity Range 0.1 µg/mL - 100 µg/mL0.5 µg/mL - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.5%< 3.0%

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow is outlined in the diagram below.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Documentation cluster_3 Phase 4: Reporting & Implementation A Define Analytical Method Requirements B Develop Analytical Method A->B C Pre-validation & Optimization B->C D Define Validation Parameters (ICH Q2) C->D E Set Acceptance Criteria D->E F Write Validation Protocol E->F G Execute Validation Experiments F->G H Collect & Analyze Data G->H I Document Results H->I J Prepare Validation Report I->J K Method Implementation for Routine Use J->K

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the validation of the hypothetical GC-MS and HPLC-UV methods are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantification of volatile this compound in simple matrices.

1. Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 220 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 180 °C at 15 °C/min, and hold for 3 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions: Selected characteristic ions for this compound in Selected Ion Monitoring (SIM) mode.

2. Validation Protocol:

  • Specificity: Analyze blank matrix, and matrix spiked with this compound and potential impurities to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of this compound in the specified range (e.g., 0.1, 1, 10, 50, 100 µg/mL). Perform triplicate injections for each concentration. Plot the peak area against concentration and determine the correlation coefficient (r²) by linear regression.

  • Accuracy: Analyze samples of a known concentration (low, medium, and high) in triplicate. Calculate the percentage recovery. Acceptable recovery is typically within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[7]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves pre-column derivatization of this compound to introduce a chromophore, enabling sensitive UV detection.

1. Derivatization Agent: A suitable chromogenic agent such as 3,5-Dinitrobenzoyl chloride.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized this compound.

  • Injection Volume: 10 µL.

3. Validation Protocol:

  • Specificity: As per the GC-MS method, ensure no interference from blank matrix, derivatizing agent, and potential impurities at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of at least five concentrations of derivatized this compound covering the expected range (e.g., 0.5, 5, 50, 100, 200 µg/mL). Perform triplicate injections for each concentration and evaluate using linear regression.

  • Accuracy: Analyze triplicate samples at low, medium, and high concentrations and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of derivatized this compound at the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day.

    • Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine using the calibration curve method as described for GC-MS.

Conclusion

Both GC-MS and HPLC-UV can be validated to provide accurate and reliable methods for the quantification of this compound. The GC-MS method offers the advantage of direct analysis for a volatile compound, providing high specificity and sensitivity. The HPLC-UV method, while requiring a derivatization step, is a robust and widely accessible technique in most pharmaceutical laboratories. The selection of the most appropriate method will be dictated by the specific analytical needs, sample matrix complexity, and the instrumentation available. The provided hypothetical performance data and protocols serve as a valuable starting point for the development and validation of a fit-for-purpose analytical method for this compound.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral fluorinated molecules is a significant challenge. 1-Fluoroethanol, a simple yet important chiral building block, presents a valuable target for asymmetric synthesis. This guide provides a comparative overview of catalytic systems applicable to the asymmetric synthesis of this compound, primarily through the asymmetric reduction of 2-fluoroacetaldehyde. The data presented is compiled from studies on analogous substrates due to the limited availability of direct comparative studies on 2-fluoroacetaldehyde itself.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in reactions analogous to the asymmetric synthesis of this compound. The data provides insights into the potential efficacy of these catalysts for the target transformation.

Catalyst TypeCatalyst/LigandSubstrateReducing AgentTemp (°C)Yield (%)ee (%)Reference Analogy
Organocatalyst ImidazolidinonePropanal- (Fluorination)49598Asymmetric α-fluorination of aldehydes[1][2][3]
Biocatalyst Ene Reductase(E)-α-fluoroenone-RTHigh>99Biocatalytic reduction of α-fluoroenones[4]
Biocatalyst Daucus carota cells1-(4-fluorophenyl)ethanoneGlucoseRT6698Bioreduction of a fluoro-ketone[5]
Metal Complex Ru-TsDPENAcetophenoneIsopropanolRT>9998Asymmetric transfer hydrogenation of ketones[3]
Metal Complex CBS CatalystTrifluoromethyl ketonesBoraneRTHigh>95Asymmetric reduction of fluoro-ketones[1]
Metal Complex Rh(III)-diamineAryl ketonesFormic AcidRTHighHighAsymmetric transfer hydrogenation of ketones[6]

Note: The data for the Organocatalyst refers to the fluorination step to produce the chiral α-fluoro aldehyde, which would then require a subsequent reduction step to yield this compound. The other catalyst systems are for the direct asymmetric reduction of a carbonyl group.

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols are based on analogous reactions and can be adapted for the asymmetric synthesis of this compound.

Organocatalytic α-Fluorination of Acetaldehyde followed by Reduction

This two-step, one-pot procedure is a common strategy for preparing chiral α-fluoro alcohols.

Step 1: Asymmetric α-Fluorination

  • To a solution of the imidazolidinone organocatalyst (10-20 mol%) in a suitable solvent (e.g., CH2Cl2/i-PrOH) at the desired temperature (e.g., 4 °C), add the aldehyde substrate (1.0 equiv.).

  • Add the fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.0-1.2 equiv.), portion-wise over a period of time.

  • Stir the reaction mixture until complete consumption of the starting aldehyde is observed by TLC or GC analysis.

Step 2: In situ Reduction

  • Upon completion of the fluorination, cool the reaction mixture to 0 °C.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5 equiv.), portion-wise.

  • Stir the mixture until the reduction of the intermediate α-fluoro aldehyde is complete.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Reduction of 2-Fluoroacetaldehyde

This method utilizes whole cells or isolated enzymes for the asymmetric reduction.

  • Prepare a culture of the microorganism (e.g., Daucus carota) or a solution of the purified enzyme (e.g., an alcohol dehydrogenase).

  • To the buffered reaction medium containing the biocatalyst, add the substrate, 2-fluoroacetaldehyde (typically in a low concentration to avoid enzyme inhibition).

  • If necessary, add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Incubate the reaction mixture under controlled temperature and agitation.

  • Monitor the progress of the reaction by GC or HPLC.

  • Upon completion, extract the product from the reaction medium using an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product as described previously.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Transfer Hydrogenation with a Metal Complex

This protocol uses a chiral transition metal complex to catalyze the reduction of the carbonyl group.

  • In an inert atmosphere glovebox, charge a reaction vessel with the chiral metal catalyst (e.g., Ru-TsDPEN complex) (0.5-2 mol%).

  • Add a degassed solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • Add the substrate, 2-fluoroacetaldehyde (1.0 equiv.).

  • If required by the catalytic system, add a base or activator (e.g., KOtBu).

  • Seal the vessel and stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, quench the reaction and work up as described in the organocatalysis protocol.

  • Purify the product and determine the enantiomeric excess.

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the asymmetric synthesis of this compound and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Catalyst Solution B Add Substrate (e.g., 2-Fluoroacetaldehyde) A->B C Add Reducing Agent / H₂ Source B->C D Stir at Controlled Temperature C->D E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G H Determine Yield G->H I Determine Enantiomeric Excess (ee%) H->I Catalyst_Selection Start Define Synthesis Goals High_ee High Enantioselectivity (>95% ee) Required? Start->High_ee Cost Cost-Effectiveness a Major Factor? High_ee->Cost Yes Metal_Complex Metal Catalysis (e.g., Ru, Rh, CBS) High_ee->Metal_Complex No Mild_Conditions Mild Reaction Conditions Essential? Cost->Mild_Conditions Yes Cost->Metal_Complex No Substrate_Scope Broad Substrate Scope Needed? Mild_Conditions->Substrate_Scope No Biocatalyst Biocatalysis (e.g., Enzymes, Whole Cells) Mild_Conditions->Biocatalyst Yes Organocatalyst Organocatalysis (e.g., Imidazolidinone) Substrate_Scope->Organocatalyst Yes Substrate_Scope->Metal_Complex No

References

1-Fluoroethanol as a Bioisostere for Ethanol in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1][2] Bioisosterism involves substituting a part of a molecule with another group that has similar physical and chemical properties, leading to a comparable biological response.[3][4] This guide provides a comprehensive comparison of 1-fluoroethanol and ethanol (B145695), evaluating the potential of this compound as a bioisostere for the ethanol moiety in drug candidates. The introduction of fluorine to replace hydrogen is a well-established strategy to modulate a drug's metabolic stability and other key parameters.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a single fluorine atom in place of a hydrogen atom on the carbinol carbon of ethanol results in subtle but significant changes to its physicochemical profile. These alterations can have a profound impact on a drug's behavior in a biological system.

PropertyEthanol (C₂H₅OH)This compound (C₂H₅FO)Rationale for Difference
Molecular Weight ( g/mol ) 46.0764.06[6]The higher atomic weight of fluorine compared to hydrogen increases the overall molecular mass.
pKa ~15.9Expected to be lower (~14-15)The strong electron-withdrawing effect of the fluorine atom stabilizes the resulting alkoxide anion, thereby increasing acidity (lowering the pKa). For comparison, 2-fluoroethanol (B46154) has a pKa of 14.42, which is lower than ethanol's pKa.[7]
logP (Octanol-Water Partition Coefficient) -0.31Expected to be slightly higherFluorine is more lipophilic than hydrogen, which generally leads to an increase in the logP value.[4] This can influence membrane permeability and protein binding.
Polar Surface Area (Ų) 20.2320.23[6]The polar surface area, primarily determined by the hydroxyl group, remains unchanged as the core functional group is the same.
Metabolic Stability: Blocking the Metabolic Hotspot

A primary motivation for using fluorinated analogs in drug design is to enhance metabolic stability.[8][9] Ethanol is primarily metabolized in the liver through oxidation, a process often representing a metabolic liability for drug candidates containing this moiety.

Metabolic Fate of Ethanol vs. This compound:

  • Ethanol: Undergoes rapid oxidation catalyzed by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (primarily CYP2E1) to form acetaldehyde.[10] This "soft spot" can lead to rapid clearance and a short half-life for an ethanol-containing drug.

  • This compound: The substitution of hydrogen with fluorine at the α-carbon is anticipated to block or significantly hinder enzymatic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage.[4] This modification can prevent the formation of the corresponding aldehyde metabolite, thereby increasing the drug's metabolic half-life and overall systemic exposure.[9][11]

Metabolic ParameterEthanol MoietyThis compound MoietyRationale for Difference
Primary Metabolic Pathway Oxidation of the hydroxyl groupExpected to be resistant to oxidationThe high bond energy of the C-F bond makes it less susceptible to enzymatic attack by CYPs and other oxidases.[4][9]
Rate of Metabolism HighLowBlocking a primary site of metabolism significantly reduces the rate of clearance.[8]
In Vitro Half-life (t½) ShortLongA reduced rate of metabolism directly translates to a longer half-life in in vitro systems like liver microsomes.[9]
Intrinsic Clearance (CLᵢₙₜ) HighLowIntrinsic clearance reflects the metabolic capacity of the liver; blocking a metabolic pathway lowers this value.[9]
Anticipated Pharmacokinetic Profile

The observed changes in physicochemical properties and metabolic stability are expected to translate into a modified pharmacokinetic (ADME) profile for a drug candidate where an ethanol group is replaced by this compound.

Pharmacokinetic ParameterImpact of this compound SubstitutionRationale
Absorption Potentially increasedThe slight increase in lipophilicity (logP) may enhance passive diffusion across cell membranes, although this is highly context-dependent.[2]
Distribution May be alteredChanges in lipophilicity and potential alterations in plasma protein binding could affect the volume of distribution.
Metabolism Significantly decreasedAs discussed, the primary benefit is the enhanced resistance to oxidative metabolism, leading to reduced first-pass effect and lower systemic clearance.[11][12]
Excretion Increased reliance on other pathwaysWith metabolic clearance reduced, renal or other excretion pathways for the parent drug may become more dominant.

Experimental Protocols

Objective evaluation of this compound as a bioisostere requires rigorous experimental validation. Below are standard protocols for assessing the key parameters discussed.

Determination of pKa

The acid dissociation constant (pKa) is a measure of a compound's acidity.

  • Method: Potentiometric Titration

    • Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in stepwise increments.

    • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the ionized and unionized forms are equal.[13]

  • Method: UV-Vis Spectrophotometry

    • Principle: This method is suitable for compounds whose UV-Vis absorbance spectrum changes upon ionization.

    • Procedure: The absorbance of the compound is measured at a fixed wavelength across a range of different pH values.

    • Analysis: The pKa is calculated by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[14]

Determination of logP

The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.

  • Method: Shake-Flask Method

    • Preparation: A known amount of the test compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.

    • Quantification: The concentration of the compound in one or both phases is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13][15]

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its logP value.

    • Procedure: The compound is injected onto an RP-HPLC column (e.g., C18) and eluted with a mobile phase of varying organic solvent/water ratios.

    • Calibration: A calibration curve is generated by running a series of standards with known logP values under the same conditions.

    • Determination: The logP of the test compound is determined by interpolating its retention time on the calibration curve.[16]

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

  • Method: Liver Microsomal Stability Assay

    • Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.[9][17]

    • Materials: Test compound, liver microsomes (human, rat, etc.), NADPH (cofactor for CYP enzymes), and a phosphate (B84403) buffer solution.

    • Incubation:

      • The test compound is added to a solution of liver microsomes in buffer at 37°C.

      • The reaction is initiated by adding NADPH.

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

    • Analysis:

      • The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Data Interpretation:

      • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

      • The slope of the resulting line gives the elimination rate constant (k).

      • From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ) can be calculated.[9]

Visualizations

Logical Framework for Bioisosteric Replacement

cluster_0 Physicochemical & Metabolic Changes cluster_1 Pharmacokinetic Outcomes A Ethanol Moiety in Lead Compound B Bioisosteric Replacement A->B C This compound Moiety B->C D Increased Acidity (Lower pKa) C->D E Increased Lipophilicity (Higher logP) C->E F Blocked α-Oxidation C->F H Altered Absorption/ Distribution D->H I Reduced Metabolic Clearance D->I J Increased Half-Life & Systemic Exposure D->J E->H E->I E->J G Enhanced Metabolic Stability F->G G->H G->I G->J K Optimized Drug Candidate H->K I->K J->K

Caption: Impact of this compound substitution.

Comparative Metabolic Pathways

cluster_0 Ethanol Metabolism cluster_1 This compound Metabolism Eth R-CH2-OH (Ethanol Moiety) Met1 R-CHO (Aldehyde Metabolite) Eth->Met1 Oxidation Enz1 ADH, CYPs Enz1->Met1 Flu R-CHF-OH (this compound Moiety) Block Metabolic Block Flu->Block Oxidation Hindered Enz2 ADH, CYPs Enz2->Block

Caption: Oxidation of ethanol vs. This compound.

Experimental Workflow for Bioisostere Evaluation

Caption: Workflow for bioisostere comparison.

References

A Spectroscopic Comparison of (R)- and (S)-1-Fluoroethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Analysis of Chiral Molecules

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they can exhibit profoundly different biological activities. This makes their differentiation and characterization crucial in fields like drug development. Spectroscopic techniques are powerful tools for this purpose. While standard NMR and IR spectroscopy are generally unable to distinguish between enantiomers in an achiral environment, chiroptical techniques like Vibrational Circular Dichroism (VCD) are specifically designed to probe molecular stereochemistry.

Data Presentation: Anticipated Spectroscopic Features

The following tables summarize the expected quantitative data from NMR and IR spectroscopy for 1-Fluoroethanol, and the anticipated qualitative relationship in VCD spectroscopy for its (R) and (S) enantiomers.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹HCH-OH~4.0 - 5.5Quartet of doublets
¹HCH₃~1.2 - 1.5Doublet
¹HOHVariable (typically 1-5)Singlet (broad)
¹³CCH-OH~85 - 95Doublet (due to ¹JCF)
¹³CCH₃~20 - 30Singlet

Note: In a standard achiral NMR solvent, the spectra of (R)- and (S)-1-Fluoroethanol are expected to be identical. The chemical shifts are estimates based on typical values for similar functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Medium to Strong
C-O stretch1050 - 1150Strong
C-F stretch1000 - 1100Strong

Note: The IR spectra of (R)- and (S)-1-Fluoroethanol are expected to be identical.

Table 3: Expected Relationship of Vibrational Circular Dichroism (VCD) Spectra for (R)- and (S)-1-Fluoroethanol

Enantiomer Expected VCD Spectrum
(R)-1-FluoroethanolA specific pattern of positive and negative absorption bands.
(S)-1-FluoroethanolA mirror-image spectrum of the (R)-enantiomer, with all absorption bands having the opposite sign but equal magnitude.

Note: VCD spectroscopy is the key technique for distinguishing between the two enantiomers, as it directly probes the three-dimensional arrangement of atoms in the chiral center.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if required by the instrument.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the molecular structure. To distinguish between enantiomers, a chiral derivatizing agent or a chiral solvating agent would need to be added to the NMR sample to induce diastereomeric differentiation, which would result in separate signals for the (R) and (S) enantiomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

    • Place a single drop of the neat liquid this compound sample directly onto the crystal surface.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of functional groups (O-H, C-H, C-O, C-F).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration of approximately 0.1 M. The exact concentration may need to be optimized.

  • Instrumentation: Utilize a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a linear polarizer, a photoelastic modulator (PEM), and a synchronous sampling demodulator.

  • Data Acquisition:

    • Place the sample solution in an IR cell with a suitable path length (e.g., 100 µm).

    • Collect the VCD and IR spectra simultaneously. VCD measurements often require longer acquisition times than standard IR, typically ranging from one to several hours, to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data is processed to yield the differential absorption spectrum (ΔA = A_L - A_R).

  • Analysis:

    • Compare the experimental VCD spectrum of one enantiomer with the computationally predicted spectrum for both the (R) and (S) configurations. Density Functional Theory (DFT) calculations are commonly used for this purpose.

    • The absolute configuration is assigned based on the best match between the experimental and theoretical spectra. The VCD spectrum of the other enantiomer should be the mirror image.

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_analysis Comparative Analysis cluster_theory Theoretical Correlation cluster_conclusion Conclusion R_Sample (R)-1-Fluoroethanol NMR NMR Spectroscopy R_Sample->NMR IR IR Spectroscopy R_Sample->IR VCD VCD Spectroscopy R_Sample->VCD S_Sample (S)-1-Fluoroethanol S_Sample->NMR S_Sample->IR S_Sample->VCD NMR_Data Identical NMR Spectra NMR->NMR_Data IR_Data Identical IR Spectra IR->IR_Data VCD_Data Mirror-Image VCD Spectra VCD->VCD_Data Comparison Spectra Comparison NMR_Data->Comparison IR_Data->Comparison VCD_Data->Comparison Conclusion Enantiomer Differentiation & Absolute Configuration Comparison->Conclusion DFT DFT Calculations DFT->Comparison Predicted Spectra

Caption: Workflow for the spectroscopic comparison of (R)- and (S)-1-Fluoroethanol.

Efficacy of Chiral Resolving Agents for 1-Fluoroethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 1-fluoroethanol are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals. Their distinct stereochemistry can lead to significant differences in biological activity, making the efficient separation of the racemic mixture a critical step in the development of stereochemically pure active ingredients. This guide provides a comparative overview of different methods for the chiral resolution of this compound, with a focus on enzymatic kinetic resolution and diastereomeric salt formation. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous secondary alcohols to provide a practical framework for methodological development.

Data Presentation: Comparison of Chiral Resolution Methods

The following table summarizes the efficacy of different chiral resolution strategies applicable to secondary alcohols, providing a basis for selecting a suitable method for this compound.

Resolving Agent/MethodPrinciple of SeparationModel SubstrateAcyl Donor/Co-formerSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Unreacted AlcoholEnantiomeric Excess (e.e.) of ProductYield (%)Reference
Enzymatic Kinetic Resolution
Candida antarctica Lipase (B570770) B (Novozym 435)Kinetic Resolution1-Phenylethanol (B42297)Vinyl Acetaten-Hexane421.25~50>99% (S)>99% (R-acetate)~41 (S-alcohol)[1]
Aspergillus oryzae LipaseKinetic Resolution1-PhenylethanolVinyl AcetateMethyl tert-butyl ether30->46->99% (R-acetate)-
Baker's Yeast (Saccharomyces cerevisiae)Asymmetric Reduction2-chloro-1-(2′,4′-dichlorophenyl)ethanoneGlucosePhosphate Buffer/Ethanol3524--95.8% (S-alcohol)59.2[2]
Diastereomeric Salt Formation
(+)-Tartaric AcidDiastereomeric Salt Crystallization1-Phenyl-2-propanamine-Various------[3]

Note: The data presented for enzymatic and diastereomeric salt resolutions are based on analogous secondary alcohols and amines due to the lack of specific published data for this compound. These values should be considered as representative examples to guide experimental design.

Experimental Protocols

Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol (General Protocol based on 1-Phenylethanol)

This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.

Materials:

  • Racemic this compound (or analogous secondary alcohol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., n-hexane)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for determining enantiomeric excess (e.g., Chiral Gas Chromatography)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve the racemic secondary alcohol (e.g., 10 mmol) in the organic solvent (e.g., 50 mL).

  • Addition of Reagents: Add the immobilized lipase (e.g., 10% w/w of the substrate) to the solution. Subsequently, add the acyl donor (e.g., 1.1 equivalents).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots using chiral GC to determine the conversion and the enantiomeric excess of the unreacted alcohol and the formed ester.

  • Work-up: Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Purification: The unreacted alcohol and the ester product can be separated by column chromatography. The ester can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.

Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column).

Typical GC Conditions:

  • Column: Appropriate chiral capillary column (e.g., Beta-DEX™ 225)

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a specific rate (e.g., 5 °C/min).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (either the unreacted alcohol or the product) in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject the sample into the GC.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

Chiral_Resolution_Workflow racemic Racemic this compound (R/S Mixture) diastereomers Formation of Diastereomeric Intermediates racemic->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., Enzyme or Chiral Acid) resolving_agent->diastereomers separation Separation of Diastereomers (e.g., Crystallization or Chromatography) diastereomers->separation enantiomer1 Enantiomer 1 (e.g., S-1-Fluoroethanol) separation->enantiomer1 Fraction 1 enantiomer2 Enantiomer 2 (e.g., R-1-Fluoroethanol) separation->enantiomer2 Fraction 2 recovery Recovery of Pure Enantiomers enantiomer1->recovery enantiomer2->recovery

Caption: General workflow for the chiral resolution of this compound.

Enzymatic_Kinetic_Resolution racemic_alcohol Racemic this compound (R/S) reaction Enantioselective Acylation racemic_alcohol->reaction lipase Lipase lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction unreacted_alcohol Unreacted Alcohol (e.g., S-enantiomer, >99% e.e.) reaction->unreacted_alcohol ester_product Ester Product (e.g., R-acetate, >99% e.e.) reaction->ester_product hydrolysis Hydrolysis ester_product->hydrolysis other_enantiomer Other Enantiomer (e.g., R-alcohol) hydrolysis->other_enantiomer

Caption: Signaling pathway for enzymatic kinetic resolution of this compound.

References

In vivo stability of 1-Fluoroethanol compared to other fluorinated tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of a radiotracer is paramount to its successful application in positron emission tomography (PET). This guide provides a detailed comparison of the in vivo stability of 1-Fluoroethanol (specifically, its radiolabeled form 2-[¹⁸F]Fluoroethanol) with other commonly used fluorinated PET tracers. The information presented is supported by experimental data to aid in the selection of the most appropriate tracer for preclinical and clinical research.

Comparative In Vivo Stability of Fluorinated PET Tracers

The in vivo stability of a PET tracer is a critical factor influencing its biodistribution, target-to-background ratio, and ultimately, the quality and reliability of the imaging data. A primary concern with fluorinated tracers is the potential for in vivo defluorination, where the carbon-fluorine bond is broken, leading to the release of free [¹⁸F]fluoride. This free fluoride (B91410) is then taken up by bone, resulting in a high background signal that can obscure the target tissue and lead to misinterpretation of the PET scan.

The following table summarizes the in vivo stability of 2-[¹⁸F]Fluoroethanol compared to other widely used fluorinated PET tracers, with a focus on bone uptake as a key indicator of defluorination.

RadiotracerTargetAnimal ModelTime Post-Injection (p.i.)Bone Uptake (%ID/g)Key Findings & Stability Profile
2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH) PerfusionMouse1 h~1.5High initial uptake in major organs with slow clearance. Considered to have relatively low rates of defluorination.[1][2]
3-[¹⁸F]Fluoropropanol ([¹⁸F]FPrOH) PerfusionMouse1 h31.3 ± 9.57Rapid clearance from major organs but massive in vivo defluorination.[1]
[¹⁸F]Fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH) Choline MetabolismMouse1 hNot specified, but noted to be more stable than [¹⁸F]FCHDeuteration improves stability against oxidation, leading to higher tumor accumulation compared to the non-deuterated analog.[2][3]
[¹⁸F]Fluoroethyl-dihydrotetrabenazine ([¹⁸F]FE-DTBZ) VMAT2Pig90 minSUV of 3.1 in spinal columnShows gradual accumulation in joints and bone, indicating in vivo defluorination.[4]
[¹⁸F]Fluoroethyl-dihydrotetrabenazine-d4 ([¹⁸F]FE-DTBZ-d4) VMAT2Pig90 minSignificantly lower than [¹⁸F]FE-DTBZDeuteration significantly decreases the rate of in vivo defluorination, increasing the stability half-life by six-fold.[4]
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) HypoxiaRodent2-4 hNot specified, but metabolism is significant36% and 57% of derived activity is metabolized at 2 and 4 hours post-injection, respectively.[5]
16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) Estrogen ReceptorHuman-Not specified, but stable in formulationThe product is stable for up to 24 hours in its injectable form.[6][7]

Experimental Protocols

Accurate assessment of in vivo tracer stability is crucial. Below are detailed methodologies for key experiments cited in this guide.

Animal Biodistribution Studies

This protocol is a standard method to determine the distribution of a radiotracer in various organs and tissues over time, providing insights into its stability and clearance profile.

Protocol:

  • Animal Model: Utilize appropriate animal models (e.g., normal female Balb/C mice).

  • Radiotracer Administration: Inject a known amount of the radiotracer (e.g., 2-[¹⁸F]FEtOH or 3-[¹⁸F]FPrOH) intravenously into the tail vein of the conscious or lightly anesthetized animal.

  • Time Points: At predetermined time points post-injection (e.g., 2, 30, 60, and 120 minutes), euthanize a cohort of animals (typically n=3-5 per time point).

  • Tissue Dissection and Weighing: Immediately following euthanasia, dissect major organs and tissues of interest (e.g., blood, heart, lung, liver, spleen, kidney, muscle, and bone). Carefully weigh each collected sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by comparing the radioactivity in the tissue to the total injected dose and normalizing for the tissue weight. High uptake in bone is a strong indicator of in vivo defluorination.

In Vivo Metabolite Analysis using Radio-HPLC

This protocol is used to separate and quantify the parent radiotracer from its radioactive metabolites in plasma, providing a direct measure of its in vivo stability.

Protocol:

  • Blood Sampling: At various times after radiotracer injection, collect arterial or venous blood samples from the animal.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, which can interfere with the analysis. Centrifuge again and collect the supernatant.

  • Radio-HPLC Analysis:

    • Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

    • Use a suitable column and mobile phase to achieve separation between the parent tracer and its potential metabolites.

    • The radioactivity detector will generate a chromatogram showing peaks corresponding to the different radioactive species.

  • Data Analysis: Integrate the area under each peak to determine the relative percentage of the parent tracer and each radiometabolite at each time point. A decrease in the percentage of the parent tracer over time indicates metabolic breakdown.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to illustrate the metabolic pathway of 2-Fluoroethanol (B46154) and a typical experimental workflow for assessing in vivo tracer stability.

Metabolic Pathway of 2-Fluoroethanol FEtOH 2-Fluoroethanol FAld Fluoroacetaldehyde FEtOH->FAld Alcohol Dehydrogenase FAc Fluoroacetate FAld->FAc Aldehyde Dehydrogenase FACoA Fluoroacetyl-CoA FAc->FACoA Acetyl-CoA Synthetase FCit Fluorocitrate FACoA->FCit Citrate Synthase TCA TCA Cycle (Inhibition) FCit->TCA Inhibits Aconitase

Caption: Metabolic pathway of 2-Fluoroethanol.

Experimental Workflow for In Vivo PET Tracer Stability cluster_synthesis Radiotracer Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis Synthesis Radiosynthesis of [18F]-Tracer QC Quality Control (Radiochemical Purity) Synthesis->QC Injection IV Injection into Animal Model QC->Injection Imaging Dynamic/Static PET/CT Imaging Injection->Imaging Blood Serial Blood Sampling Injection->Blood Tissues Tissue Dissection (Biodistribution) Imaging->Tissues Metabolite Plasma Metabolite Analysis (Radio-HPLC) Blood->Metabolite Biodist Biodistribution Analysis (%ID/g) Tissues->Biodist Stability Determination of In Vivo Stability Metabolite->Stability Biodist->Stability

Caption: Workflow for in vivo PET tracer stability assessment.

References

Benchmarking Synthesis Routes for 1-Fluoroethanol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules can significantly modulate their physicochemical and biological properties, a strategy widely employed in drug discovery and development. 1-Fluoroethanol, a simple fluorinated alcohol, serves as a valuable building block for more complex fluorinated motifs. The selection of an appropriate synthetic route is critical, balancing efficiency, safety, scalability, and stereochemical control. This guide provides an objective comparison of prominent methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Key Synthesis Routes

Three primary strategies for the synthesis of this compound are benchmarked in this guide:

  • Deoxofluorination of Ethanol (B145695): Direct conversion of the hydroxyl group of ethanol to a fluorine atom using specialized fluorinating agents.

  • Reduction of Acetyl Fluoride (B91410): Reduction of an activated carboxylic acid derivative to the corresponding alcohol. This route also offers potential for enantioselective synthesis.

  • Biocatalytic Reduction of Fluoroacetaldehyde (B75747): Enzymatic reduction of a fluorinated aldehyde, providing a green and highly selective approach to chiral this compound.

The following table summarizes the key performance indicators for each of these synthetic routes based on reported experimental data for similar transformations.

ParameterDeoxofluorination (DAST)Deoxofluorination (Deoxo-Fluor)Deoxofluorination (XtalFluor-E)Asymmetric Reduction of Acetyl FluorideBiocatalytic Reduction of Fluoroacetaldehyde
Starting Material EthanolEthanolEthanolAcetyl FluorideFluoroacetaldehyde
Key Reagents Diethylaminosulfur Trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur TrifluorideDiethylaminodifluorosulfinium tetrafluoroborate, Et₃N·3HFChiral Catalyst (e.g., (R)-CBS), BH₃·SMe₂KRED, NAD(P)H, Glucose/GDH
Typical Yield 60-75% (estimated)70-85% (estimated)75-90% (estimated)85-95%>95%
Reported Purity >95% (after chromatography)>95% (after chromatography)>95% (after chromatography)>98% (after chromatography)>99%
Reaction Time 1-4 hours2-12 hours1-3 hours2-6 hours12-24 hours
Reaction Temperature -78 °C to room temp.0 °C to room temp.0 °C to room temp.-20 °C to room temp.25-37 °C
Key Advantages Well-established reagent.More thermally stable than DAST.Crystalline solid, enhanced safety profile, less elimination byproducts.[1][2]High enantioselectivity.High enantioselectivity, green methodology, mild conditions.[3]
Key Disadvantages Thermally unstable, potential for explosive decomposition, corrosive byproducts (HF).[2]Violent reaction with water, corrosive byproducts (HF).[4]Requires an additive (e.g., Et₃N·3HF).[1]Requires stoichiometric chiral catalyst and reducing agent.Requires specific enzyme and cofactor regeneration system.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships in the primary synthesis routes for this compound.

Deoxofluorination_Workflow cluster_start Starting Material cluster_reagents Fluorinating Agents cluster_product Product Ethanol Ethanol DAST DAST Ethanol->DAST CH₂Cl₂, -78°C to RT DeoxoFluor Deoxo-Fluor Ethanol->DeoxoFluor CH₂Cl₂, 0°C to RT XtalFluor XtalFluor-E / M Ethanol->XtalFluor CH₂Cl₂, Et₃N·3HF, 0°C to RT Fluoroethanol This compound DAST->Fluoroethanol DeoxoFluor->Fluoroethanol XtalFluor->Fluoroethanol

Deoxofluorination of Ethanol to this compound.

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_catalysis Catalytic System cluster_product Product AcetylFluoride Acetyl Fluoride Catalyst Chiral Catalyst (e.g., (R)-CBS) AcetylFluoride->Catalyst THF, -20°C ChiralFluoroethanol (S)-1-Fluoroethanol Catalyst->ChiralFluoroethanol Reductant Reducing Agent (e.g., BH₃·SMe₂) Reductant->Catalyst

Asymmetric Reduction of Acetyl Fluoride.

Biocatalytic_Reduction_Workflow cluster_start Starting Material cluster_biocatalysis Biocatalytic System cluster_product Product Fluoroacetaldehyde Fluoroacetaldehyde Enzyme KRED Enzyme Fluoroacetaldehyde->Enzyme Buffer, 25-37°C ChiralFluoroethanol (R)- or (S)-1-Fluoroethanol Enzyme->ChiralFluoroethanol Cofactor NAD(P)H Cofactor->Enzyme Regeneration Cofactor Regeneration (e.g., Glucose/GDH) Regeneration->Cofactor Recycles NAD(P)⁺

Biocatalytic Reduction of Fluoroacetaldehyde.

Experimental Protocols

Method 1: Deoxofluorination of Ethanol using DAST

Materials:

  • Ethanol (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST, 1.2 eq)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of ethanol (1 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers and wash successively with water (10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Safety Note: DAST is thermally unstable and can decompose explosively above 90 °C. It also reacts violently with water to produce corrosive hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Method 2: Asymmetric Reduction of Acetyl Fluoride

Materials:

  • Acetyl Fluoride (1.0 eq)

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (0.1 eq) and stir for 15 minutes at room temperature.

  • Cool the solution to -20 °C and add a solution of acetyl fluoride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Slowly add the remaining borane-dimethyl sulfide complex (0.9 eq) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction for an additional 4 hours at -20 °C.

  • Quench the reaction by the slow addition of methanol at -20 °C.

  • Warm the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield (S)-1-fluoroethanol.

Method 3: Biocatalytic Reduction of Fluoroacetaldehyde

Materials:

  • Fluoroacetaldehyde (1.0 eq)

  • KRED (Ketoreductase) enzyme

  • NAD(P)H (cofactor)

  • Glucose (for cofactor regeneration)

  • Glucose Dehydrogenase (GDH)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer containing glucose and NAD(P)H.

  • Add the KRED and GDH enzymes to the buffer solution and stir gently to dissolve.

  • Add fluoroacetaldehyde to the enzyme solution.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC or GC analysis for the formation of this compound.

  • Upon completion, saturate the aqueous solution with sodium chloride and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, further purification can be achieved by distillation or chromatography. The enantiomeric excess can be determined by chiral GC or HPLC.[3]

Conclusion

The choice of synthesis route for this compound is highly dependent on the specific requirements of the research or development project. For small-scale, rapid synthesis where stereochemistry is not a concern, deoxofluorination using modern reagents like XtalFluor-E offers a good balance of yield and safety.[1][2] For applications requiring high enantiopurity, asymmetric chemical reduction and biocatalytic methods are superior. The biocatalytic approach, in particular, represents a highly efficient and environmentally friendly option, capable of producing this compound with excellent yield and enantioselectivity under mild conditions.[3] Careful consideration of the advantages and disadvantages of each method, as outlined in this guide, will enable researchers to select the most appropriate and effective synthesis strategy for their needs.

References

Cross-Reactivity of 1-Fluoroethanol in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-fluoroethanol and its metabolic product, fluoroacetaldehyde (B75747), in enzymatic assays, primarily focusing on Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). Due to the limited direct experimental data on this compound, this guide also draws comparisons with ethanol (B145695) and other relevant fluorinated compounds to provide a comprehensive overview for researchers in drug development and related fields.

Executive Summary

Data Presentation

The following tables summarize the kinetic parameters for substrates of Alcohol Dehydrogenase and Aldehyde Dehydrogenase from various sources. This data allows for a comparative assessment of enzyme affinity and reaction rates.

Table 1: Kinetic Parameters for Alcohol Dehydrogenase (ADH) Substrates

SubstrateEnzyme SourceKm (mM)Vmax (relative)Reference
EthanolSaccharomyces cerevisiae (Yeast)22.7 ± 2.90.034 ± 0.004 mM min-1[1]
EthanolSaccharomyces cerevisiae (Yeast)21.50.426 (Absorbance units)[2][3]
n-ButanolSaccharomyces cerevisiae (Yeast)158 ± 340.018 ± 0.002 mM min-1[1]
1,5-PentanediolHorse Liver211.1 (relative to ethanol)[4]

Note: Direct kinetic data for this compound with ADH was not found in the reviewed literature.

Table 2: Kinetic Parameters for Aldehyde Dehydrogenase (ALDH) Substrates

SubstrateEnzyme SourceKm (mM)Reference
FluoroacetaldehydeStreptomyces cattleya0.08[5]
GlycolaldehydeStreptomyces cattleya0.07[5]
Acetaldehyde (B116499)Streptomyces cattleya> 5[5]
FluoroacetaldehydeYeast0.31[5]

Enzymatic Signaling Pathways

The metabolism of ethanol and, hypothetically, this compound involves a two-step oxidation process mediated by ADH and ALDH. The following diagram illustrates this pathway.

cluster_pathway Metabolic Pathway of Ethanol and this compound Ethanol Ethanol / this compound Acetaldehyde Acetaldehyde / Fluoroacetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH Acetate Acetate / Fluoroacetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Figure 1: Metabolic oxidation pathway of alcohols.

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays discussed in this guide.

Alcohol Dehydrogenase (ADH) Activity Assay (Yeast)

This protocol is adapted from a study on yeast ADH kinetics.[3][6]

Materials:

  • Yeast Alcohol Dehydrogenase (ADH)

  • Ethanol or other alcohol substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Pyrophosphate buffer (pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing pyrophosphate buffer and a specific concentration of NAD+ (e.g., 1.67 mM).[6]

  • Add a defined volume of the alcohol substrate solution to the cuvette. To determine Km and Vmax, a range of substrate concentrations should be used (e.g., 1.45 to 13.9 mM for ethanol).[6]

  • Initiate the reaction by adding a small, fixed amount of ADH enzyme solution to the cuvette and mix gently.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This change in absorbance corresponds to the reduction of NAD+ to NADH.

  • The initial reaction rate (V0) is determined from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for each substrate concentration.

  • Plot the initial reaction rates against the substrate concentrations to generate a Michaelis-Menten curve. From this, Km and Vmax can be determined using a suitable plotting method (e.g., Lineweaver-Burk plot).

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is based on the method used to characterize the fluoroacetaldehyde dehydrogenase from Streptomyces cattleya.[5]

Materials:

  • Aldehyde Dehydrogenase (ALDH)

  • Fluoroacetaldehyde or other aldehyde substrate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (200 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing 200 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD+.[5]

  • Add the aldehyde substrate to the cuvette to a final concentration of 0.25 mM.[5]

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding 0.1 to 0.25 ml of the enzyme solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

  • To determine the Km, the assay is performed with various substrate concentrations, and the data is analyzed using Michaelis-Menten kinetics.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme.

cluster_workflow Enzyme Kinetics Experimental Workflow A Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) D Run Enzymatic Assay for Each Concentration A->D B Set up Spectrophotometer (Wavelength = 340 nm) B->D C Perform Serial Dilutions of Substrate C->D E Measure Initial Reaction Rates (V0) D->E F Plot Data (e.g., Lineweaver-Burk Plot) E->F G Determine Km and Vmax F->G

Figure 2: Workflow for determining enzyme kinetic parameters.

Discussion and Comparison

The available data indicates that the aldehyde dehydrogenase from Streptomyces cattleya has a high affinity for fluoroacetaldehyde (Km = 0.08 mM), which is comparable to its affinity for glycoaldehyde (Km = 0.07 mM) and significantly higher than for acetaldehyde (Km > 5 mM).[5] This suggests that the fluorine substitution does not hinder, and may even be favorable for, binding to the active site of this particular ALDH isozyme. Interestingly, yeast ALDH also oxidizes fluoroacetaldehyde, albeit with a lower affinity (Km = 0.31 mM).[5]

While direct kinetic data for this compound with ADH is lacking, studies on trifluoroethanol show that it acts as a competitive inhibitor of yeast ADH with respect to ethanol.[7] This suggests that fluorinated ethanols can interact with the active site of ADH. The electron-withdrawing nature of the fluorine atom in this compound would likely influence its reactivity as a substrate for ADH compared to ethanol. Further experimental studies are required to determine the precise kinetic parameters (Km and Vmax) or inhibitory constant (Ki) of this compound with various ADH isozymes.

In comparison to ethanol, which is a well-established substrate for yeast and horse liver ADH, the cross-reactivity of this compound remains to be fully elucidated. The provided kinetic data for ethanol with yeast ADH shows a Km value of approximately 21.5-22.7 mM.[1][2][3] A direct comparison of the Km and Vmax values of this compound with these values for ethanol would be necessary to definitively assess its cross-reactivity as a substrate. If this compound acts as an inhibitor, determining its Ki value would be crucial.

Conclusion

This guide highlights the current understanding of the enzymatic cross-reactivity of this compound and its metabolite, fluoroacetaldehyde. While data on fluoroacetaldehyde's interaction with ALDH is available and suggests it is a good substrate for certain isozymes, a significant knowledge gap exists regarding the interaction of this compound with ADH. Researchers are encouraged to perform direct kinetic studies using the provided experimental protocols to determine the Km, Vmax, or Ki of this compound with relevant ADH and ALDH isozymes. This will enable a more complete and objective comparison with ethanol and other alternative substrates, which is critical for drug development and toxicology studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Fluoroethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. 1-Fluoroethanol, a halogenated alcohol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe management and disposal.

Immediate Safety and Handling Precautions

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat is advisable.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a respirator may be necessary.[1]

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for analogous fluorinated compounds. This data underscores the importance of treating this compound as a hazardous substance.

Hazard Classification(R)-1-(3-Fluorophenyl)ethanol[1]2,2,2-Trifluoroethanol[3]2-Fluoroethanol[2][4]
Acute Oral Toxicity Not ClassifiedCategory 3 (Toxic if swallowed)Category 1 (Fatal if swallowed)
Acute Dermal Toxicity Not ClassifiedNot ClassifiedCategory 1 (Fatal in contact with skin)
Acute Inhalation Toxicity Not ClassifiedCategory 3 (Toxic if inhaled)Category 1 (Fatal if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Not ClassifiedNo data available
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Category 1 (Causes serious eye damage)No data available
Flammability Not ClassifiedFlammable liquid and vaporFlammable liquid and vapor

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific handling.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Due to its fluorine content, this compound is classified as a halogenated organic solvent waste.[5][6]

  • Segregate Waste Streams: It is crucial to collect this compound waste in a dedicated container separate from non-halogenated solvents.[6] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[6]

  • Avoid Incompatibles: Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or bases in the same waste container.[2][3]

Step 2: Waste Collection and Storage

  • Select Appropriate Containers: Use high-density polyethylene (B3416737) (HDPE) or other approved, chemically resistant containers for collecting liquid this compound waste.[5] Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Flammable," "Toxic").[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin in a well-ventilated area.[7][8] This area should be away from heat sources, sparks, or open flames.[2][3]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[5][8]

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[8][9]

  • Schedule a Pickup: Once the waste container is full (not exceeding 90% capacity), or as per your institution's guidelines, contact EHS to schedule a waste pickup.[5][8]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[6][7][8] Evaporation of hazardous waste is also illegal.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Hazardous Waste ppe->classify segregate Segregate from Non-Halogenated and Incompatible Wastes classify->segregate container Use Labeled, Approved HDPE Waste Container segregate->container no_drain DO NOT Dispose Down Drain segregate->no_drain storage Store in Designated Satellite Accumulation Area (SAA) container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Schedule Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-Fluoroethanol, ensuring that your work can proceed with the highest degree of safety and integrity. Below, you will find detailed operational plans, personal protective equipment (PPE) requirements, first aid protocols, and disposal procedures.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles should be worn at all times. A face shield should be worn over goggles when there is a risk of splashing or a significant reaction.[1][2]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene) & Flame-Resistant Lab CoatGloves must be inspected before use and changed immediately upon contamination.[2][3] A flame-resistant lab coat should be fully buttoned.[2] Wear long pants and closed-toe shoes.[2]
Respiratory Protection Use in a Chemical Fume HoodAll handling of this compound should occur within a properly functioning chemical fume hood to ensure adequate ventilation.[4][5] If a fume hood is not feasible, a NIOSH-approved respirator may be required; this necessitates a formal respiratory protection program, including fit testing and medical evaluation.[2][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks in the laboratory. Follow these procedural steps for safe use.

1. Preparation and Precaution:

  • Ensure that a Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[1][5]

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare all necessary equipment and reagents for your experiment to minimize movement of the chemical.

2. Handling and Use:

  • Conduct all work involving this compound inside a chemical fume hood.[4][5]

  • Use non-sparking tools and explosion-proof equipment due to its flammable nature.[3][4][7]

  • Grounding procedures should be followed to prevent static discharge.[7]

  • Avoid contact with skin and eyes.[1][3]

  • Do not breathe vapors or mists.[1][7]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep it away from heat, sparks, open flames, and other sources of ignition.[4][7]

  • Store separately from incompatible materials such as strong oxidizing agents.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[11][12] Seek medical attention if irritation develops or persists.[11]
Inhalation Move the affected person to fresh air at once.[11][12] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting.[4][11] If the person is conscious and alert, give two glasses of water.[11] Call a physician or poison control center immediately.[4][5]

Spill Response Workflow

In the event of a spill, a structured response is necessary to ensure safety and proper cleanup.

Spill_Response_Workflow spill Spill Occurs evacuate Alert others & Evacuate immediate area spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes major_spill Major Spill (Large Volume / High Hazard) small_spill->major_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose report Report Incident dispose->report call_ehs Contact Emergency Services & EHS major_spill->call_ehs secure_area Secure Area & Await Response Team call_ehs->secure_area secure_area->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Must be disposed of as hazardous waste.[13] Do not dispose of it down the drain.[14] Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[15]
Contaminated Materials (e.g., gloves, absorbent pads) Collect all contaminated materials in a suitable, closed, and properly labeled container.[3][4] The container should be marked as "Hazardous Waste" and list the contents.[14]
Empty Containers Empty containers may retain product residue and vapors and should be treated as hazardous.[4] Do not reuse containers. Puncture or otherwise render them unusable before disposal through the hazardous waste stream.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.